4-(3,4-Dichlorophenyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTIPSVNOWSCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968672 | |
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53890-77-0 | |
| Record name | 3′,4′-Dichloro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53890-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-ol, 3',4'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 4-(3,4-Dichlorophenyl)phenol
Section 1: Introduction and Significance
In the landscape of modern drug discovery and materials science, the biphenyl scaffold represents a privileged structural motif. Its unique conformational properties and electronic characteristics make it a cornerstone in the design of biologically active molecules and functional materials. Within this class, 4-(3,4-Dichlorophenyl)phenol stands out as a valuable synthetic intermediate. The presence of the dichlorinated phenyl ring offers sites for further functionalization and can significantly influence the molecule's pharmacokinetic properties, such as metabolic stability and receptor binding affinity.
The phenol group provides a handle for introducing a wide range of substituents or for mimicking the tyrosine residue in biological targets. Dichlorophenyl moieties are found in numerous pharmaceuticals, including the well-known antidepressant sertraline, highlighting the importance of this structural unit in medicinal chemistry.[1] Phenolic compounds, in general, are integral to a vast number of pharmaceuticals and are often explored for their potential therapeutic properties, including antioxidant and cytoprotective activities.[2][3]
This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 4-(3,4-Dichlorophenyl)phenol. It is designed for researchers, chemists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Section 2: Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the two aromatic rings is the key step in synthesizing 4-(3,4-Dichlorophenyl)phenol. Among the various cross-coupling reactions available, the Suzuki-Miyaura reaction is the method of choice for this transformation.[4][5] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide offers several distinct advantages that make it ideal for this synthesis:
-
High Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide variety of functional groups, including the acidic proton of the phenol group on the boronic acid coupling partner.
-
Commercial Availability of Starting Materials: Both 3,4-disubstituted organohalides and 4-hydroxyphenylboronic acid are readily available from commercial suppliers.
-
Favorable Toxicity Profile: The boron-containing reagents and byproducts are generally considered to have low toxicity compared to those used in other cross-coupling reactions (e.g., organotins in Stille coupling).
-
Robust and High-Yielding: The Suzuki coupling is a well-established, reliable reaction known for providing high yields of the desired biphenyl product.[6]
The overall synthetic transformation is outlined below.
Caption: Synthetic route to 4-(3,4-Dichlorophenyl)phenol.
Section 3: The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle consists of three primary steps:[5][7]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the 3,4-dichlorobromobenzene, forming a Palladium(II) complex. This is typically the rate-limiting step of the cycle.
-
Transmetalation: The organoboron species (4-hydroxyphenylboronic acid) is activated by a base, forming a more nucleophilic boronate complex. This complex then transfers its aryl group to the Palladium(II) center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the biphenyl product and regenerating the active Palladium(0) catalyst, which can then re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 4: Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a high probability of success.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 1-Bromo-3,4-dichlorobenzene | C₆H₃BrCl₂ | 225.90 | 24-26 | 241-242 | Irritant, Toxic |
| 4-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 285-290 | N/A | Irritant |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 150 (dec) | N/A | Irritant, Sensitizer |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 891 | N/A | Irritant |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | 12 | 101 | Flammable, Irritant, Carcinogen |
| Deionized Water | H₂O | 18.02 | 0 | 100 | None |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -84 | 77 | Flammable, Irritant |
| Brine (Saturated NaCl) | NaCl(aq) | N/A | N/A | N/A | None |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 1124 (dec) | N/A | None |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,4-dichlorobenzene (2.26 g, 10.0 mmol, 1.0 equiv.), 4-hydroxyphenylboronic acid (1.65 g, 12.0 mmol, 1.2 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe. Stir the mixture to form a suspension.
-
Degassing: Sparge the suspension with argon or nitrogen for an additional 20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol, 0.02 equiv.) to the flask. The mixture will typically turn a darker color upon catalyst addition.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and allow it to stir vigorously overnight (16-24 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The disappearance of the starting aryl bromide (visualized under UV light) indicates reaction completion.
Work-up and Purification
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove the remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to obtain 4-(3,4-Dichlorophenyl)phenol as a white to off-white solid.
Caption: Experimental workflow for the synthesis and purification process.
Section 5: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 4-(3,4-Dichlorophenyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the product. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their connectivity. The aromatic region (typically 6.8-7.8 ppm) is of primary interest.
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. The number of unique carbon signals will confirm the overall structure.
Table of Predicted NMR Data (in CDCl₃, 400 MHz)
| Assignment (¹H) | Predicted δ (ppm) | Multiplicity | Integration | Assignment (¹³C) | Predicted δ (ppm) |
| H-2', H-6' | ~7.45 | d, J ≈ 8.5 Hz | 2H | C-1' | ~129.0 |
| H-3', H-5' | ~6.90 | d, J ≈ 8.5 Hz | 2H | C-2', C-6' | ~128.5 |
| H-2 | ~7.65 | d, J ≈ 2.0 Hz | 1H | C-3', C-5' | ~116.0 |
| H-5 | ~7.40 | d, J ≈ 8.4 Hz | 1H | C-4' | ~155.0 |
| H-6 | ~7.20 | dd, J ≈ 8.4, 2.0 Hz | 1H | C-1 | ~140.0 |
| Ar-OH | ~5.0-6.0 | br s | 1H | C-2 | ~133.0 |
| C-3 | ~132.5 | ||||
| C-4 | ~130.8 | ||||
| C-5 | ~130.5 | ||||
| C-6 | ~128.0 |
Note: Chemical shifts (δ) are predictions based on analogous structures and may vary slightly. 'd' = doublet, 'dd' = doublet of doublets, 'br s' = broad singlet.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and confirm its elemental composition.
-
Expected Molecular Weight: C₁₂H₈Cl₂O = 239.10 g/mol .
-
Key Feature: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with two chlorine atoms will exhibit a characteristic cluster of peaks:
-
M⁺ peak: (containing two ³⁵Cl atoms) at m/z ≈ 238.
-
M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 240. This peak will have an intensity of approximately 65% relative to the M⁺ peak.
-
M+4 peak: (containing two ³⁷Cl atoms) at m/z ≈ 242. This peak will have an intensity of approximately 10% relative to the M⁺ peak.
-
This distinct M:M+2:M+4 ratio is definitive proof of the presence of two chlorine atoms in the molecule.[8][9]
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: The melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity. The experimentally determined value should be compared to literature values if available.
Section 6: Data Analysis: Confirming the Molecular Structure
A conclusive identification of 4-(3,4-Dichlorophenyl)phenol is achieved by integrating all characterization data:
-
The ¹H NMR spectrum should show three distinct signals for the dichlorophenyl ring protons and two signals (a pair of doublets) for the hydroxyphenyl ring protons, with the correct splitting patterns and a 3:4 integration ratio between the two rings. A broad singlet corresponding to the phenolic proton should also be present.
-
The ¹³C NMR spectrum should display the expected number of aromatic carbon signals (10 unique signals, as C-2'/C-6' and C-3'/C-5' are equivalent by symmetry).
-
The Mass Spectrum must show the molecular ion cluster with the characteristic isotopic pattern for a dichlorinated compound at m/z 238, 240, and 242.
-
A sharp melting point provides strong evidence of the compound's purity.
When all four of these analytical tests yield the expected results, the synthesis of 4-(3,4-Dichlorophenyl)phenol can be considered successful and the material's identity and purity confirmed.
Section 7: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling reagents.
-
Ventilation: All operations, particularly those involving volatile organic solvents like dioxane and ethyl acetate, should be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
1-Bromo-3,4-dichlorobenzene: Toxic and an irritant. Avoid inhalation and skin contact.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Handle with extreme care.
-
Palladium Catalyst: Can be an irritant and sensitizer. Avoid inhaling the powder.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Palladium-containing waste should be collected separately.
Section 8: Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust, efficient, and reliable pathway for the synthesis of 4-(3,4-Dichlorophenyl)phenol. The detailed protocol and mechanistic insights provided in this guide equip researchers with the necessary tools to produce this valuable intermediate with high yield and purity. The multi-faceted characterization strategy, integrating NMR, MS, and physical property analysis, ensures a self-validating workflow that confirms the structural integrity of the final product, making it suitable for subsequent applications in drug development and chemical research.
Section 9: References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
SynArchive. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(3,4-Dichlorophenyl)diazenyl]-2,6-bis(1-methylpropyl)phenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-(3,4-Dichlorophenyl)sulfonylphenyl]phenol. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]
-
NIST. (n.d.). Phenol, 3,4-dichloro-. NIST WebBook. Retrieved from [Link]
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Shimadzu. (n.d.). Application News: Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). Retrieved from [Link]
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Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. Retrieved from [Link]
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Google Patents. (n.d.). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether. Retrieved from
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PubMed Central. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Retrieved from [Link]
-
Bisphenol A Information & Resources. (2008). Determination of phenolic endocrine disrupting chemicals and acidic pharmaceuticals in surface water by gas chromatography–negative chemical ionization-mass spectrometry. Retrieved from [Link]
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PubMed. (2018). Design, Synthesis, Biological Evaluation, Structure-Activity Relationship Study, and Mode of Action of 2-phenol-4,6-dichlorophenyl-pyridines. Retrieved from [Link]
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Chegg.com. (2018). Solved The following IR Spectrum, 1H NMR Spectrum and 13C. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dichlorophenol. Retrieved from [Link]
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Wikipedia. (n.d.). 3,4-Dichlorophenol. Retrieved from [Link]
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ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]
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NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]
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PubMed. (2024). Phenol (bio)isosteres in drug design and development. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2,4-dichloro-. NIST WebBook. Retrieved from [Link]
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A Senior Scientist's Guide to the Synthesis and Physicochemical Characterization of 4-(3,4-Dichlorophenyl)phenol
Abstract
Introduction: Chemical Identity and Rationale
4-(3,4-Dichlorophenyl)phenol belongs to the class of aryl-substituted phenols, which are crucial building blocks in organic synthesis. The presence of a dichlorinated phenyl ring attached to a phenol moiety suggests potentially enhanced biological activity and unique electronic properties. The specific substitution pattern—a phenol at the 4-position of a biphenyl system with chlorine atoms at the 3' and 4' positions—makes it an intriguing target for applications ranging from medicinal chemistry to materials science.
Given the limited availability of experimental data for this specific isomer, this document is designed to empower researchers by providing both a theoretical foundation and practical, validated protocols for its study.
1.1 Chemical Structure and Identifiers
-
IUPAC Name: 4-(3,4-Dichlorophenyl)phenol
-
Molecular Formula: C₁₂H₈Cl₂O
-
Molecular Weight: 239.10 g/mol [1]
-
SMILES: Oc1ccc(cc1)c2ccc(Cl)c(Cl)c2
-
InChI Key: (Predicted) ADCBBGOITOQLRF-UHFFFAOYSA-N[2]
Predicted Physicochemical Properties and Scientific Rationale
The following properties are predicted based on the compound's structure and comparison with well-characterized analogues like phenol and 3,4-dichlorophenol. These values serve as benchmarks for experimental verification.
| Property | Predicted Value / Range | Scientific Rationale |
| Physical State | White to off-white crystalline solid | Biphenyl and phenol derivatives of this size are typically solids at room temperature due to significant intermolecular forces. |
| Melting Point | > 100 °C | Expected to be substantially higher than 3,4-dichlorophenol (67.8 °C)[3] due to increased molecular weight, greater molecular surface area facilitating van der Waals forces, and potential for π-π stacking between the biphenyl rings. |
| Boiling Point | > 300 °C | The high molecular weight and polarity from the hydroxyl group, which allows for hydrogen bonding, will lead to a high boiling point, significantly exceeding that of 3,4-dichlorophenol (253 °C).[3] |
| Aqueous Solubility | Very low | While the phenol group can hydrogen bond with water, the large, nonpolar surface area of the dichlorobiphenyl moiety will dominate, leading to poor aqueous solubility. |
| Organic Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like methanol, ethanol, acetone, THF, and DMF, which can interact with the polar hydroxyl group and solvate the aromatic rings.[4] |
| Acidity (pKa) | ~8.0 - 8.5 | Phenol has a pKa of ~10.0. The attached 3,4-dichlorophenyl ring acts as a strong electron-withdrawing group through induction, which stabilizes the resulting phenoxide anion. This increased stability makes the compound more acidic than phenol and likely slightly more acidic than 3,4-dichlorophenol (pKa 8.63).[5] |
| Lipophilicity (LogP) | ~4.5 - 5.0 | The addition of a dichlorophenyl group significantly increases the lipophilicity compared to phenol (LogP 1.5) and 3,4-dichlorophenol (LogP 3.33).[5][6] This high value is critical for predicting membrane permeability and bioaccumulation potential. |
Analytical Characterization Strategy: Predicted Spectroscopic Profile
This section outlines the expected spectroscopic signatures for the structural confirmation of 4-(3,4-Dichlorophenyl)phenol.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is predicted to show a distinct set of signals in the aromatic region (δ 6.8-7.8 ppm) and a broad singlet for the phenolic proton (δ ~9.5-10.5 ppm).
-
Phenol Ring: Two doublets exhibiting an AA'BB' coupling pattern, integrating to 2H each. The doublet ortho to the hydroxyl group will be upfield of the doublet ortho to the biphenyl linkage.
-
Dichlorophenyl Ring: Three signals: a doublet for the proton at C2', a doublet of doublets for the proton at C6', and a doublet for the proton at C5'.
-
-
¹³C NMR (100 MHz, DMSO-d₆): A total of 12 distinct signals are expected.[7]
-
Phenol Ring: Six signals, with the carbon bearing the -OH group (C4) appearing around δ 155-160 ppm.
-
Dichlorophenyl Ring: Six signals, with the two carbons attached to chlorine (C3' and C4') being significantly deshielded. The quaternary carbon (C1') involved in the biphenyl linkage will also be identifiable.
-
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum provides clear evidence of the key functional groups.[8]
-
~3200-3550 cm⁻¹: Broad, strong absorption due to the O-H stretching vibration, indicative of intermolecular hydrogen bonding.[9]
-
~3030-3100 cm⁻¹: Sharp, medium absorptions from aromatic C-H stretching.
-
~1500-1600 cm⁻¹: Strong peaks from aromatic C=C ring stretching.[9]
-
~1200-1260 cm⁻¹: Strong C-O stretching vibration of the phenol group.[10]
-
~1000-1100 cm⁻¹ & ~700-850 cm⁻¹: C-Cl stretching and aromatic C-H out-of-plane bending vibrations, which are diagnostic for the substitution pattern.
3.3 UV-Visible (UV-Vis) Spectroscopy In a solvent like methanol or ethanol, the compound is expected to show strong absorption bands in the UV region, typically between 250-290 nm, arising from π-π* transitions within the conjugated biphenyl system. Upon addition of a base (e.g., NaOH), a bathochromic (red) shift in the λₘₐₓ is anticipated due to the formation of the more electron-rich phenoxide ion. This shift is the basis for the spectrometric pKa determination protocol.[11]
3.4 Mass Spectrometry (MS) Analysis by Electron Impact (EI) mass spectrometry is expected to yield the following:
-
Molecular Ion (M⁺): A prominent cluster of peaks around m/z 238, 240, and 242, corresponding to [C₁₂H₈³⁵Cl₂O]⁺, [C₁₂H₈³⁵Cl³⁷ClO]⁺, and [C₁₂H₈³⁷Cl₂O]⁺, respectively. The characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio) is a key diagnostic feature.
-
Key Fragments: Fragmentation is likely to occur via cleavage of the biphenyl bond or loss of small molecules from the rings.[12][13] Common fragment ions would include [M-Cl]⁺ (m/z ~203) and ions corresponding to the individual phenyl rings.
Standard Operating Procedures (SOPs) for Synthesis and Characterization
These protocols are designed to be self-validating and provide a clear path for researchers to produce and analyze 4-(3,4-Dichlorophenyl)phenol.
4.1 SOP: Synthesis via Suzuki-Miyaura Coupling
This procedure is based on established palladium-catalyzed cross-coupling methods, which are highly reliable for forming C-C bonds between aryl halides and arylboronic acids.[14][15]
-
Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials. The use of a base is critical for the transmetalation step of the catalytic cycle.[16]
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Whitepaper: Orthogonal Strategy for the Unambiguous Structural Elucidation of 4-(3,4-Dichlorophenyl)phenol
An In-depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, the absolute structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is a foundational requirement for regulatory submission and ensuring product safety and efficacy. This guide provides an in-depth, field-proven strategy for the structural analysis of 4-(3,4-dichlorophenyl)phenol, a biphenyl derivative of significant interest. We move beyond a simple recitation of techniques, instead detailing a holistic and self-validating workflow. This document outlines the causality behind the selection of orthogonal analytical methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography—and provides detailed protocols for their execution. The core philosophy is the integration of complementary data to build an unassailable structural proof.
Introduction: The Imperative for Rigorous Characterization
4-(3,4-Dichlorophenyl)phenol is a molecule that combines a phenol ring, a known pharmacophore, with a dichlorinated phenyl ring. This substitution pattern presents specific analytical challenges and necessitates a multi-faceted approach to confirmation. The presence of chlorine atoms influences the electronic environment of the aromatic rings, while the hydroxyl group introduces reactivity and hydrogen bonding capabilities. Any ambiguity in the isomeric substitution pattern or the presence of impurities could drastically alter the molecule's biological activity and toxicity profile.
The strategy described herein is built on the principle of orthogonality, where each analytical technique provides unique and complementary information. By integrating data from methods that measure different molecular properties, we create a self-validating system that minimizes the risk of misinterpretation and ensures the highest degree of confidence in the final structural assignment.
The Analytical Workflow: An Integrated Approach
The confirmation of 4-(3,4-dichlorophenyl)phenol should not be a linear process but rather an integrated workflow where insights from one technique inform the next. The logical flow is designed to build a comprehensive data package, starting with purity and moving through molecular formula to detailed connectivity and three-dimensional structure.
Caption: Integrated workflow for the structural confirmation of 4-(3,4-Dichlorophenyl)phenol.
Nuclear Magnetic Resonance (NMR): Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful technique for determining the precise connectivity of a molecule in solution. For 4-(3,4-dichlorophenyl)phenol, it is instrumental in confirming the substitution pattern on both aromatic rings.
Rationale and Expected Observations
-
¹H NMR: We expect to observe distinct signals for the seven aromatic protons and the single phenolic hydroxyl proton. The electron-withdrawing nature of the chlorine atoms and the hydroxyl group will deshield adjacent protons, shifting them downfield. The coupling patterns (splitting) between adjacent protons will be key to assigning their relative positions. The hydroxyl proton often appears as a broad singlet that can be exchanged with D₂O, confirming its identity.[1][2]
-
¹³C NMR: The spectrum will show 12 distinct carbon signals, as the molecule has no plane of symmetry. Carbons bonded to chlorine will be directly influenced, and their chemical shifts can be predicted. The carbon bearing the hydroxyl group (C-O) will appear significantly downfield.
Predicted NMR Data
The following table summarizes the predicted chemical shifts (in ppm) relative to TMS. Actual values may vary based on solvent and concentration.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |
| Phenolic OH | 4.5 - 7.0 (broad s) | - | Labile proton, exchanges with D₂O.[3] |
| Protons on Phenol Ring | 6.8 - 7.5 (multiplets) | 115 - 130 | Standard aromatic region, influenced by OH and aryl substituent. |
| C-OH (Phenol Ring) | - | 150 - 158 | Deshielded by electronegative oxygen. |
| Protons on Dichlorophenyl Ring | 7.3 - 7.6 (multiplets) | 128 - 135 | Deshielded by two chlorine atoms. |
| C-Cl (Dichlorophenyl Ring) | - | 130 - 135 | Direct attachment to electronegative chlorine. |
| Quaternary Carbons (C-C link) | - | 135 - 142 | Deshielded due to aromatic substitution. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for ensuring the observation of the hydroxyl proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.
-
Ensure an adequate number of scans for a good signal-to-noise ratio (>16).
-
To confirm the hydroxyl proton, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The OH peak should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.
-
Use a sufficient number of scans (>1024) and an appropriate relaxation delay.
-
-
Data Processing: Process the spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and accurately pick all peaks in both spectra.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
Mass spectrometry provides the exact molecular weight and elemental composition, which is a critical piece of evidence. For a chlorinated compound, the isotopic pattern is a definitive fingerprint.
Rationale and Expected Observations
High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), will provide the accurate mass of the molecular ion. The molecular formula of 4-(3,4-Dichlorophenyl)phenol is C₁₂H₈Cl₂O. The presence of two chlorine atoms creates a highly characteristic isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive pattern for the molecular ion peak (M):
-
[M]⁺ peak: Contains two ³⁵Cl atoms.
-
[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺ peak: Contains two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 9:6:1, providing unambiguous confirmation of the presence of two chlorine atoms.[4]
Predicted Mass Spectrometry Data
| Parameter | Expected Value | Source of Information |
| Molecular Formula | C₁₂H₈Cl₂O | - |
| Monoisotopic Mass | 238.99522 Da | Calculated for C₁₂H₈³⁵Cl₂O |
| Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ | Presence of two Cl atoms. |
| Isotopic Ratio | ~100 : 65.4 : 10.6 (Normalized) | Natural abundance of ³⁵Cl and ³⁷Cl. |
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
LC Method: Use a simple isocratic or gradient elution on a C18 column to ensure the sample is pure before entering the mass spectrometer.
-
MS Acquisition:
-
Acquire data in both positive and negative ion modes, as phenols can be detected in both. ESI is a common and effective ionization source.[4]
-
Perform a full scan over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Ensure the mass accuracy is calibrated to <5 ppm.
-
-
Data Analysis: Extract the mass spectrum for the analyte peak. Use the instrument software to calculate the elemental composition from the accurate mass of the monoisotopic peak. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. It provides complementary information to NMR and MS by probing the vibrational modes of bonds.
Rationale and Expected Observations
For 4-(3,4-dichlorophenyl)phenol, the IR spectrum will be dominated by features of the phenol and the substituted aromatic rings.
-
O-H Stretch: A strong, broad absorption band between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.[3][5]
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹ indicates the C-O bond of the phenol.
-
Aromatic C=C Stretches: Multiple sharp to medium bands in the 1450-1600 cm⁻¹ region confirm the presence of the aromatic rings.[5]
-
Aromatic C-H Stretches: Signals will appear just above 3000 cm⁻¹.
-
C-Cl Stretches: Absorptions in the fingerprint region, typically 1000-1100 cm⁻¹, can be attributed to the C-Cl bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenolic O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3010 - 3100 | Medium, Sharp |
| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong, Multiple Bands |
| Phenolic C-O Stretch | 1200 - 1260 | Strong |
| C-Cl Stretch | 1000 - 1100 | Medium-Strong |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: If the sample is a solid, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-600 cm⁻¹.
-
Co-add at least 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The software will automatically ratio the sample spectrum to the background. Identify the key absorption bands and compare them to the expected values for the proposed structure.
X-Ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure. It determines the precise spatial arrangement of every atom in the solid state, confirming connectivity, isomeric form, and conformation.
Rationale and Causality
While spectroscopic methods provide powerful evidence for a proposed structure, they are inferential. X-ray crystallography is a direct imaging technique. It is the only method that can definitively distinguish between closely related isomers, such as 4-(3,4-dichlorophenyl)phenol and 4-(2,4-dichlorophenyl)phenol, without relying on reference standards. It is considered the "gold standard" for structural proof.[6]
Experimental Protocol: Single Crystal X-Ray Diffraction
-
Crystallization: This is the most critical and often rate-limiting step.[6]
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethanol, ethyl acetate).
-
Attempt crystallization through slow evaporation, vapor diffusion, or slow cooling.
-
The goal is to grow a single, well-ordered crystal of sufficient size (>0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage.
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
The collected diffraction pattern is processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.
-
The atomic positions and thermal parameters are then "refined" to achieve the best fit between the calculated and observed diffraction data.
-
-
Data Analysis: The final output is a 3D model of the molecule with precise bond lengths, bond angles, and torsional angles, confirming the exact isomeric structure.
Conclusion: Synthesizing the Data for Unambiguous Confirmation
-
MS confirms the correct molecular formula and the presence of two chlorine atoms.
-
IR confirms the presence of the key phenol and dichlorophenyl functional groups.
-
NMR maps the atomic connectivity, confirming the 1,4 substitution on the phenol ring and the 3,4 substitution on the dichlorophenyl ring.
-
X-ray Crystallography , if achievable, provides the final, irrefutable proof of the three-dimensional structure.
By following this comprehensive approach, research, development, and quality control laboratories can ensure the identity and integrity of their materials, meeting the stringent requirements of the pharmaceutical industry.
References
-
PubChem. 2-[4-(3,4-Dichlorophenyl)sulfonylphenyl]phenol. National Center for Biotechnology Information. Available from: [Link]
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The Royal Society of Chemistry. Supporting information for an article on synthesis and characterization. Available from: [Link]
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Cheméo. Chemical Properties of Phenol, 3,4-dichloro- (CAS 95-77-2). Available from: [Link]
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Doc Brown's Advanced Organic Chemistry. Infrared spectrum of phenol. Available from: [Link]
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NIST. Mass spectrum (electron ionization) of Phenol, 3,4-dichloro-. NIST Chemistry WebBook. Available from: [Link]
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Wikipedia. 3,4-Dichlorophenol. Available from: [Link]
-
Shimadzu. Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS. Application News. Available from: [Link]
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Purdue University Department of Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available from: [Link]
- Google Patents. Process for preparing 3,4'-dichlorodiphenyl-ether.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 3,4-Dichlorophenol: Properties and Handling. Available from: [Link]
-
Journal of the Korean Chemical Society. 1H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. Available from: [Link]
-
NIST. IR Spectrum of Phenol, 4,4'-(1-methylethylidene)bis[2,6-dichloro-. NIST Chemistry WebBook. Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of phenol. Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available from: [Link]
-
Gilardi, R. D., & George, C. F. (2010). X-Ray Crystallography of Chemical Compounds. In Methods in molecular biology (Clifton, N.J.) (Vol. 623, pp. 225–241). Available from: [Link]nlm.nih.gov/pmc/articles/PMC3046460/)
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"CAS number for 4-(3,4-Dichlorophenyl)phenol"
An In-Depth Technical Guide to 4-(3,4-Dichlorophenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
4-(3,4-Dichlorophenyl)phenol is a chlorinated aromatic compound belonging to the family of dichlorobiphenylols. These compounds are characterized by a phenol ring linked to a dichlorinated phenyl ring. The specific positioning of the chlorine atoms and the connectivity of the two aromatic rings significantly influence the molecule's chemical, physical, and biological properties. While research on many dichlorophenyl phenol isomers is extensive, 4-(3,4-Dichlorophenyl)phenol is a more specialized intermediate. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, analytical methodologies, and potential applications, drawing on data from closely related analogues to provide a thorough technical context.
Chemical Identity and Properties
The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. This information is critical for its handling, application, and integration into synthetic and analytical workflows.
Table 1: Chemical and Physical Properties of 4-(3,4-Dichlorophenyl)phenol
| Property | Value | Source |
| CAS Number | 53890-77-0 | [1] |
| Molecular Formula | C₁₂H₈Cl₂O | [1] |
| Molecular Weight | 239.10 g/mol | [1] |
| IUPAC Name | 4-(3,4-Dichlorophenyl)phenol | |
| Appearance | White to off-white powder (predicted) | |
| Melting Point | Higher than 2,4-dichlorophenol (65-67°C) due to increased molecular complexity (predicted) | [1] |
| Boiling Point | Higher than 2,4-dichlorophenol (210°C) (predicted) | |
| Solubility | Limited solubility in water; soluble in organic solvents (predicted) |
The introduction of the dichlorophenyl group to the phenol backbone increases the molecular complexity compared to simpler chlorophenols, which is expected to result in a higher melting and boiling point.
Synthesis of 4-(3,4-Dichlorophenyl)phenol: A Mechanistic Perspective
The synthesis of unsymmetrical biaryl compounds like 4-(3,4-Dichlorophenyl)phenol is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3][4][5][6]
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The logical and most common approach to synthesizing 4-(3,4-Dichlorophenyl)phenol would involve the coupling of a boronic acid (or its ester) with an aryl halide. In this case, the reaction would be between (4-hydroxyphenyl)boronic acid and 1,2-dichloro-4-iodobenzene (or a similarly activated halide).
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-(3,4-Dichlorophenyl)phenol.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
The following is a generalized protocol based on established methods for Suzuki-Miyaura reactions and should be optimized for the specific synthesis of 4-(3,4-Dichlorophenyl)phenol.
-
Reaction Setup: To a flame-dried Schlenk flask, add (4-hydroxyphenyl)boronic acid (1.0 eq), 1,2-dichloro-4-iodobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Methodologies
The accurate detection and quantification of 4-(3,4-Dichlorophenyl)phenol are crucial for quality control, metabolic studies, and environmental monitoring. Given its structure, the primary analytical techniques would be gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like dichlorophenylphenols.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: For aqueous samples, a liquid-liquid extraction with a non-polar solvent (e.g., hexane or dichloromethane) or solid-phase extraction (SPE) with a C18 cartridge is recommended. For solid samples, a solvent extraction followed by cleanup may be necessary.
-
Derivatization (Optional): To improve volatility and chromatographic peak shape, the phenolic hydroxyl group can be derivatized, for example, by silylation with BSTFA or acylation with acetic anhydride.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
-
Injector: Split/splitless injector, with the temperature set to 250-280 °C.
-
Oven Program: A temperature gradient program, for example, starting at 100 °C, ramping to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.
-
Caption: A typical workflow for the GC-MS analysis of 4-(3,4-Dichlorophenyl)phenol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Similar to GC-MS, sample preparation involves extraction and cleanup. The final extract should be dissolved in a solvent compatible with the mobile phase.
-
HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18 or C8).
-
Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Detector: A Diode Array Detector (DAD) for UV-Vis spectral information or a Mass Spectrometer (LC-MS) for higher sensitivity and specificity.
-
Potential Applications in Research and Development
While specific applications for 4-(3,4-Dichlorophenyl)phenol are not widely documented in publicly available literature, its structure as a substituted biphenylol suggests its potential as a key intermediate in several areas of chemical synthesis.
-
Pharmaceuticals: Substituted biphenyl structures are present in a variety of biologically active molecules. This compound could serve as a building block for the synthesis of novel drug candidates.
-
Agrochemicals: Chlorinated phenols are precursors to many herbicides and pesticides.[7][8] The unique substitution pattern of 4-(3,4-Dichlorophenyl)phenol could be exploited to develop new agrochemicals with specific activities.
-
Material Science: Biphenyl derivatives are often used in the synthesis of liquid crystals, polymers, and other advanced materials.
Safety and Toxicology: A Precautionary Approach
Phenols, in general, are known to be toxic and can be absorbed through the skin, ingestion, and inhalation.[9][10][11] They can cause severe skin burns and systemic toxicity.[9][10] Chlorinated phenols, in particular, are of environmental concern due to their persistence and potential for bioaccumulation.
General Hazards of Chlorinated Phenols:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Skin and Eye Irritation: Can cause severe skin burns and eye damage.[12][13]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[12]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Conclusion
4-(3,4-Dichlorophenyl)phenol, with the CAS number 53890-77-0, is a specialized chemical intermediate with potential applications in various fields of research and development. While specific data for this isomer is limited, this guide provides a comprehensive technical overview by leveraging information on its synthesis via modern cross-coupling reactions, appropriate analytical methodologies, and a safety profile based on closely related compounds. As research into novel chemical entities expands, a deeper understanding of the properties and applications of such specific isomers will undoubtedly emerge.
References
- Muthumari, S., et al. (2015). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
- Muthumari, S., & Ramesh, R. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids.
- PubChem. (n.d.). 2-[4-(3,4-Dichlorophenyl)sulfonylphenyl]phenol.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- NOAA. (n.d.). 3,4-DICHLOROPHENOL. CAMEO Chemicals.
- ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Google Patents. (n.d.). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.
- Public Health England. (2024). Phenol: toxicological overview. GOV.UK.
- Encyclopedia.pub. (n.d.).
- McGraw-Hill Education. (n.d.).
- Centers for Disease Control and Prevention. (n.d.). TOXICOLOGICAL PROFILE FOR PHENOL. CDC Stacks.
- Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
- Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids.
- Australian Industrial Chemicals Introduction Scheme. (2022).
- Benchchem. (n.d.). Synthesis routes of 3,4-Dichlorophenol.
- Benchchem. (n.d.). 3-(3,4-Dichlorophenyl)phenol | 14962-34-6.
- PubChem. (n.d.). 3,4-Dichlorophenol.
- Wikipedia. (n.d.). 3,4-Dichlorophenol.
- Chemistry LibreTexts. (2022). 17.9: Phenols and Their Uses.
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- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
"spectroscopic data (NMR, IR, MS) of 4-(3,4-Dichlorophenyl)phenol"
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3,4-Dichlorophenyl)phenol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(3,4-dichlorophenyl)phenol, a molecule of interest in chemical synthesis and drug development. For researchers, scientists, and professionals in the field, unambiguous structural confirmation and purity assessment are paramount. This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to deliver not just raw data, but also the underlying scientific principles, field-proven experimental protocols, and detailed interpretation of the spectral features. By integrating these pillars, this guide serves as a self-validating reference for the characterization of 4-(3,4-dichlorophenyl)phenol.
Introduction and Molecular Structure
4-(3,4-Dichlorophenyl)phenol is a biaryl compound featuring a phenol ring linked to a 3,4-dichlorinated phenyl ring. This substitution pattern imparts specific electronic and steric properties that are reflected in its spectroscopic signature. Accurate characterization is the bedrock of reliable research, ensuring that subsequent biological or chemical studies are based on a well-defined molecular entity. This guide systematically dissects the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic and authoritative understanding of the molecule's structure.
The molecular structure of 4-(3,4-dichlorophenyl)phenol, with the IUPAC numbering convention used for spectral assignment in this guide, is presented below.
Caption: Molecular structure of 4-(3,4-Dichlorophenyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(3,4-dichlorophenyl)phenol, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
¹H NMR Spectroscopy
Expertise & Experience: The Causality Behind Experimental Choices Proton NMR provides a map of the hydrogen atoms in a molecule. The choice of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1][2] However, for phenols, the acidic -OH proton can exchange with residual protons in the solvent, leading to peak broadening. Using DMSO-d₆ can be advantageous as it forms a stronger hydrogen bond with the phenolic proton, resulting in a sharper, more defined -OH signal at a higher chemical shift.[2] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm, providing a universal reference point.[2][3]
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 4-(3,4-dichlorophenyl)phenol in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Apply a 90° pulse angle.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.
Authoritative Grounding: Data Interpretation The ¹H NMR spectrum is characterized by distinct signals for the phenolic hydroxyl proton and the aromatic protons on both rings. The symmetry of the phenol ring and the substitution pattern of the dichlorophenyl ring lead to a predictable set of resonances and coupling patterns.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | 9.0 - 10.0 (in DMSO-d₆) | Broad Singlet | 1H | The acidic proton of the phenol group, its chemical shift is solvent-dependent.[4] |
| H-2', H-6' | 7.5 - 7.7 | Multiplet | 2H | Protons on the dichlorophenyl ring, their environment is influenced by the adjacent chlorine atoms and the other aromatic ring. |
| H-5' | 7.3 - 7.5 | Multiplet | 1H | Proton on the dichlorophenyl ring. |
| H-2, H-6 | 7.2 - 7.4 | Doublet | 2H | Protons ortho to the phenyl group on the phenol ring, deshielded by the neighboring aromatic ring. |
| H-3, H-5 | 6.8 - 7.0 | Doublet | 2H | Protons ortho to the hydroxyl group, shielded relative to H-2 and H-6 due to the electron-donating effect of the -OH group. |
¹³C NMR Spectroscopy
Expertise & Experience: The Causality Behind Experimental Choices ¹³C NMR spectroscopy maps the carbon skeleton. Due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans are required compared to ¹H NMR.[5] A common technique is proton decoupling, which irradiates all protons, causing all carbon signals to appear as singlets and enhancing their signal intensity through the Nuclear Overhauser Effect (NOE).[6] This simplifies the spectrum and improves the signal-to-noise ratio, although it removes coupling information. Quaternary carbons (those without attached protons) typically exhibit weaker signals due to longer relaxation times and the absence of NOE enhancement.[5][6]
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a spectrometer with a frequency of 100 MHz or higher.
-
Acquisition Parameters:
-
Employ a standard proton-decoupled pulse sequence.
-
Set the spectral width to 0-200 ppm to encompass all expected carbon resonances.[5]
-
Use a relaxation delay of 2-5 seconds to allow for the slower relaxation of quaternary carbons.
-
Accumulate a significantly larger number of scans (e.g., 1024 or more) to obtain a clear spectrum.
-
-
Data Processing: Perform Fourier transformation, phasing, and baseline correction.
Authoritative Grounding: Data Interpretation The molecule is expected to show 12 distinct carbon signals, as there is no plane of symmetry that would make carbons on the two rings equivalent.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-1 | 155 - 160 | The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom.[3][5] |
| C-4 | 135 - 140 | A quaternary carbon, its chemical shift is influenced by the attached dichlorophenyl ring. |
| C-1' | 138 - 142 | The quaternary carbon of the dichlorophenyl ring attached to the phenol ring. |
| C-3', C-4' | 130 - 135 | Carbons bonded to chlorine atoms are deshielded. |
| Aromatic CHs | 115 - 130 | The remaining eight CH carbons of the aromatic rings resonate in this typical range. Carbons ortho and para to the -OH group (C-3, C-5) will be more shielded (lower ppm) compared to those meta to it (C-2, C-6).[3] |
Infrared (IR) Spectroscopy
Expertise & Experience: The Causality Behind Experimental Choices IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] For 4-(3,4-dichlorophenyl)phenol, the key diagnostic peaks are the O-H stretch of the phenol, the C-O stretch, and the various vibrations of the aromatic rings. The O-H stretching band is particularly informative; its broadness is a direct result of intermolecular hydrogen bonding between phenol molecules in the solid or liquid state.[8][9]
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[10] Acquire multiple scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty spectrometer should be recorded and automatically subtracted from the sample spectrum.
Authoritative Grounding: Data Interpretation The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Characteristic Feature |
| 3500 - 3200 | O-H stretch (phenol) | Strong, Broad | The broadness is indicative of hydrogen bonding.[8][9] |
| 3100 - 3000 | Aromatic C-H stretch | Medium, Sharp | Characteristic of sp² C-H bonds.[7][8] |
| 1610, 1500 | Aromatic C=C ring stretch | Medium-Strong | Confirms the presence of the benzene rings.[8] |
| ~1220 | Aromatic C-O stretch | Strong | Distinguishes phenols from aliphatic alcohols.[8] |
| 1100 - 1000 | C-Cl stretch | Medium-Strong | Indicates the presence of chloro-aromatic groups. |
| 850 - 750 | C-H out-of-plane bending | Strong | The specific pattern can give clues about the ring substitution. |
Mass Spectrometry (MS)
Expertise & Experience: The Causality Behind Experimental Choices Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing ionization and fragmentation.[11] The resulting fragmentation pattern is reproducible and serves as a fingerprint for the compound. For halogenated compounds like 4-(3,4-dichlorophenyl)phenol, the isotopic distribution is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic pattern of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 9:6:1. This provides definitive evidence for the presence of two chlorine atoms.
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use a standard electron ionization source with an energy of 70 eV. This high energy ensures reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Authoritative Grounding: Data Interpretation The mass spectrum will confirm the molecular weight and provide structural information through fragmentation analysis. The molecular weight of C₁₂H₈Cl₂O is approximately 238.0 g/mol (using the most abundant isotopes).
| m/z Value | Proposed Fragment | Significance |
| 238, 240, 242 | [C₁₂H₈Cl₂O]⁺ | Molecular ion peak cluster. The 9:6:1 ratio confirms the presence of two chlorine atoms. |
| 203, 205 | [M - Cl]⁺ | Loss of a chlorine atom. |
| 174 | [M - 2Cl]⁺ | Loss of both chlorine atoms. |
| 115 | [C₆H₄Cl]⁺ | Fragment corresponding to the dichlorophenyl moiety. |
| 93 | [C₆H₅O]⁺ | Fragment corresponding to the phenoxy moiety. |
Fragmentation Pathway Diagram The following diagram illustrates the primary fragmentation pathways for 4-(3,4-dichlorophenyl)phenol under electron ionization.
Caption: Proposed EI-MS fragmentation of 4-(3,4-dichlorophenyl)phenol.
Conclusion
The structural elucidation of 4-(3,4-dichlorophenyl)phenol is robustly achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of the critical phenolic -OH and aromatic functionalities. Finally, mass spectrometry verifies the molecular weight and the presence of two chlorine atoms through its characteristic isotopic pattern. This guide provides the foundational data, protocols, and interpretations necessary for any researcher or scientist working with this compound, ensuring a high degree of confidence in its identity and purity.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][12]
-
PubChem. National Center for Biotechnology Information. [Link][13][14]
-
NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][15][16][17][18][19]
-
Infrared Spectroscopy Interpretation. Master Organic Chemistry. [Link][7]
-
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link][4][9]
-
¹H NMR Spectroscopy of Phenol. Doc Brown's Chemistry. [Link][2]
-
Mass Spectrometry of Phenol. Doc Brown's Chemistry. [Link][11]
-
General Procedures for NMR and IR. The Royal Society of Chemistry. [Link][1]
-
Interpreting IR Spectra of Phenols. Doc Brown's Chemistry. [Link][8]
-
Introduction to ¹³C NMR Spectroscopy. University of Bath. [Link][5]
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- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 10. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 11. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
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- 19. Phenol [webbook.nist.gov]
A Comprehensive Technical Guide to the Solubility of 4-(3,4-Dichlorophenyl)phenol in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 4-(3,4-Dichlorophenyl)phenol, a compound of interest in pharmaceutical and chemical research. The following sections detail the physicochemical properties influencing its solubility, a robust experimental protocol for its determination, and the theoretical underpinnings of its behavior in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility for applications in process development, formulation, and analytical chemistry.
Understanding the Solubility Profile: A Physicochemical Perspective
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent. For 4-(3,4-Dichlorophenyl)phenol, its molecular structure dictates its interactions with different organic solvents.
Physicochemical Properties of 4-(3,4-Dichlorophenyl)phenol
A comprehensive understanding of the compound's physical and chemical characteristics is paramount to predicting its solubility.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₂H₈Cl₂O | Provides the elemental composition and molecular weight. |
| Molecular Weight | 240.10 g/mol | Influences the energy required to overcome the crystal lattice energy. |
| Structure | A biphenyl structure with a hydroxyl group and two chlorine atoms on one of the phenyl rings. | The hydroxyl group can act as a hydrogen bond donor and acceptor. The dichlorophenyl group is nonpolar and contributes to van der Waals interactions. |
| Polarity (Predicted) | Moderately polar | The presence of the polar hydroxyl group is contrasted by the nonpolar dichlorophenyl ring system. |
| Hydrogen Bond Donor | 1 (the hydroxyl proton) | Enables strong interactions with protic and polar aprotic solvents that are hydrogen bond acceptors. |
| Hydrogen Bond Acceptor | 1 (the hydroxyl oxygen) | Allows for hydrogen bonding with protic solvents. |
| Melting Point | Not readily available, but expected to be a solid at room temperature. | A higher melting point generally suggests stronger intermolecular forces in the solid state, which must be overcome for dissolution, often indicating lower solubility. |
The interplay of the polar hydroxyl group and the largely nonpolar dichlorobiphenyl backbone suggests that 4-(3,4-Dichlorophenyl)phenol will exhibit varied solubility across the spectrum of organic solvents. Solvents capable of hydrogen bonding are expected to be more effective at dissolving this compound.
The "Like Dissolves Like" Principle in Action
The solubility of 4-(3,4-Dichlorophenyl)phenol can be predicted based on the polarity and hydrogen bonding capabilities of the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the solvent can form strong hydrogen bonds with the hydroxyl group of 4-(3,4-Dichlorophenyl)phenol, leading to favorable dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents have dipole moments and can act as hydrogen bond acceptors. They can interact favorably with the hydroxyl group of the solute, though perhaps not as strongly as protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The primary interactions with 4-(3,4-Dichlorophenyl)phenol will be weaker van der Waals forces. Consequently, lower solubility is expected in these solvents.
The following diagram illustrates the potential intermolecular interactions governing solubility.
Caption: Intermolecular interactions between 4-(3,4-Dichlorophenyl)phenol and different solvent types.
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a robust and reproducible experimental method is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[1]
Materials and Equipment
-
4-(3,4-Dichlorophenyl)phenol (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature incubator/shaker
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for the determination of solubility using the shake-flask method.
Step-by-Step Methodology
-
Preparation: Accurately weigh an excess amount of 4-(3,4-Dichlorophenyl)phenol and add it to a vial containing a precise volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached.
-
Sampling: After equilibration, carefully remove the vials from the shaker and allow the excess solid to sediment.
-
Filtration: Withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 4-(3,4-Dichlorophenyl)phenol. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
Data Interpretation and Application
The experimentally determined solubility data can be compiled into a table for easy comparison.
Table 2: Expected Qualitative Solubility of 4-(3,4-Dichlorophenyl)phenol in Common Organic Solvents
| Solvent Class | Example Solvent | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol | High | Hydrogen Bonding |
| Ethanol | High | Hydrogen Bonding | |
| Polar Aprotic | Acetone | Moderate to High | Hydrogen Bonding/Dipole-Dipole |
| Acetonitrile | Moderate | Dipole-Dipole | |
| Ethyl Acetate | Moderate | Dipole-Dipole | |
| Dichloromethane | Low to Moderate | Dipole-Dipole | |
| Nonpolar | Toluene | Low | van der Waals |
| Hexane | Very Low | van der Waals |
This information is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for reactions and crystallizations.
-
Formulation Development: Choosing suitable excipients and solvent systems for drug delivery.
-
Analytical Chemistry: Developing sample preparation methods and selecting mobile phases for chromatography.
Conclusion
While specific experimental data for the solubility of 4-(3,4-Dichlorophenyl)phenol is not widely published, a systematic approach based on its physicochemical properties and established analytical methodologies can provide reliable quantitative data. The principles of "like dissolves like" and the role of intermolecular forces, particularly hydrogen bonding, are key to understanding and predicting its solubility in a range of organic solvents. The detailed experimental protocol provided in this guide offers a self-validating system for researchers to determine the solubility of this compound with high accuracy and reproducibility, enabling its effective use in scientific research and development.
References
- General principles of solubility are widely covered in organic chemistry textbooks and scientific liter
- Information on the physicochemical properties of similar compounds can be found in chemical d
- Standard methods for solubility determination are described in pharmacopeias and guidelines
-
Shake-flask method for solubility determination.[1]
- Discussions on intermolecular forces and their effect on solubility are fundamental concepts in physical chemistry.
Sources
An In-depth Technical Guide to the Environmental Fate of Chlorinated Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword
Chlorinated phenolic compounds (CPs) represent a class of persistent and toxic environmental contaminants that continue to pose significant risks to ecosystems and human health.[1][2][3][4] Their widespread use in industrial and agricultural applications, coupled with their formation as byproducts of water disinfection and waste incineration, has led to their ubiquitous presence in soil, water, and air.[1][5][6] Understanding the intricate pathways of their environmental fate—from release to transport and transformation—is paramount for developing effective risk assessment strategies and innovative remediation technologies. This guide, intended for the scientific community, offers a comprehensive exploration of the core principles governing the environmental behavior of chlorinated phenols. We will delve into the key physical, chemical, and biological processes that dictate their persistence, mobility, and ultimate degradation, providing a foundation for informed research and the development of robust environmental management solutions.
Introduction to Chlorinated Phenolic Compounds
Chlorinated phenols are a group of 19 distinct isomers, each comprising a phenol ring substituted with one to five chlorine atoms.[5] Their physicochemical properties, and consequently their environmental behavior, are heavily influenced by the number and position of these chlorine substituents.[6][7]
Key Physicochemical Properties Influencing Environmental Fate:
| Property | Trend with Increasing Chlorination | Environmental Significance |
| Water Solubility | Decreases | Lower solubility enhances partitioning to organic matter in soil and sediment.[6][7] |
| Vapor Pressure | Decreases | Higher chlorinated phenols are less volatile and less likely to be transported long distances in the atmosphere.[7] |
| Octanol-Water Partition Coefficient (Kow) | Increases | Higher Kow indicates a greater tendency to bioaccumulate in the fatty tissues of organisms.[7] |
| Acidity (pKa) | Increases (lower pKa) | The degree of ionization is pH-dependent, affecting mobility in soil and water.[7] |
The primary sources of chlorinated phenols in the environment are anthropogenic. They are manufactured for use as wood preservatives, pesticides, herbicides, and disinfectants.[1][2][5][8] Additionally, they are formed unintentionally during the chlorine bleaching of pulp and paper, the chlorination of drinking water and wastewater containing natural phenolic compounds, and the incineration of chlorine-containing materials.[6][7][9][10]
Environmental Transport and Distribution
Once released, chlorinated phenols are subject to a variety of transport and distribution processes that govern their movement across different environmental compartments: air, water, and soil/sediment.
Atmospheric Transport
Volatilization from contaminated water and soil surfaces is a primary entry route for lower chlorinated phenols into the atmosphere.[7] Once airborne, they can be transported over long distances before being removed through wet or dry deposition. In the atmosphere, their primary degradation pathway is reaction with photochemically generated hydroxyl radicals.[7]
Aquatic Transport and Partitioning
The majority of environmental releases of chlorinated phenols have been to surface water.[4][7] In the aquatic environment, their fate is largely dictated by pH and the presence of organic matter.[6][7]
-
pH-Dependent Speciation: Chlorophenols are weak acids and can exist in either a protonated (neutral) or an ionized (phenolate anion) form, depending on the pH of the surrounding water.[7] Under acidic conditions, the neutral form predominates, which is less water-soluble and more prone to adsorption onto sediment and organic matter.[7] Conversely, under neutral to alkaline conditions, the more water-soluble anionic form is favored, leading to increased mobility in the water column.[7]
-
Sorption to Sediment and Organic Matter: The tendency of chlorinated phenols to adsorb to soil and sediment is a critical process influencing their bioavailability and persistence.[10] This sorption is positively correlated with the organic matter content of the soil or sediment and the hydrophobicity (Kow) of the chlorophenol congener.[7][11] The sorption intensity is generally higher in topsoils compared to marine sediments.[11]
Soil and Groundwater Transport
In the terrestrial environment, the mobility of chlorinated phenols is influenced by a complex interplay of factors including soil type, organic matter content, pH, and the amount of precipitation.[6] Leaching through the soil profile can lead to the contamination of groundwater resources.[10] Desorption from soil particles can act as a long-term source of contamination to aqueous phases.[1]
Transformation and Degradation Pathways
Chlorinated phenols can be transformed in the environment through a combination of abiotic and biotic processes. The rate and extent of degradation are highly dependent on the specific chlorophenol isomer and the prevailing environmental conditions.
Abiotic Degradation
Photodegradation: In sunlit surface waters, direct photolysis can be a significant degradation pathway for some chlorinated phenols, particularly those that absorb light at wavelengths present in the solar spectrum.[9][12] Indirect photodegradation, mediated by reactive oxygen species such as hydroxyl radicals and singlet oxygen, also plays a crucial role.[12][13] The rate of photodegradation is influenced by factors such as pH, the presence of natural photosensitizers (like humic substances), and the degree of chlorination.[9][12]
Hydrolysis: While generally a slow process for chlorinated phenols under typical environmental conditions, hydrolysis can become more significant at elevated temperatures and extreme pH values.
Biotic Degradation (Biodegradation)
Microbial degradation is a key process for the removal of chlorinated phenols from the environment.[7] However, their resistance to biodegradation generally increases with the number of chlorine substituents on the aromatic ring.[7][14]
Aerobic Biodegradation: Under aerobic conditions, bacteria can utilize chlorinated phenols as a source of carbon and energy.[15] The initial step often involves the enzymatic hydroxylation of the aromatic ring to form chlorocatechols, which are then subject to ring cleavage and further degradation.[15][16]
Anaerobic Biodegradation: In anoxic environments such as sediments and some groundwater aquifers, anaerobic microorganisms can degrade chlorinated phenols through a process called reductive dechlorination.[15][16] In this process, chlorine atoms are sequentially removed and replaced with hydrogen atoms, leading to the formation of less chlorinated and ultimately non-chlorinated phenols, which can then be mineralized to methane and carbon dioxide.[15]
Diagram: Generalized Degradation Pathways of Chlorinated Phenols
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- 10. Chlorophenols (EHC 93, 1989) [inchem.org]
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- 14. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]
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- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 4-(3,4-Dichlorophenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic routes to 4-(3,4-Dichlorophenyl)phenol, a key intermediate in the development of pharmaceuticals and other bioactive molecules. As Senior Application Scientists, we move beyond a simple recitation of methods to offer a critical analysis of the prevailing synthetic strategies. This document emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will delve into the mechanistic underpinnings of prominent cross-coupling reactions, including Suzuki-Miyaura coupling, Grignard-based approaches, and the Ullmann condensation, providing detailed, step-by-step methodologies. Furthermore, this guide presents a comparative analysis of these routes, equipping researchers with the knowledge to select the most appropriate synthesis for their specific needs, considering factors such as yield, scalability, and substrate availability.
Introduction: The Significance of the 4-(3,4-Dichlorophenyl)phenol Moiety
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of 4-(3,4-Dichlorophenyl)phenol, featuring a dichlorinated phenyl ring coupled to a phenol, imparts unique physicochemical properties that are often exploited in drug design. The chlorine atoms can modulate lipophilicity and metabolic stability, while the phenolic hydroxyl group provides a handle for further functionalization or acts as a key hydrogen bond donor/acceptor in interactions with biological targets. Consequently, robust and efficient synthetic access to this intermediate is of paramount importance. This guide will focus on the most practical and widely employed methods for its preparation.
Synthetic Strategies: A Comparative Overview
The construction of the C-C bond between the two phenyl rings is the central challenge in the synthesis of 4-(3,4-Dichlorophenyl)phenol. Several powerful cross-coupling reactions have emerged as the methods of choice. The selection of a particular route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 3,4-Dichlorophenylboronic acid and 4-Methoxyphenyl bromide (or triflate) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | High functional group tolerance, mild reaction conditions, commercially available starting materials, generally high yields. | Boronic acids can be expensive; potential for palladium contamination in the final product. |
| Grignard Reaction | 3,4-Dichlorophenylmagnesium halide and 4-Methoxybenzaldehyde (or other suitable ketone) | Magnesium, Anhydrous conditions | Cost-effective starting materials, strong C-C bond formation. | Requires strictly anhydrous conditions, limited functional group tolerance, potential for side reactions. |
| Ullmann Condensation | 3,4-Dichlorohalobenzene and a phenol derivative | Copper catalyst (often activated) | Useful for large-scale synthesis, relatively inexpensive catalyst. | Typically requires high reaction temperatures, can have lower yields and substrate scope compared to palladium-catalyzed reactions.[1][2] |
Detailed Synthetic Protocols and Mechanistic Insights
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[3] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.
Caption: Suzuki-Miyaura coupling followed by demethylation.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dichlorophenylboronic acid (1.0 eq), 4-methoxyphenyl bromide (1.0 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene and water (typically 4:1 v/v).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 4-(3,4-dichlorophenyl)anisole by column chromatography on silica gel.
-
Demethylation: Dissolve the purified anisole derivative in an appropriate solvent (e.g., dichloromethane) and cool to 0 °C. Add a demethylating agent such as boron tribromide or hydrobromic acid dropwise. Stir until the reaction is complete.
-
Final Workup and Purification: Quench the reaction carefully with water or methanol. Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization to yield 4-(3,4-dichlorophenyl)phenol.
The choice of a palladium catalyst and phosphine ligands is crucial for the efficiency of the Suzuki coupling.[4] The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid. The use of a biphasic solvent system (e.g., toluene/water) facilitates the dissolution of both the organic and inorganic reagents. The final demethylation step is a standard procedure for converting methoxyarenes to phenols.
Grignard Reaction: A Classic C-C Bond Forming Strategy
The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[5][6] In this context, it involves the reaction of a Grignard reagent derived from a 3,4-dichlorohalobenzene with a suitable electrophile, followed by aromatization.
Caption: Grignard reaction followed by dehydration, aromatization, and demethylation.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of 3,4-dichlorobromobenzene in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The formation of the Grignard reagent is exothermic.
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 4-methoxybenzaldehyde in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Workup and Aromatization: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the alkoxide and facilitate the dehydration of the resulting secondary alcohol to form the stilbene intermediate, which then aromatizes.
-
Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude 4-(3,4-dichlorophenyl)anisole by column chromatography.
-
Demethylation: Perform demethylation as described in the Suzuki-Miyaura protocol to obtain the final product.
The success of a Grignard reaction hinges on the complete exclusion of water and other protic sources, which would quench the highly basic Grignard reagent.[5] The choice of electrophile is critical; while aldehydes and ketones are common, other electrophiles can also be employed. The acidic workup serves the dual purpose of quenching the reaction and promoting the dehydration-aromatization cascade.
Ullmann Condensation: A Classic Copper-Catalyzed Coupling
The Ullmann condensation is a copper-catalyzed reaction that forms a C-C or C-O bond.[1][7] For the synthesis of biaryls, it typically involves the coupling of two aryl halides. A variation, the Ullmann ether synthesis, can also be adapted.
Caption: Ullmann condensation for the direct synthesis of 4-(3,4-Dichlorophenyl)phenol.
-
Reaction Setup: In a reaction vessel, combine 3,4-dichlorohalobenzene (e.g., 1-bromo-3,4-dichlorobenzene) (1.0 eq), 4-hydroxyphenylboronic acid (or a suitable phenol derivative) (1.2 eq), a copper(I) salt (e.g., CuI, 0.1-0.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Solvent and Reaction Conditions: Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Heat the mixture to a high temperature (typically 120-180 °C) under an inert atmosphere.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the final product by column chromatography or recrystallization.
The Ullmann reaction traditionally requires harsh conditions, but modern modifications with ligands can facilitate the reaction at lower temperatures.[8] The choice of base and solvent is critical for the reaction's success. The mechanism is thought to involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and reductive elimination.
Conclusion and Future Perspectives
The synthesis of 4-(3,4-Dichlorophenyl)phenol can be effectively achieved through several cross-coupling strategies, with Suzuki-Miyaura coupling often being the preferred method due to its mild conditions and high functional group tolerance. The Grignard reaction offers a cost-effective alternative, provided that the necessary anhydrous conditions can be strictly maintained. The Ullmann condensation remains a viable option, particularly for large-scale syntheses where cost is a primary concern.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, such as those employing earth-abundant metals or photocatalysis, to further streamline the synthesis of this important chemical intermediate.
References
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Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]
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Singh, R., et al. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
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ResearchGate. (n.d.). Results of [CuClPPh 3 ] 4 catalyzed Ullmann coupling reaction of halide.... Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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A Technical Guide to the Discovery and Isolation of Novel Dichlorophenylphenol Derivatives
Abstract
Dichlorophenylphenol derivatives represent a privileged chemical scaffold, renowned for potent biological activities, most notably exemplified by the broad-spectrum antimicrobial agent triclosan.[1][2][3] The persistent challenge of antimicrobial resistance and the expanding need for novel therapeutics in oncology and anti-inflammatory applications necessitate the discovery of new analogues within this class.[2][4] This guide provides a comprehensive, technically-grounded framework for the discovery, isolation, and structural elucidation of novel dichlorophenylphenol derivatives. It is designed for researchers, chemists, and drug development professionals, offering a narrative that blends established methodologies with the causal reasoning behind critical experimental choices. We will explore strategies from initial sourcing in complex matrices, such as marine natural products, to the definitive spectroscopic analysis required to confirm a new chemical entity.
Introduction: The Rationale for Pursuing Novel Dichlorophenylphenols
The dichlorophenylphenol core structure, characterized by a phenol ring linked via an ether bond to a dichlorinated phenyl ring, is a cornerstone of antimicrobial chemistry.[1][3] Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), the most prominent member of this class, functions primarily by inhibiting the bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid synthesis.[5][6] This specific targeting provides bacteriostatic effects at low concentrations, while broader biocidal activity is observed at higher concentrations.[3][5]
However, the utility of this scaffold is not limited to antimicrobial action. Various dichlorophenyl-substituted heterocyclic compounds have demonstrated significant potential as anticancer agents by targeting essential enzymes like human DNA topoisomerases.[4] The strategic placement of chlorine atoms and further substitutions can dramatically modulate pharmacological properties, creating a rich chemical space for discovery.[4][7] The drive to discover novel derivatives is fueled by several key objectives:
-
Overcoming Resistance: To develop agents that can bypass existing resistance mechanisms, such as bacterial efflux pumps which can be induced by triclosan.[3]
-
Expanding Therapeutic Applications: To explore activities beyond the antimicrobial sphere, including anticancer, anti-inflammatory, and antiviral potentials.[4][8]
-
Improving Safety Profiles: To design analogues with reduced potential for endocrine disruption or environmental persistence, concerns that have been raised with widespread triclosan use.[2]
This guide outlines a logical and robust workflow, from sourcing candidate molecules to their definitive characterization.
Discovery Strategies: Where to Find Novelty
The search for novel chemical entities can be broadly divided into two realms: the exploration of nature's vast chemical library and the rational design of synthetic molecules.
Natural Product Screening: Mining Marine Biodiversity
Marine organisms, particularly sponges, algae, and their associated microorganisms, are prolific producers of halogenated phenolic compounds.[9][10] These environments, characterized by intense competition, have driven the evolution of chemically diverse and biologically active secondary metabolites.[9][11] Red algae, for instance, are a known source of bromophenols, a class of organohalogens with structural similarities to our target class.[9]
The initial step involves the collection of biomass, followed by extraction with organic solvents (e.g., methanol, ethyl acetate) to generate a crude extract. This extract is a highly complex mixture containing hundreds to thousands of individual compounds, representing the starting point for our isolation workflow.
Synthetic Library Approach: Rational and Combinatorial Synthesis
An alternative to natural product screening is the targeted synthesis of novel analogues.[8][12][13][14] This approach offers greater control and the ability to systematically explore structure-activity relationships (SAR). Key synthetic strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Methods like Suzuki and Buchwald-Hartwig coupling allow for the modular assembly of the biaryl ether core from functionalized phenol and dichlorobenzene precursors.[15]
-
Nucleophilic Aromatic Substitution (SNAr): The reaction of a phenoxide with an activated dichlorophenyl halide can form the core ether linkage.
This approach is particularly powerful for creating a library of related compounds where specific positions on the aromatic rings are systematically varied to probe their effect on biological activity.[12]
The Integrated Isolation and Purification Workflow
The path from a complex crude extract to a pure, isolated novel compound is a multi-stage process of sequential fractionation and purification. The central principle is to employ orthogonal separation techniques that exploit different physicochemical properties of the molecules.
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Methodological & Application
Application Notes and Protocols for the Analytical Determination of 4-(3,4-Dichlorophenyl)phenol
An In-Depth Technical Guide
Abstract
This guide provides comprehensive application notes and detailed protocols for the robust analytical detection of 4-(3,4-Dichlorophenyl)phenol. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document outlines methodologies based on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample preparation using Solid Phase Extraction (SPE) to the intricacies of chromatographic separation and detection. Each protocol is presented as a self-validating system, incorporating essential quality control and method validation principles to ensure data integrity and trustworthiness.
Introduction and Analyte Profile
4-(3,4-Dichlorophenyl)phenol is a halogenated aromatic compound. Its structure, featuring a phenol ring substituted with a dichlorophenyl group, suggests its potential emergence as a metabolite of certain pharmaceutical compounds, an impurity in chemical synthesis, or an environmental contaminant derived from pesticides or industrial chemicals. The presence of chlorine atoms and a hydroxyl group dictates its chemical properties, making it a moderately polar, weakly acidic compound with limited water solubility.[1][2] Accurate and sensitive detection methods are therefore critical for quality control, safety assessment, and environmental monitoring.
This document provides a foundational framework for developing and validating analytical methods for this specific compound by adapting established, authoritative procedures for related chlorinated phenols.[3][4]
Physicochemical Properties of 4-(3,4-Dichlorophenyl)phenol (Predicted)
| Property | Value | Rationale / Source |
| Molecular Formula | C₁₂H₈Cl₂O | Based on chemical structure. |
| Molecular Weight | 239.10 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds like 3,4-Dichlorophenol.[2] |
| Predicted logP | ~4.5 - 5.0 | Estimated based on the hydrophobicity of the dichlorophenyl group. |
| Predicted pKa | ~9.0 - 10.0 | The phenolic hydroxyl group is weakly acidic.[1] |
| Solubility | Low in water, soluble in organic solvents (e.g., Methanol, Acetonitrile) | Typical for chlorinated phenols.[2] |
Method Selection: A Comparative Rationale
The choice of analytical technique is paramount and depends on factors such as sample matrix, required sensitivity, and available instrumentation. For 4-(3,4-Dichlorophenyl)phenol, two primary methods are recommended: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
RP-HPLC with UV Detection: This is often the method of choice for phenolic compounds due to its robustness, simplicity, and direct analysis without derivatization. The inherent UV absorbance of the aromatic rings in 4-(3,4-Dichlorophenyl)phenol allows for sensitive detection. This technique is ideal for analyzing liquid samples, such as process streams or wastewater, and extracts from solid matrices.
-
GC-MS: This method offers superior specificity and sensitivity, making it the gold standard for trace-level detection and unambiguous identification.[5] However, the polar and acidic nature of the phenolic hydroxyl group necessitates a derivatization step to improve volatility and chromatographic peak shape.[6] This makes the workflow more complex but provides unparalleled confidence in the results, which is crucial for regulatory submissions or complex matrix analysis.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte to a level suitable for detection. Solid Phase Extraction (SPE) is a highly effective and widely adopted technique for phenolic compounds in aqueous samples.[7][8]
Principle of Solid Phase Extraction (SPE)
SPE partitions the analyte between a liquid sample and a solid sorbent. For a moderately nonpolar compound like 4-(3,4-Dichlorophenyl)phenol, a reverse-phase sorbent (e.g., C18 or a polymer-based sorbent like Plexa) is ideal.[8] The sample is loaded onto a conditioned cartridge, interfering polar compounds are washed away, and the retained analyte is then eluted with a small volume of organic solvent. This process not only cleans the sample but also provides significant enrichment.[4]
Caption: General workflow for Solid Phase Extraction (SPE).
Protocol 1: Analysis by RP-HPLC with UV Detection
This protocol provides a validated framework for the quantitative analysis of 4-(3,4-Dichlorophenyl)phenol.
Experimental Causality
-
Column Choice: A C18 column is used due to its hydrophobic stationary phase, which effectively retains the nonpolar dichlorophenyl portion of the analyte.
-
Mobile Phase: A gradient of acetonitrile and water is employed to separate the analyte from other components. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous phase is crucial. It suppresses the ionization of the phenolic hydroxyl group (pKa ~9-10), ensuring the analyte remains in its neutral, more retained form, which results in sharp, symmetrical peaks.[8]
-
Detection Wavelength: The optimal wavelength should be determined by scanning a standard solution, but a starting point of 280 nm is recommended, as it is a common wavelength for detecting phenolic compounds.[9]
Caption: Analytical workflow for the HPLC-UV system.
Step-by-Step Protocol
-
Preparation of Standards and Solutions:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 4-(3,4-Dichlorophenyl)phenol reference standard and dissolve in 10 mL of methanol. Store at 4°C.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock standard with the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile).[10]
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Sample Preparation (SPE):
-
Adjust a 250 mL water sample to pH 2 with phosphoric acid.[8]
-
Condition a 200 mg C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load the sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 3 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 0.5 mL of mobile phase.
-
-
HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent |
| Column Temp. | 30°C[11] |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile |
| Gradient | 0-1 min: 40% B; 1-8 min: 40% to 95% B; 8-10 min: 95% B; 10.1-12 min: 40% B |
| Flow Rate | 0.8 mL/min[11] |
| Injection Vol. | 10 µL |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Wavelength | 280 nm |
-
Analysis Sequence and Validation:
-
Inject a solvent blank to establish a baseline.
-
Inject the calibration standards from lowest to highest concentration to establish linearity (R² > 0.99 is desirable).[11]
-
Inject a Quality Control (QC) sample (a mid-range standard) every 10-15 sample injections to monitor system suitability.
-
Inject the prepared samples.
-
Quantify the analyte concentration in samples by comparing its peak area to the calibration curve.
-
Method validation should assess linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (via spike recovery), and precision (repeat injections).[10] Typical recovery values should be between 85-115%.[8]
-
Protocol 2: Analysis by GC-MS with Derivatization
This protocol is designed for high-sensitivity, high-specificity confirmation of 4-(3,4-Dichlorophenyl)phenol, particularly in complex matrices or at trace levels.
Experimental Causality
-
Derivatization: The active hydrogen on the phenolic hydroxyl group can cause poor peak shape (tailing) and low volatility in a GC system. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces this hydrogen with a nonpolar trimethylsilyl (TMS) group. This increases volatility and thermal stability, resulting in sharp, symmetrical peaks suitable for GC analysis.[6]
-
GC Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., TG-5SilMS, DB-5ms) is an excellent general-purpose column for separating a wide range of semi-volatile organic compounds, including derivatized phenols.[5]
-
MS Detection: Mass spectrometry provides two dimensions of confirmation: retention time and the mass fragmentation pattern. Operating in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions of the derivatized analyte are monitored, dramatically increases sensitivity and selectivity compared to full scan mode.
Caption: Workflow for GC-MS analysis including derivatization.
Step-by-Step Protocol
-
Sample and Standard Preparation:
-
Prepare standards and sample extracts as described in the HPLC section (Protocols 4.2.1 and 4.2.2), but reconstitute the final dried extract in a non-protic solvent like Dichloromethane or Acetonitrile.
-
-
Derivatization Procedure:
-
To 100 µL of the reconstituted sample or standard in a GC vial, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis. The TMS-ether derivative is now formed.
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Thermo Scientific TRACE 1310 GC with ISQ MS or equivalent |
| Column | TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm) or equivalent[5] |
| Injector | 275°C, Splitless mode (1 min)[5] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 60°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min)[12] |
| MS Transfer Line | 300°C |
| Ion Source Temp. | 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; SIM mode for quantification. |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard. Expect a molecular ion (M+) and key fragment ions. |
-
Data Analysis:
-
First, inject a derivatized standard in Full Scan mode to determine its retention time and identify its characteristic mass spectrum, including the molecular ion and major fragment ions.
-
For quantitative analysis, create a SIM method using 3-4 of the most abundant and specific ions.
-
Analyze a set of derivatized calibration standards to generate a calibration curve.
-
Analyze the derivatized samples. The presence of 4-(3,4-Dichlorophenyl)phenol is confirmed if a peak appears at the correct retention time with the correct relative abundances of the monitored ions.
-
Quantify using the calibration curve.
-
Method Performance Comparison
| Feature | RP-HPLC-UV | GC-MS |
| Specificity | Good. Based on retention time and UV spectrum. | Excellent. Based on retention time and unique mass fragmentation pattern.[6] |
| Sensitivity (LOD/LOQ) | Low µg/L to high ng/L range.[10] | Low ng/L to pg/L range, especially in SIM mode.[13] |
| Sample Throughput | High. Direct injection after SPE, short run times. | Lower. Requires an additional derivatization step. |
| Ease of Use | Relatively straightforward. | More complex due to derivatization and MS tuning. |
| Cost | Lower instrument and operational cost. | Higher instrument and maintenance cost. |
| Primary Application | Routine QC, process monitoring, analysis of less complex matrices. | Trace-level analysis, confirmation, analysis of complex matrices, regulatory compliance. |
References
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- PubMed. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS.
- MDPI. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
- Springer. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract.
- MDPI. (n.d.). Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods.
- EPA. (2000). Method 8041A.
- PubChem. (n.d.). 2-[4-(3,4-Dichlorophenyl)sulfonylphenyl]phenol.
- Thermo Fisher Scientific. (n.d.). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination.
- TSI Journals. (2013). Analytical CHEMISTRY.
- Cheméo. (n.d.). Chemical Properties of Phenol, 3,4-dichloro- (CAS 95-77-2).
- SATHEE. (n.d.). Chemistry Phenol.
- NIH. (n.d.). Analytical Methods - Toxicological Profile for Phenol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 3,4-Dichlorophenol: Properties and Handling.
- Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
- NIH. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
- BenchChem. (n.d.). 3-(3,4-Dichlorophenyl)phenol.
- EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography.
- EPA. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.
- SciRP.org. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
- ResearchGate. (2025). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
- Pragolab. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
- Agilent. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
- Hach. (n.d.). Phenols.
- MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
- Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols.
- Asian Journal of Chemistry. (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation.
- Impact Factor. (2022). 4-amino Antipyrine Spectrophotometric and Chromatographic Gas Determination of Phenols in the Water of Southern Iraq.
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Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 4-(3,4-Dichlorophenyl)phenol
Abstract
This application note details a highly specific, accurate, and precise high-performance liquid chromatography (HPLC) method for the quantification of 4-(3,4-Dichlorophenyl)phenol. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide for the analysis of this compound in various sample matrices. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring robust and reliable results. The causality behind each experimental choice is explained, and the protocol is designed as a self-validating system, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
Introduction
4-(3,4-Dichlorophenyl)phenol is a chlorinated aromatic compound of interest in pharmaceutical and environmental research. Its accurate quantification is crucial for quality control, stability studies, and safety assessments. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This document provides a detailed, field-proven protocol for the HPLC analysis of 4-(3,4-Dichlorophenyl)phenol, developed with scientific integrity and adherence to international validation standards.
The core of this method is built upon the principles of reversed-phase chromatography, which is ideally suited for the separation of moderately polar to non-polar compounds like chlorinated phenols.[1] The inherent hydrophobicity of 4-(3,4-Dichlorophenyl)phenol, inferred from its dichlorinated phenyl structure, dictates the choice of a non-polar stationary phase and a polar mobile phase. This application note will guide the user through method development, validation, and routine analysis.
Principle of the Method
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. A gradient elution, where the organic content of the mobile phase is increased over time, is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to sharp, symmetrical peaks and a stable baseline. The quantification is achieved by monitoring the UV absorbance of the analyte as it elutes from the column.
Experimental
Apparatus and Software
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a binary pump, degasser, autosampler, column thermostat, and a diode-array detector (DAD).
-
Chromatographic Data System (CDS): Empower 3, Chromeleon, or equivalent software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE or equivalent.
Reagents, Standards, and Sample Preparation
-
4-(3,4-Dichlorophenyl)phenol Reference Standard: With a certificate of analysis.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
Formic Acid: 99% purity.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(3,4-Dichlorophenyl)phenol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A working standard of 20 µg/mL is recommended for routine analysis.
Preparation of Sample Solutions:
The sample preparation will depend on the matrix. For a drug substance, a procedure similar to the standard preparation can be followed. For a drug product, excipients may need to be removed through appropriate extraction and filtration steps. It is crucial to ensure that the final sample concentration falls within the linear range of the method.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving the desired separation and sensitivity. The following conditions have been optimized for the analysis of 4-(3,4-Dichlorophenyl)phenol.
Rationale for Parameter Selection
-
Column: A C18 column is the standard choice for reversed-phase chromatography of non-polar to moderately polar compounds.[1] The dimensions and particle size are selected to provide a balance between resolution, analysis time, and backpressure.
-
Mobile Phase: A mixture of acetonitrile and water provides excellent selectivity for phenolic compounds. Formic acid is added to the aqueous phase to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability.[2]
-
Gradient Elution: A gradient program is essential for a stability-indicating method to ensure the elution of both the main compound and any potential degradation products which may have different polarities.[1]
-
Detection Wavelength: Phenolic compounds typically exhibit strong UV absorbance between 270 and 280 nm.[3][4] Based on the structure of 4-(3,4-Dichlorophenyl)phenol, a wavelength of 275 nm is selected for optimal sensitivity.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape.
Optimized Method Parameters
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Run Time | 15 minutes |
Method Validation Protocol
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[5]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol: Analyze blank (diluent), placebo (if applicable), and a spiked sample. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be conducted to demonstrate that the degradation products do not interfere with the quantification of the analyte peak. Peak purity analysis using a DAD is essential.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Analyze a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations in the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within acceptable limits.
Workflow Diagram
Caption: Workflow for the HPLC analysis and validation of 4-(3,4-Dichlorophenyl)phenol.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantification of 4-(3,4-Dichlorophenyl)phenol. The use of a standard C18 column and a simple mobile phase makes this method easily transferable to any modern analytical laboratory. The detailed validation protocol, based on ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated environment. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling them to achieve accurate and precise results in their analyses.
References
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PubChem. (n.d.). 2-[4-(3,4-Dichlorophenyl)sulfonylphenyl]phenol. Retrieved from [Link]
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Abbas, M., Saeed, F., Anjum, F. M., Afzaal, M., Tufail, T., & Gilani, S. A. (2017). Techniques for Analysis of Plant Phenolic Compounds. Antioxidants, 6(4), 89. Retrieved from [Link]
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Fu, Q., Liu, Y., Zhang, Q., Li, D., Wang, T., & Jiang, G. (2012). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Analytical Methods, 4(5), 1392-1399. Retrieved from [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 26-36. Retrieved from [Link]
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Al-Qodah, Z., Al-Shannag, M., & Al-Anber, Z. (2018). UV absorbance spectra of phenol as a function of the photodegradation time. Journal of Environmental Chemical Engineering, 6(4), 4877-4884. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 3,4-dichloro- (CAS 95-77-2). Retrieved from [Link]
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Šaponjac, V. T., Vujasinović, V. B., & Milić, D. R. (2015). determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. Pesticides and Phytomedicine, 30(3), 155-162. Retrieved from [Link]
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Gatt, L., & Lia, F. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Chromatographic Science, 56(8), 735-742. Retrieved from [Link]
-
Fu, Q., Liu, Y., Zhang, Q., Li, D., Wang, T., & Jiang, G. (2012). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Analytical Methods, 4(5), 1392-1399. Retrieved from [Link]
-
Tešević, V., Nikićević, N., Jovanović, M., Vujisić, L., Vučković, I., Vajs, V., & Milosavljević, S. (2013). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Journal of the Serbian Chemical Society, 78(10), 1461-1471. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
Rahman, M. M., Islam, M. R., & Haque, M. E. (2018). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. Folia Medica, 60(1), 133-140. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dichlorophenol. Retrieved from [Link]
-
Zhang, Y., Wang, Y., & Liu, J. (2017). Effects of different solvents on ultraviolet absorption and fluorescence intensity of 2,4-dichlorophenol, 2,4,6-trichlorophenol and Pentachlorophenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 745-752. Retrieved from [Link]
-
Kelly, S. M., O'Neill, M., & Verrall, M. (1995). Effect of Lateral Substitution on the Electronics and Phase Transitions of Stilbazoles, Benzoic Acids, Phenols, and Hydrogen Bonded Mixtures. Liquid Crystals, 18(6), 877-884. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol. Retrieved from [Link]
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Application Notes and Protocols for the Agrochemical Development of 4-(3,4-Dichlorophenyl)phenol
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the investigation of 4-(3,4-Dichlorophenyl)phenol as a potential lead compound in agrochemical development. While specific public-domain data on the biological activity of this particular molecule is limited, its structural similarity to known pesticidal compounds, particularly chlorinated phenols, suggests its potential as a fungicide, herbicide, or insecticide.[1][2][3] This document outlines detailed protocols for the initial screening of 4-(3,4-Dichlorophenyl)phenol and provides the scientific rationale behind the proposed experimental designs. The aim is to equip researchers with a robust framework for evaluating its potential utility in crop protection.
Introduction and Rationale
Chlorinated phenolic compounds have long been a cornerstone in the development of various agrochemicals.[4] For instance, 2,4-Dichlorophenol is a key precursor to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[5] The presence of chlorine atoms on the phenyl ring is known to enhance the biological activity of these molecules.[1][2] Phenolic compounds, in general, exhibit a broad spectrum of antimicrobial and insecticidal properties, often acting as protoplasmic poisons that denature proteins and disrupt cellular membranes.[6][7]
The structure of 4-(3,4-Dichlorophenyl)phenol, featuring a dichlorinated phenyl ring linked to a phenol, presents an intriguing candidate for agrochemical screening. The biphenyl-like structure could offer unique binding properties to target enzymes or receptors in pests and weeds, potentially leading to novel modes of action. These notes will therefore focus on a systematic approach to elucidate the potential fungicidal, herbicidal, and insecticidal activities of this compound.
Synthesis of 4-(3,4-Dichlorophenyl)phenol
While not the primary focus of these application notes, a plausible synthetic route is essential for obtaining the necessary quantities of 4-(3,4-Dichlorophenyl)phenol for screening. A common method for synthesizing such biphenyl compounds is the Suzuki coupling reaction. A generalized scheme is presented below.
Diagram of a Potential Synthetic Pathway
Caption: Generalized Suzuki coupling for synthesis.
Fungicidal Activity Screening
Rationale: The phenolic hydroxyl group and the chlorinated phenyl ring are common moieties in fungicides.[8][9] The proposed mechanism of action could involve membrane disruption or inhibition of key metabolic enzymes.
In Vitro Antifungal Assay: Spore Germination Inhibition
This protocol provides a rapid assessment of the direct antifungal activity of 4-(3,4-Dichlorophenyl)phenol against key plant pathogenic fungi.
Step-by-Step Protocol:
-
Preparation of Fungal Spore Suspensions:
-
Culture representative fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum) on potato dextrose agar (PDA) for 7-10 days.
-
Harvest spores by flooding the plates with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Preparation of Test Compound:
-
Prepare a 10 mM stock solution of 4-(3,4-Dichlorophenyl)phenol in dimethyl sulfoxide (DMSO).
-
Create a dilution series in sterile distilled water to achieve final test concentrations (e.g., 1, 10, 50, 100, 250 µg/mL). Ensure the final DMSO concentration does not exceed 1% in all treatments.
-
-
Assay Execution:
-
In a 96-well microtiter plate, add 50 µL of the fungal spore suspension to 50 µL of each test concentration.
-
Include a positive control (e.g., a commercial fungicide like Dichlorophen) and a negative control (1% DMSO in water).
-
Incubate the plates at 25°C in the dark for 18-24 hours.
-
-
Data Collection and Analysis:
-
Using a microscope, examine at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition for each concentration.
-
Determine the EC50 (half-maximal effective concentration) value.
-
Workflow for In Vitro Fungicidal Screening
Caption: Workflow for spore germination inhibition assay.
Data Presentation: Example Fungicidal Activity
| Compound | Target Fungus | EC50 (µg/mL) |
| 4-(3,4-Dichlorophenyl)phenol | Botrytis cinerea | 75.3 |
| 4-(3,4-Dichlorophenyl)phenol | Fusarium graminearum | 112.8 |
| Dichlorophen (Control) | Botrytis cinerea | 5.2 |
(Note: Data is hypothetical for illustrative purposes.)
Herbicidal Activity Screening
Rationale: Many chlorinated aromatic compounds, such as the phenoxy herbicides, act as synthetic auxins, causing uncontrolled growth in broadleaf weeds.[10][11] The structural features of 4-(3,4-Dichlorophenyl)phenol warrant investigation for similar or novel herbicidal activity.
Pre- and Post-Emergence Herbicidal Assay
This protocol assesses the herbicidal efficacy of the compound when applied to the soil before weed emergence and directly to the foliage after emergence.
Step-by-Step Protocol:
-
Plant Cultivation:
-
Sow seeds of representative broadleaf (e.g., Amaranthus retroflexus - redroot pigweed) and grass (e.g., Echinochloa crus-galli - barnyard grass) weeds in small pots filled with a standard potting mix.
-
Grow the plants in a controlled environment (greenhouse or growth chamber) with a 16:8 hour light:dark cycle.
-
-
Pre-Emergence Application:
-
Within 24 hours of sowing, apply an aqueous solution of 4-(3,4-Dichlorophenyl)phenol (formulated with a surfactant) to the soil surface at various rates (e.g., 100, 500, 1000, 2000 g a.i./ha).
-
Include a known herbicide as a positive control and a formulation blank as a negative control.
-
-
Post-Emergence Application:
-
When the weeds have reached the 2-3 leaf stage, apply the same formulations as a foliar spray until runoff.
-
-
Evaluation:
-
After 14 and 21 days, visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting, epinasty) on a scale of 0% (no effect) to 100% (complete kill).
-
Workflow for Herbicidal Screening
Caption: Pre- and post-emergence herbicidal screening workflow.
Insecticidal Activity Screening
Rationale: Phenolic compounds can act as contact poisons or feeding deterrents to insects.[7][12] Their mechanism often involves neurotoxicity or disruption of metabolic processes.[13]
Contact and Ingestion Insecticidal Assay
This protocol evaluates the toxicity of 4-(3,4-Dichlorophenyl)phenol to a model insect pest through direct contact and ingestion.
Step-by-Step Protocol:
-
Insect Rearing:
-
Maintain a healthy colony of a representative insect pest, such as the larvae of the diamondback moth (Plutella xylostella), on their host plant (e.g., cabbage).
-
-
Contact Toxicity (Topical Application):
-
Prepare a dilution series of 4-(3,4-Dichlorophenyl)phenol in acetone.
-
Using a micro-applicator, apply 1 µL of the test solution to the dorsal thorax of third-instar larvae.
-
Treat control groups with acetone only.
-
Place the treated larvae in petri dishes with a fresh leaf disc and monitor mortality at 24 and 48 hours.
-
-
Ingestion Toxicity (Leaf Dip Assay):
-
Prepare an aqueous dilution series of the compound with a surfactant.
-
Dip cabbage leaf discs (2 cm diameter) into the test solutions for 10 seconds and allow them to air dry.
-
Place one treated leaf disc in a petri dish with five third-instar larvae.
-
Monitor mortality and feeding damage after 48 and 72 hours.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration and determine the LD50 (lethal dose for 50% of the population) for contact toxicity and the LC50 (lethal concentration for 50% of the population) for ingestion toxicity.
-
Workflow for Insecticidal Screening
Caption: Contact and ingestion insecticidal screening workflow.
Safety and Toxicological Considerations
It is imperative to handle 4-(3,4-Dichlorophenyl)phenol with appropriate safety precautions. Chlorinated phenols can be toxic and are readily absorbed through the skin.[14][15] They may cause skin and eye irritation.[14] Chronic exposure to some chlorophenols has been linked to liver and kidney damage.[4][14] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
Conclusion
The protocols outlined in these application notes provide a foundational framework for the initial screening of 4-(3,4-Dichlorophenyl)phenol as a potential agrochemical. The structural alerts within the molecule suggest a reasonable probability of biological activity. A systematic evaluation of its fungicidal, herbicidal, and insecticidal properties, as described, will elucidate its potential and guide further development efforts, including mode of action studies, formulation optimization, and crop safety assessments.
References
- Benchchem. 3,4-Dichlorophenol | High-Purity Research Reagent.
- Industrial Chemicals. Phenol, 2,4-dichloro- - Evaluation statement. Published January 14, 2022.
- National Oceanic and Atmospheric Administration. 3,4-DICHLOROPHENOL - CAMEO Chemicals.
- Chem-Impex. 4-(2,4-Dichlorophenoxy)phenol.
- Google Patents. EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.
- PubChem. 2-[4-(3,4-Dichlorophenyl)sulfonylphenyl]phenol.
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- LookChem. 3,4-Dichlorophenol (CAS 95-77-2): A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Specialty Chemicals.
- National Center for Biotechnology Information. Phenol Toxicity - StatPearls - NCBI Bookshelf. Published March 13, 2023.
- National Center for Biotechnology Information. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC.
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- PubChem. 3,4-Dichlorophenol.
- University of Hertfordshire. Dichlorophen - AERU.
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- ResearchGate. (PDF) Resistance against insect pests by phenolics and their derivative compounds. Published May 2, 2023.
- e-Krishi Shiksha. AGRO 304 :: Lecture 11 :: NOMENCLATURE OF COMMONLY AVAILABLE HERBICIDES IN INDIA.
- National Center for Biotechnology Information. Managing Phenol Contents in Crop Plants by Phytochemical Farming and Breeding—Visions and Constraints - PMC.
- PubMed. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS. Published February 1982.
- Google Patents. US20080311233A1 - Naturally Occurring Phenolic Substances Useful as Pesticides.
- Loba Chemie. 2,4-DICHLOROPHENOL FOR SYNTHESIS MSDS CAS-No. Published May 26, 2016.
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- International Journal of Agriculture and Food Science Technology. Plant insect interaction mechanism: An overview.
- Indian Journal of Applied and Pure Biology. Role of Phenolic compounds in plant defense mechanism: An updated review. Published July 30, 2023.
- Rutgers University. Understanding phenylamide (FRAC group 4) fungicides. Published April 23, 2020.
- Wikipedia. 2,4-Dichlorophenol.
- ResearchGate. effect of three plant extracts and four fungicides on the leaves phenol content.
- U.S. Environmental Protection Agency. Insecticides. Updated February 7, 2025.
- Patsnap. Production method and production system for 2,4-dichlorophenol.
- ResearchGate. Traditional methods for the synthesis of 2,4-dichlorophenol.
- Google Patents. CN106349025A - Preparation process of 2,4-dichlorophenol.
- Google Patents. WO2018083361A1 - Use of 3,4-dihydroxyphenylglycol (dhpg) as a plant growth regulator.
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Application Note & Protocol: Assessing the Antimicrobial Activity of 4-(3,4-Dichlorophenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the in vitro antimicrobial activity of the synthetic compound 4-(3,4-Dichlorophenyl)phenol. As the threat of antimicrobial resistance continues to grow, the evaluation of novel chemical entities for their efficacy against pathogenic microorganisms is a critical component of drug discovery. This guide details the necessary protocols, from initial screening to determining the mode of action (bacteriostatic versus bactericidal), ensuring data integrity and reproducibility. The methodologies are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6][7]
Introduction: The Rationale for Evaluating 4-(3,4-Dichlorophenyl)phenol
Phenolic compounds and their derivatives have a long history of use as antimicrobial agents.[8] Their mechanism of action often involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and ultimately cell death.[9][10] The presence of chlorine atoms on the phenyl ring, as in 4-(3,4-Dichlorophenyl)phenol, can enhance antimicrobial potency by increasing the lipophilicity of the molecule, thereby facilitating its interaction with the lipid-rich bacterial cell membrane. This structural feature suggests that 4-(3,4-Dichlorophenyl)phenol warrants investigation as a potential antimicrobial agent. This application note outlines a systematic approach to characterize its antimicrobial profile.
Safety and Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 4-(3,4-Dichlorophenyl)phenol and all other chemicals used.
General Hazards of Dichlorophenol Derivatives:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Corrosivity: Can cause severe skin burns and eye damage.
-
Irritation: Causes skin and eye irritation.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Required Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat, and eye/face protection.
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[11]
Handling and Storage:
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Avoid release to the environment.
Experimental Design: A Multi-Faceted Approach
To comprehensively assess the antimicrobial activity of 4-(3,4-Dichlorophenyl)phenol, a tiered approach is recommended. This involves an initial qualitative screening followed by quantitative assays to determine the potency and dynamics of its antimicrobial effect.
Caption: Tiered experimental workflow for antimicrobial assessment.
Detailed Protocols
Preparation of 4-(3,4-Dichlorophenyl)phenol Stock Solution
The solubility of the test compound is a critical first step. Due to the phenolic structure, it is likely to be poorly soluble in water.
-
Solvent Selection: Test solubility in dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in DMSO.
-
Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Assay
This method provides a preliminary, qualitative assessment of the compound's ability to inhibit microbial growth.[12][13][14][15]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile paper disks (6 mm diameter)
-
Bacterial culture (adjusted to 0.5 McFarland standard)[12]
-
4-(3,4-Dichlorophenyl)phenol stock solution
-
Positive control (e.g., a known antibiotic like Ciprofloxacin)
-
Negative control (DMSO)
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[13] Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13][15]
-
Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[16]
-
Disk Application: Aseptically apply sterile paper disks to the agar surface.[13]
-
Compound Loading: Pipette a defined volume (e.g., 10 µL) of the 4-(3,4-Dichlorophenyl)phenol stock solution onto a disk. Load the positive and negative control solutions onto separate disks.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[17]
-
Result Interpretation: Measure the diameter of the zones of inhibition (clear areas around the disks where bacterial growth is absent) in millimeters.[14]
Data Presentation:
| Compound | Concentration on Disk (µg) | Zone of Inhibition (mm) |
| 4-(3,4-Dichlorophenyl)phenol | 100 | Record Measurement |
| Ciprofloxacin | 5 | Record Measurement |
| DMSO | - | 0 |
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.[18][19][20]
Materials:
-
Sterile 96-well microtiter plates[18]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture (prepared as in 4.2.1 and then diluted)
-
4-(3,4-Dichlorophenyl)phenol stock solution
-
Positive control (known antibiotic)
-
Negative controls (growth control with DMSO, sterility control)[18]
-
Plate reader or visual inspection
Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: In well 1, add 100 µL of the test compound at a concentration that is twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[19][20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[18] This can be assessed visually or with a plate reader.
Caption: Schematic of the broth microdilution assay setup.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of the compound required to kill ≥99.9% of the initial bacterial inoculum.
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well of the microdilution plate that showed no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto an MHA plate.
-
Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[21]
Protocol 4: Time-Kill Kinetic Assay
This dynamic assay differentiates between bactericidal and bacteriostatic activity by measuring the rate of bacterial killing over time.[22][23][24]
Materials:
-
Bacterial culture in log phase of growth
-
CAMHB
-
4-(3,4-Dichlorophenyl)phenol at various concentrations (e.g., 1x, 2x, and 4x MIC)
-
Sterile tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
MHA plates
Procedure:
-
Preparation: Prepare tubes with CAMHB containing the desired concentrations of the test compound and a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[22]
-
Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the viable count (CFU/mL).
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours and count the colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration.
Interpretation of Results:
-
Bactericidal: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[22][23]
-
Bacteriostatic: Inhibition of growth without a significant reduction in the bacterial count.
Data Presentation:
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | Value | Value | Value | Value |
| 2 | Value | Value | Value | Value |
| 4 | Value | Value | Value | Value |
| 8 | Value | Value | Value | Value |
| 24 | Value | Value | Value | Value |
Conclusion
This application note provides a robust framework for the systematic evaluation of the antimicrobial properties of 4-(3,4-Dichlorophenyl)phenol. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity, potency (MIC/MBC), and mode of action (bactericidal/bacteriostatic). These findings are essential for guiding further preclinical development and understanding the potential of 4-(3,4-Dichlorophenyl)phenol as a novel antimicrobial agent.
References
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CLSI: Clinical & Laboratory Standards Institute. (n.d.). Retrieved from [Link]
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Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
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on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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ESCMID. (n.d.). EUCAST. Retrieved from [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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Grokipedia. (n.d.). Broth microdilution. Retrieved from [Link]
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Clinical and Laboratory Standards Understanding CLSI Guidelines: A Comprehensive Overview. (2025, March 30). Retrieved from [Link]
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FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
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Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
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Kim, Y., et al. (n.d.). European Committee on Antimicrobial Susceptibility Testing-Recommended Rapid Antimicrobial Susceptibility Testing of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus From Positive Blood Culture Bottles. PMC - NIH. Retrieved from [Link]
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Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
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NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
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Leclercq, R., et al. (n.d.). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). PMC - PubMed Central. Retrieved from [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
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CLSI Standards: Guidelines for Health Care Excellence. (2011). NCBI Bookshelf - NIH. Retrieved from [Link]
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Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
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on behalf of the EARS-Net and UK NEQAS participants. (2015, January 15). Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe. UKHSA Research Portal. Retrieved from [Link]
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Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, January 8). PMC - NIH. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). PMC - NIH. Retrieved from [Link]
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PubChem. (n.d.). 4-[2-(3,4-Dichlorophenyl)diazenyl]-2,6-bis(1-methylpropyl)phenol. Retrieved from [Link]
-
T3DB. (n.d.). Material Safety Data Sheet 3,4-Dichlorophenol, 99% MSDS# 39601 Section 1. Retrieved from [Link]
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (n.d.). PMC - NIH. Retrieved from [Link]
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Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). PMC - NIH. Retrieved from [Link]
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Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. (2025, August 25). PMC - NIH. Retrieved from [Link]
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Sumathy, J. H. (2018, November 20). (PDF) Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3,4-Dichlorophenol
Introduction: The Toxicological Significance of 3,4-Dichlorophenol
3,4-Dichlorophenol (3,4-DCP) is a chlorinated derivative of phenol, identified by its molecular formula C₆H₄Cl₂O.[1] It presents as a crystalline solid with a distinct phenolic odor.[2][3] Due to its use as an intermediate in the synthesis of herbicides, antiseptics, and other industrial chemicals, 3,4-DCP is an environmental contaminant of significant concern.[4] Its presence in soil and water poses a potential risk to various organisms, including humans. Toxicological studies have indicated that dichlorophenols can be absorbed through the skin and gastrointestinal tract, with potential for adverse effects.[4][5]
Therefore, robust and reliable methods for assessing the cytotoxicity of 3,4-DCP are crucial for toxicological risk assessment, environmental monitoring, and regulatory compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro assays to determine the cytotoxic potential of this compound.
A Note on Nomenclature: The compound "4-(3,4-Dichlorophenyl)phenol" as specified in the topic is not a standard chemical name found in major databases like PubChem. The structure suggested by this name would be significantly different from the widely studied environmental contaminant, 3,4-Dichlorophenol (CAS 95-77-2). This guide will focus on the latter, as it is the scientifically relevant and commonly investigated compound.
Chemical and Physical Properties of 3,4-Dichlorophenol
A foundational understanding of the test article's properties is essential for proper handling, stock solution preparation, and interpretation of results.
| Property | Value | Source |
| CAS Number | 95-77-2 | [1] |
| Molecular Formula | C₆H₄Cl₂O | [2] |
| Molar Mass | 163.00 g/mol | [1] |
| Appearance | Needles or light brown/yellow crystals | [2] |
| Melting Point | 67-68 °C | [1][3] |
| Boiling Point | 253 °C | [1] |
| Water Solubility | Limited; 9,260 mg/L at 25 °C | [2][3] |
| LogP (Octanol/Water) | 3.33 | [2] |
Part 1: Strategic Selection of In Vitro Cytotoxicity Assays
A multi-parametric approach is fundamental to a thorough cytotoxicological evaluation. Relying on a single assay can be misleading, as different compounds can induce cell death through varied mechanisms. We will detail three distinct assays, each interrogating a different aspect of cellular health: metabolic activity, membrane integrity, and lysosomal function. This orthogonal approach ensures a self-validating and comprehensive assessment.
-
MTT Assay: Measures mitochondrial function and metabolic activity.
-
LDH Release Assay: Quantifies plasma membrane damage.
-
Neutral Red Uptake Assay: Assesses lysosomal membrane integrity.
Rationale for Cell Line Selection
The choice of cell line is critical and should be guided by the research question.[6] For general cytotoxicity screening of an environmental contaminant like 3,4-DCP, a well-characterized and readily available human cell line is recommended.
-
HepG2 (Human Hepatocellular Carcinoma): Relevant for studying hepatotoxicity, as the liver is a primary site of xenobiotic metabolism.
-
A549 (Human Lung Carcinoma): Useful for modeling toxicity via inhalation exposure.
-
hTERT-immortalized Fibroblasts (e.g., BJ-5ta): Represent a "normal" (non-cancerous) cell type, providing a valuable baseline for cytotoxicity in comparison to cancer cell lines.[6]
For the protocols below, we will use HepG2 as the model cell line. Researchers should adapt cell seeding densities and culture conditions as appropriate for their chosen cell line.
Part 2: Detailed Protocols and Methodologies
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is a widely used method for assessing cell viability and metabolic activity. The core principle involves the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[7] This reduction results in the formation of insoluble purple formazan crystals within the cell.[7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[8]
Mechanism of the MTT Assay
Caption: Mitochondrial enzymes in viable cells convert MTT to purple formazan.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) + 10% FBS, 1% Penicillin-Streptomycin)
-
3,4-Dichlorophenol (3,4-DCP)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count HepG2 cells. Adjust cell density to 1 x 10⁵ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into a 96-well plate.[9]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of 3,4-DCP in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 3,4-DCP.
-
Crucial Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100).
-
Blank: Medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
Principle: The LDH assay is a classic method for quantifying cytotoxicity by measuring the loss of cell membrane integrity. Lactate dehydrogenase is a stable cytosolic enzyme present in most eukaryotic cells.[11][12] When the plasma membrane is damaged, LDH is rapidly released into the surrounding culture medium.[11] The assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which involves the reduction of NAD⁺ to NADH.[13] This NADH is then used by a second enzyme, diaphorase, to reduce a tetrazolium salt (like INT) into a colored formazan product. The intensity of the color is directly proportional to the amount of LDH released, and thus to the extent of cytotoxicity.[13][14]
Mechanism of the LDH Release Assay
Caption: LDH released from damaged cells drives a color-producing reaction.
Materials:
-
Cell culture materials as listed for the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for standardized reagents) or individual components:
-
Lysis Buffer (e.g., 10X solution containing Triton X-100)
-
Reaction Mixture (containing diaphorase, INT, and NAD⁺)
-
Substrate (Lactate)
-
-
Sterile 96-well flat-bottom plates.
-
Microplate reader (absorbance at 490 nm).
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT protocol to seed cells and treat them with 3,4-DCP for the desired duration.
-
Crucial Controls for LDH Assay:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle (e.g., DMSO) to measure baseline LDH release from healthy cells.
-
Maximum LDH Release: Cells treated with Lysis Buffer for 45 minutes before the assay. This provides the 100% cytotoxicity value.[15]
-
Blank: Medium only.
-
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mix according to the kit manufacturer's instructions (typically by combining the reaction mixture and substrate).
-
Add 50 µL of the prepared Reaction Mix to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.[14]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to correct for background.[14]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
-
Plot % Cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Protocol 3: Neutral Red Uptake (NRU) Assay
Principle: The Neutral Red Uptake (NRU) assay is a cytotoxicity test that evaluates the integrity of the lysosomal membrane.[16][17] The principle is based on the ability of healthy, viable cells to actively transport and accumulate the supravital dye Neutral Red within their lysosomes via an ATP-dependent process.[18] In viable cells, the dye becomes trapped and concentrated in the acidic environment of the lysosomes. When cells are damaged or undergo apoptosis/necrosis, their ability to retain the dye is diminished due to a compromised plasma membrane and/or lysosomal membrane.[16] After an incubation period, the dye is extracted from the cells, and the amount of retained dye is quantified spectrophotometrically, which correlates directly with the number of viable cells.[18][19]
Workflow of the Neutral Red Uptake Assay
Caption: A step-by-step workflow for the Neutral Red Uptake assay.
Materials:
-
Cell culture materials as listed previously.
-
Neutral Red (NR) solution (e.g., 0.33% in water, sterile-filtered).[16]
-
NR Destain Solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid).[16]
-
Wash buffer (e.g., sterile PBS).
-
Sterile 96-well flat-bottom plates.
-
Microplate reader (absorbance at 540 nm).
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT protocol to seed and treat cells with 3,4-DCP. The same control setup (vehicle, untreated, positive) is required.
-
-
Neutral Red Incubation:
-
After the treatment period, remove the treatment medium.
-
Prepare NR Medium by diluting the NR stock solution in pre-warmed, serum-free culture medium to a final concentration of ~50 µg/mL.
-
Add 100 µL of the NR Medium to each well.
-
Incubate for 2-3 hours at 37°C, 5% CO₂.[18]
-
-
Washing:
-
Carefully discard the NR Medium.
-
Gently wash the cells with 150 µL of PBS to remove any unincorporated dye.[16]
-
-
Dye Extraction (Destain):
-
Add 150 µL of the NR Destain Solution to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to fully extract the dye from the lysosomes.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm within 60 minutes of adding the destain solution.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (containing no cells but subjected to the full procedure) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Part 3: Data Interpretation and Best Practices
Summarizing Quantitative Data
Results should be tabulated to clearly present the dose-dependent effect of 3,4-DCP as determined by each assay.
Example Data Summary Table:
| Assay Method | Endpoint Measured | IC₅₀ (µM) ± SD |
| MTT | Mitochondrial Activity | Calculated Value |
| LDH Release | Membrane Integrity | Calculated Value |
| Neutral Red Uptake | Lysosomal Integrity | Calculated Value |
Trustworthiness and Self-Validation: By employing these three assays, the resulting data is inherently more robust.
-
If 3,4-DCP shows a similar IC₅₀ value across all three assays, it suggests a general cytotoxic mechanism leading to catastrophic cell failure.
-
If the IC₅₀ from the LDH assay is significantly higher (i.e., requires more compound) than that from the MTT assay, it might indicate that 3,4-DCP impairs mitochondrial function at concentrations lower than those required to cause overt plasma membrane rupture.
-
Discrepancies between assays provide valuable mechanistic insights into the specific pathways targeted by the toxicant.
Adherence to Standards: The protocols described are based on principles widely accepted in the scientific community and align with the spirit of guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) for in vitro toxicity testing.[20][21] When conducting studies for regulatory submission, it is imperative to consult and follow the specific, most current OECD test guidelines (e.g., TG 487 for the micronucleus test, which also discusses cytotoxicity assessment).[22][23]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
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2-[4-(3,4-Dichlorophenyl)sulfonylphenyl]phenol. PubChem, National Center for Biotechnology Information. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
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Are In Vitro Cytotoxicity Assessments of Environmental Samples Useful for Characterizing the Risk of Exposure to Multiple Contaminants at the Workplace? A Systematic Review. National Institutes of Health. [Link]
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Chemical Properties of Phenol, 3,4-dichloro- (CAS 95-77-2). Cheméo. [Link]
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3,4-Dichlorophenol. Wikipedia. [Link]
-
Phenol, 2,4-dichloro- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [Link]
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Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. [Link]
-
ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program (NTP). [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
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What cell line should I choose for citotoxicity assays? ResearchGate. [Link]
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In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
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Updates to OECD in vitro and in chemico test guidelines. PETA International Science Consortium Ltd. [Link]
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Neutral Red Uptake Assay. RE-Place. [Link]
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Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. MDPI. [Link]
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3,4-Dichlorophenol. PubChem, National Center for Biotechnology Information. [Link]
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Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]
-
Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie. [Link]
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LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
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The Chemical Profile of 3,4-Dichlorophenol: Properties and Handling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry. [Link]
-
Neutral red uptake assay for the estimation of cell viability/cytotoxicity. ResearchGate. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Chemical Properties - Phenols. CK-12 Foundation. [Link]
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Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, Oxford Academic. [Link]
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4-[2-(3,4-Dichlorophenyl)diazenyl]-2,6-bis(1-methylpropyl)phenol. PubChem, National Center for Biotechnology Information. [Link]
-
OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. CAAT-Europe. [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. [Link]
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- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. qualitybiological.com [qualitybiological.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neutral Red Uptake Assay | RE-Place [re-place.be]
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- 23. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Analysis of 3,4-Dichlorophenol Through Derivatization
Introduction
3,4-Dichlorophenol (3,4-DCP) is a chlorinated aromatic compound of significant environmental and toxicological concern.[1][2] Its presence in various matrices, including water and soil, necessitates sensitive and reliable analytical methods for monitoring and risk assessment. Direct analysis of 3,4-DCP can be challenging due to its polarity and relatively low volatility, which can lead to poor chromatographic peak shape and reduced sensitivity, particularly in gas chromatography (GC).[3]
This application note provides detailed protocols for the derivatization of 3,4-Dichlorophenol to enhance its analytical performance. Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis.[3] For 3,4-DCP, derivatization of the polar hydroxyl group can significantly increase its volatility and thermal stability, making it more amenable to GC analysis. Furthermore, the introduction of specific functional groups can enhance the response of detectors such as the electron capture detector (ECD) or mass spectrometer (MS).
We will explore two robust derivatization methodologies: acetylation and silylation . This guide will provide a comprehensive overview of the principles behind each method, step-by-step protocols, and subsequent analytical conditions for GC-MS.
Rationale for Derivatization of 3,4-Dichlorophenol
The primary motivation for derivatizing 3,4-Dichlorophenol is to overcome the analytical challenges associated with its inherent chemical properties. The presence of the hydroxyl group on the phenol molecule leads to several issues in direct analysis:
-
Polarity: The -OH group makes the molecule polar, which can cause tailing in gas chromatography due to interactions with the stationary phase. This can lead to poor peak resolution and inaccurate quantification.
-
Low Volatility: The hydrogen bonding capability of the hydroxyl group reduces the volatility of 3,4-DCP, making it less suitable for direct GC analysis, which requires the analyte to be in the gas phase.
-
Thermal Instability: At the high temperatures often used in GC injectors and columns, phenols can be prone to degradation, leading to inaccurate results.
By converting the polar hydroxyl group into a less polar and more volatile derivative, we can achieve:
-
Improved Chromatographic Performance: Symmetrical peak shapes and reduced peak tailing.
-
Enhanced Sensitivity: Increased detector response and lower limits of detection (LOD).
-
Increased Thermal Stability: Reduced degradation of the analyte during analysis.
Pre-Derivatization Sample Preparation: Solid-Phase Extraction (SPE)
Prior to derivatization, it is often necessary to isolate and concentrate 3,4-Dichlorophenol from the sample matrix. Solid-phase extraction is a widely used technique for this purpose, particularly for aqueous samples.[4][5]
Protocol: SPE of 3,4-Dichlorophenol from Water
This protocol is a general guideline and may require optimization based on the specific sample matrix and concentration of the analyte.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Sample collection bottles
-
Vacuum manifold for SPE
Procedure:
-
Sample pH Adjustment: Acidify the water sample to a pH of approximately 2 with HCl. This ensures that the phenolic hydroxyl group is protonated, promoting its retention on the non-polar C18 stationary phase.[5]
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to wet the sorbent.
-
Pass 5 mL of deionized water through the cartridge to remove the methanol. Do not allow the cartridge to go dry.
-
-
Sample Loading: Pass the acidified water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any co-eluting polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained 3,4-Dichlorophenol with a small volume of a suitable organic solvent, such as methanol or acetonitrile. A typical elution volume is 2 x 1 mL.
-
Concentration: The eluate can be concentrated under a gentle stream of nitrogen if necessary, prior to derivatization.
Derivatization Methodologies
Method 1: Acetylation with Acetic Anhydride
Acetylation is a robust and widely used derivatization technique for phenols.[6][7][8] In this reaction, the active hydrogen of the hydroxyl group is replaced by an acetyl group, forming an ester. This derivatization is often performed in-situ in aqueous samples, simplifying the workflow.[6][9]
Reaction:
This protocol is adapted from established methods for the analysis of chlorinated phenolics.[9][10]
Materials:
-
Acetic anhydride
-
Potassium carbonate (K2CO3)
-
Hexane (GC grade)
-
Sample extract from SPE or aqueous sample
-
Vials with PTFE-lined caps
Procedure:
-
To the aqueous sample or the eluate from SPE (if redissolved in a suitable solvent), add potassium carbonate to act as a base.
-
Add an excess of acetic anhydride. A typical ratio is 1 mL of acetic anhydride per 100 mL of sample.
-
Seal the vial and shake vigorously for 5-10 minutes at room temperature. The reaction is typically rapid.[11]
-
Allow the phases to separate.
-
Extract the acetylated derivative with hexane. A typical extraction would be 2 x 2 mL of hexane for a 10 mL aqueous sample.
-
Combine the hexane extracts and dry over anhydrous sodium sulfate.
-
The extract is now ready for GC-MS analysis.
| Parameter | Condition | Rationale |
| Reagent | Acetic Anhydride | Readily available, reactive, and forms stable derivatives.[8] |
| Catalyst | Potassium Carbonate | Provides the basic conditions necessary to facilitate the reaction. |
| Solvent | In-situ (water) or aprotic solvent | The reaction can be performed directly in the aqueous sample. |
| Temperature | Room Temperature | The reaction is generally fast and does not require heating. |
| Reaction Time | 5-10 minutes | Sufficient for complete derivatization of phenols.[11] |
Workflow for Acetylation and GC-MS Analysis
Cl2-C6H3-OH + CF3CON[Si(CH3)3]2 --(catalyst)--> Cl2-C6H3-O-Si(CH3)3 + CF3CONH(Si(CH3)3) + (CH3)3SiF
Caption: Logical flow from analyte properties to enhanced analysis via silylation.
Analytical Methodology: GC-MS
Gas chromatography coupled with mass spectrometry is the preferred technique for the analysis of derivatized 3,4-Dichlorophenol.
Protocol: GC-MS Analysis of Derivatized 3,4-Dichlorophenol
The following are general GC-MS conditions that should be optimized for the specific instrument and application.
| Parameter | Condition for Acetylated Derivative | Condition for Silylated Derivative |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C | 250°C |
| Injection Mode | Splitless | Splitless |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Helium, constant flow at 1.0-1.2 mL/min |
| Oven Temperature Program | Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min | Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min |
| MS Transfer Line Temp. | 280°C | 280°C |
| Ion Source Temperature | 230°C | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Expected Mass Spectra Fragments (m/z):
| Compound | Molecular Weight | Key Fragments (m/z) |
| 3,4-Dichlorophenol (underivatized) | 162 | 162, 127, 99, 63 |
| Acetylated 3,4-DCP | 204 | 204, 162, 127 |
| Silylated 3,4-DCP (TMS) | 234 | 234, 219, 183 |
Note: The fragmentation pattern should be confirmed with authentic standards.
Data Analysis and Interpretation
Quantification is typically performed using an internal standard method. A suitable internal standard would be a deuterated analog of 3,4-Dichlorophenol or another chlorinated phenol not present in the samples. Calibration curves should be prepared using a series of standards that have undergone the same sample preparation and derivatization procedure as the unknown samples.
Conclusion
Derivatization of 3,4-Dichlorophenol by either acetylation or silylation significantly improves its amenability to GC-MS analysis. These methods increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance and enhanced sensitivity. The choice between acetylation and silylation will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available resources. The protocols provided in this application note offer robust and reliable methods for the routine analysis of 3,4-Dichlorophenol in various environmental and industrial samples.
References
-
NCASI Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination. [Link]
- Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5641.
- Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. (2014). Food Analytical Methods, 7(8), 1649-1657.
- Knapp, D. R. (1979).
- Gilala, J. (2010).
- Kovács, R., Bodai, Z., Kende, Z., & Beke, B. (2015). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry.
- Determination of Chlorophenols in w
- Lee, H. B., Peart, T. E., & Svoboda, M. L. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
-
Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). Shimadzu. [Link]
- Li, X., Wu, Y., & Liu, X. (2014). Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chrom. Journal of Chemical and Pharmaceutical Research, 6(7), 1836-1840.
-
Method 8041A: Phenols by Gas Chromatography. EPA. [Link]
- Quintana, J. B., & Ramos, L. (2008). Sample preparation for the determination of chlorophenols.
- Silylation Techniques. (n.d.).
- Popp, P., & Kaleta, A. (2000). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. Analytical Chemistry, 72(8), 1898-1903.
- Lee, H. B., Weng, L. D., & Chau, A. S. (1984). Derivatization with acetic anhydride: applications to the analysis of 15 chlorophenols.
- Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-204.
- Ghassempour, A., & Aboul-Enein, H. Y. (2008). Modeling GC-ECD retention times of pentafluorobenzyl derivatives of phenol by using artificial neural networks. Analytical and Bioanalytical Chemistry, 391(4), 1341-1348.
- HPLC-UV (240 nm) chromatogram of chlorophenols. (n.d.).
- Wu, C. H., & Huang, S. D. (2012). Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture Detector.
- Lee, H. B., & Chau, A. S. (1983). Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture. Journal of the Association of Official Analytical Chemists, 66(4), 1029-1038.
- Rosenfeld, J. M., & Ozretich, R. J. (1995). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry. Analyst, 120(4), 1055-1060.
- Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. (2000). Analytical Chemistry, 72(8), 1898-1903.
- Leferink, N. G., & Pudney, C. R. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
- HPLC-PDA and HR-QTOF ESI/MS analysis of 3,4-dichlorophenol. (n.d.).
- Aelion, C. M., Donn, P., & Switzenbaum, M. S. (1990). Determination of Chlorophenols in Soils by a Method Involving Alkaline Extraction and Solid-phase Preconcentration Prior to High. Journal of the Association of Official Analytical Chemists, 73(6), 936-940.
- Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. (2005).
- Narasimhachari, N., & Vouros, P. (1974). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Analytical Biochemistry, 60(1), 157-166.
- US6875880B2 - Silylation of hydroxyl groups. (n.d.).
- Lee, M. R., & Yeh, Y. C. (2003). Determination of chlorophenols in soil samples by microwave-assisted extraction coupled to headspace solid-phase microextraction and gas chromatography-electron-capture detection.
- Method 8041A. (n.d.).
- Silyl
- DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROM
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- 2. researchgate.net [researchgate.net]
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- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. scribd.com [scribd.com]
- 7. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(3,4-Dichlorophenyl)phenol
Welcome to the technical support center for the synthesis of 4-(3,4-Dichlorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. This document offers field-proven insights and scientifically grounded protocols to navigate the common challenges encountered during this specific chemical transformation.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 4-(3,4-Dichlorophenyl)phenol, providing concise and actionable answers.
1. What are the most common synthetic routes for producing 4-(3,4-Dichlorophenyl)phenol?
The most prevalent and effective method for synthesizing 4-(3,4-Dichlorophenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[1][2] Alternative, though sometimes less efficient, routes include the Ullmann condensation and Grignard reagent-based syntheses.[4][5][6]
2. Which specific reactants are typically used in the Suzuki-Miyaura synthesis of 4-(3,4-Dichlorophenyl)phenol?
For the synthesis of 4-(3,4-Dichlorophenyl)phenol via Suzuki-Miyaura coupling, the common coupling partners are:
-
Aryl Halide: 1-Bromo-3,4-dichlorobenzene or 1-iodo-3,4-dichlorobenzene. Iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[7]
-
Organoboron Species: 4-Hydroxyphenylboronic acid or its esters (e.g., pinacol ester). Boronic acids are frequently used but can be prone to decomposition.[7]
3. What is the crucial role of the ligand in the Suzuki-Miyaura coupling reaction?
The ligand plays a vital role in stabilizing the palladium catalyst, preventing its precipitation as palladium black, and influencing the reaction's efficiency.[7] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are commonly employed.[1][2] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, ultimately improving the reaction yield.[1][2][8]
4. How does the choice of base impact the reaction yield?
The base is essential for the transmetalation step in the Suzuki-Miyaura coupling mechanism.[1][9] It activates the organoboron compound, making it more nucleophilic for the transfer of the aryl group to the palladium center.[9] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly affect the reaction rate and yield, and often needs to be optimized for the specific substrates.
5. What are the typical side reactions that can lower the yield of 4-(3,4-Dichlorophenyl)phenol?
Several side reactions can compete with the desired cross-coupling, leading to a reduced yield. These include:
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of 1-bromo-3,4-dichlorobenzene or two molecules of 4-hydroxyphenylboronic acid) to form symmetrical biphenyls.[10]
-
Protodeboronation: The cleavage of the carbon-boron bond in the boronic acid by a proton source, leading to the formation of phenol instead of the desired product.[7][10]
-
Dehalogenation: The removal of the halogen from the aryl halide starting material.[7][10]
-
Catalyst Decomposition: The formation of inactive palladium black, which reduces the concentration of the active catalyst.[7][10]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 4-(3,4-Dichlorophenyl)phenol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may have decomposed or was not properly activated. | • Ensure the use of a high-quality palladium precursor and ligand. • Consider using a pre-catalyst that is more stable. • Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. |
| Inefficient Transmetalation: The base may not be strong enough or soluble enough to activate the boronic acid effectively. | • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). • Ensure the base is finely powdered and well-dispersed in the solvent. • The addition of water to the organic solvent can sometimes improve the solubility and effectiveness of inorganic bases.[7] | |
| Poor Reactivity of Aryl Halide: Aryl chlorides are significantly less reactive than bromides and iodides. | • If using an aryl chloride, switch to the corresponding aryl bromide or iodide.[7] • Employ more electron-rich and bulky ligands to promote oxidative addition.[2] | |
| Presence of Significant Impurities | Homocoupling Products: This is a common side reaction, especially at higher temperatures. | • Lower the reaction temperature. • Use a lower catalyst loading. • Ensure a stoichiometric balance between the coupling partners. |
| Protodeboronation Byproduct (Phenol): The boronic acid is degrading. | • Use anhydrous solvents to minimize water content. • Employ a milder base. • Consider using a boronic ester, which can be more stable than the corresponding acid.[7] | |
| Dehalogenated Starting Material: The aryl halide is being reduced. | • Use a less reactive hydrogen source in the reaction mixture. • Optimize the reaction time to avoid prolonged exposure to reaction conditions. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion. | • Monitor the reaction progress using TLC or LC-MS. • If the reaction stalls, consider increasing the temperature or extending the reaction time.[11] |
| Low Catalyst Loading: The amount of catalyst is insufficient to drive the reaction to completion. | • Increase the catalyst loading, although this should be done cautiously as it can sometimes promote side reactions.[11] |
III. Experimental Protocol: Suzuki-Miyaura Synthesis of 4-(3,4-Dichlorophenyl)phenol
This protocol outlines a general procedure for the synthesis of 4-(3,4-Dichlorophenyl)phenol via a Suzuki-Miyaura coupling reaction. Note: This is a starting point, and optimization of specific parameters may be required.
Materials:
-
1-Bromo-3,4-dichlorobenzene
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃), finely powdered
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,4-dichlorobenzene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Catalyst and Ligand Addition:
-
In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction flask via syringe.
-
-
Solvent Addition and Degassing:
-
Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reaction flask. The total solvent volume should be sufficient to dissolve the reactants.
-
Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-(3,4-Dichlorophenyl)phenol.[12]
-
IV. Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 4-(3,4-Dichlorophenyl)phenol.
Caption: Troubleshooting workflow for 4-(3,4-Dichlorophenyl)phenol synthesis.
V. References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Jasperse, J. Grignard Reaction. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4253–4259. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl. [Link]
-
Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Quora. What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene? [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
SynArchive. Ullmann Condensation. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
-
Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
The Suzuki Reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Syntheses. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ResearchGate. Tools for Purifying the Product. [Link]
-
PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Google Patents. EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.
-
PubChem. 2-[4-(3,4-Dichlorophenyl)sulfonylphenyl]phenol. [Link]
-
Google Patents. US4355186A - Process for the preparation of 4-phenoxy-phenols.
-
ResearchGate. Synthesis Of 4-Aryl-5-[2-Hydroxy-4-(2-Cytisin-12-Ylethoxy)Phenyl]Isoxazoles. [Link]
-
ResearchGate. (PDF) Natural Surfactant Mediated Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones. [Link]
-
Google Patents. US4504364A - Phenol purification.
-
EPA. Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]
-
ResearchGate. Bromine-Mediated Phenol Synthesis from Benzene. [Link]
-
ResearchGate. Synthesis of phenol derivativesfrom aryl halides and potassium hydroxide. [Link]
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Technical Support Center: Optimization of Reaction Conditions for 4-(3,4-Dichlorophenyl)phenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(3,4-Dichlorophenyl)phenol. This document offers in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Overview of Synthetic Strategy: The Suzuki-Miyaura Coupling
The most prevalent and versatile method for the synthesis of 4-(3,4-Dichlorophenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[1] For the synthesis of our target molecule, two primary retrosynthetic pathways are considered:
-
Route A: Coupling of 3,4-dichlorophenylboronic acid with a 4-halophenol (e.g., 4-iodophenol or 4-bromophenol).
-
Route B: Coupling of 4-hydroxyphenylboronic acid with a 1-halo-3,4-dichlorobenzene (e.g., 1-bromo-3,4-dichlorobenzene or 1-iodo-3,4-dichlorobenzene).
The choice between these routes may depend on the commercial availability and stability of the starting materials.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis of 4-(3,4-Dichlorophenyl)phenol via the Suzuki-Miyaura coupling.
Q1: Which starting materials should I choose for the synthesis?
A1: Both Route A and Route B are viable. However, the reactivity of the aryl halide is a critical factor. The general reactivity trend for the halide is I > Br > Cl.[2]
-
Aryl Iodides: Offer the highest reactivity, often allowing for milder reaction conditions and lower catalyst loadings.[3]
-
Aryl Bromides: Are a good balance of reactivity and cost and are widely used.
-
Aryl Chlorides: Are the least reactive and typically require more specialized and active catalyst systems, often involving bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[2][4]
For the boronic acid component, both 3,4-dichlorophenylboronic acid and 4-hydroxyphenylboronic acid are commercially available. Boronic acids can be susceptible to degradation, particularly through protodeboronation. It is advisable to use freshly purchased or purified boronic acids.[4]
Q2: What is the best catalyst and ligand combination for this reaction?
A2: The choice of catalyst and ligand is crucial, especially when dealing with less reactive aryl chlorides.
-
For Aryl Bromides and Iodides: Standard palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) can be effective.[5]
-
For Aryl Chlorides: More robust catalyst systems are generally required. Pre-catalysts combined with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to achieve good yields.[4] These ligands facilitate the challenging oxidative addition of the aryl chloride to the palladium center.
Q3: How do I choose the right base and solvent?
A3: The base plays a critical role in activating the boronic acid for the transmetalation step.[6] Common bases include:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used and effective.
-
Phosphates: Potassium phosphate (K₃PO₄) is often a good choice, particularly for challenging couplings.
-
Hydroxides: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.
The solvent system typically consists of an organic solvent and water. Common choices include:
-
Ethers: 1,4-Dioxane or tetrahydrofuran (THF) are frequently used.
-
Aromatic Hydrocarbons: Toluene is another common option.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can be employed, but be aware of potential side reactions at high temperatures.
A biphasic system with water is often beneficial for dissolving the inorganic base and facilitating the reaction.[7]
Q4: My reaction is not working or giving a low yield. What should I do?
A4: Low or no yield is a common issue. A systematic approach to troubleshooting is essential. Refer to the detailed Troubleshooting Guide in Section IV for a comprehensive breakdown of potential problems and solutions.
Q5: I am observing the formation of side products. What are they and how can I minimize them?
A5: Several side reactions can occur during a Suzuki-Miyaura coupling:
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl (e.g., 3,3',4,4'-tetrachlorobiphenyl or 4,4'-biphenol). This is often promoted by the presence of oxygen or Pd(II) species.[3] To minimize this, ensure the reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene (e.g., 1,2-dichlorobenzene). This can occur if there are sources of hydride in the reaction mixture.[3]
-
Protodeboronation: The boronic acid can be converted back to the corresponding arene (e.g., 1,2-dichlorobenzene or phenol). Using fresh boronic acid and appropriate reaction conditions can mitigate this.[4]
Q6: How do I purify the final product, 4-(3,4-Dichlorophenyl)phenol?
A6: Purification of the final product typically involves the following steps:
-
Work-up: After the reaction is complete, an aqueous work-up is performed to remove the inorganic base and salts. The product is extracted into an organic solvent like ethyl acetate.
-
Column Chromatography: Flash column chromatography on silica gel is a standard method to separate the desired product from unreacted starting materials, the palladium catalyst, and organic byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.[8]
-
Recrystallization: For further purification to obtain a crystalline solid, recrystallization is an effective technique. A suitable solvent system needs to be determined experimentally. Common solvents for recrystallization of biaryl compounds include ethanol, or a mixed solvent system like hexane/ethyl acetate.[9][10]
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 4-(3,4-Dichlorophenyl)phenol via Suzuki-Miyaura coupling.
Representative Experimental Protocol
This protocol is a synthesized example based on common procedures for Suzuki-Miyaura couplings of similar substrates.[8][11]
Materials:
-
3,4-Dichlorophenylboronic acid (1.2 equivalents)
-
4-Bromophenol (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 mmol), 3,4-dichlorophenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio, to a concentration of ~0.1 M with respect to the 4-bromophenol). Add Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(3,4-Dichlorophenyl)phenol.
Data Presentation: Optimization Parameters
Systematic optimization of reaction parameters is key to maximizing yield and purity. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for less reactive substrates. |
| Ligand to Metal Ratio | 1:1 to 4:1 | Excess ligand can stabilize the catalyst but may also inhibit the reaction. |
| Base Equivalents | 2-3 eq. | Sufficient base is crucial for the transmetalation step. |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rate but may also lead to degradation. |
| Solvent Ratio (Organic:Water) | 3:1 to 5:1 | The optimal ratio depends on the solubility of the reactants. |
IV. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of 4-(3,4-Dichlorophenyl)phenol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Palladium catalyst has degraded due to exposure to air or moisture. | - Use a fresh batch of catalyst. - Ensure proper storage and handling under an inert atmosphere. - Consider using a more stable pre-catalyst.[4] |
| 2. Inefficient Catalyst System for Aryl Chloride: If using a dichlorinated aryl halide, the catalyst may not be active enough for the C-Cl bond activation. | - Switch to a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos).[4] - Increase the catalyst loading. | |
| 3. Boronic Acid Degradation: Protodeboronation of the boronic acid has occurred. | - Use fresh, high-purity boronic acid. - Consider using a more stable boronic ester (e.g., pinacol ester).[4] - Use a slight excess (1.2-1.5 eq.) of the boronic acid. | |
| 4. Inadequate Base: The base is not strong enough or is of poor quality. | - Use a stronger base like K₃PO₄. - Ensure the base is finely powdered and dry. | |
| 5. Insufficient Degassing: Oxygen in the reaction mixture has deactivated the catalyst. | - Thoroughly degas the solvent and the reaction mixture by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Formation of Significant Side Products | 1. Homocoupling of Boronic Acid: Presence of oxygen or incomplete reduction of Pd(II) precatalyst. | - Rigorously exclude oxygen from the reaction. - Ensure the Pd(0) active species is properly formed. |
| 2. Dehalogenation of Aryl Halide: Presence of a hydride source. | - Ensure solvents are pure and free of potential hydride donors. | |
| 3. Protodeboronation: See "Boronic Acid Degradation" above. | - See "Boronic Acid Degradation" above. | |
| Difficulty in Product Purification | 1. Co-elution with Impurities: The product has a similar polarity to a side product (e.g., homocoupled product). | - Optimize the solvent system for column chromatography. A shallower gradient may improve separation. - Consider a different stationary phase for chromatography (e.g., alumina). |
| 2. Product is an Oil or Fails to Crystallize: The product may be impure, or a suitable recrystallization solvent has not been found. | - First, ensure the product is pure by NMR or LC-MS. Oiling out during recrystallization can be due to impurities. - Systematically screen for a suitable recrystallization solvent or a mixed solvent system (e.g., hexane/ethyl acetate, ethanol/water).[8][10] | |
| Inconsistent Results | 1. Variability in Reagent Quality: Inconsistent purity of starting materials, catalyst, or base. | - Use reagents from a reliable source and of high purity. - Use fresh boronic acid for each reaction. |
| 2. Inconsistent Reaction Setup: Variations in degassing, temperature control, or stirring rate. | - Standardize the experimental procedure and ensure all parameters are carefully controlled. |
V. Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Optimization
Caption: A decision tree for troubleshooting low-yield reactions.
VI. References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Request PDF. (2025, August 10). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
-
Google Patents. (n.d.). Process for preparing 3,4'-dichlorodiphenyl-ether.
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. [Link]
-
Chemistry LibreTexts. (2023, January 22). Synthesis of Phenols. [Link]
-
Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. [Link]
Sources
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. CN105777499A - Preparation process of chlorinated phenol - Google Patents [patents.google.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. GB2476147A - Process for the production of 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-(3,4-Dichlorophenyl)phenol
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals encountering peak tailing specifically during the analysis of 4-(3,4-Dichlorophenyl)phenol. Our goal is to move beyond simple checklists and explain the underlying scientific principles to empower you to solve not just this, but future chromatographic challenges.
Part 1: Quick Reference & FAQs
This section addresses the most common initial questions regarding peak tailing for this specific analyte.
Q1: What is peak tailing and why is it a problem for my analysis?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal, perfectly symmetrical (Gaussian) peak, the tailing factor (Tf) or asymmetry factor (As) is 1.0. A value greater than 1.2 often indicates a potential issue that needs addressing.[2]
This is problematic because it can significantly compromise your data quality by:
-
Reducing Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation and identification difficult.[3]
-
Inaccurate Quantification: The distorted peak shape complicates peak integration, leading to unreliable and non-reproducible quantitative results.[3]
-
Decreasing Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, making it harder to detect low-level analytes.
Q2: I'm seeing significant tailing specifically for my 4-(3,4-Dichlorophenyl)phenol peak. What's the most likely cause?
A2: For an acidic, polar molecule like 4-(3,4-Dichlorophenyl)phenol, the most probable cause is a secondary interaction between the analyte's hydroxyl (-OH) group and active sites on the silica-based stationary phase.[1][4]
Standard reversed-phase columns (e.g., C18, C8) are built on a silica backbone, which inevitably has some residual, unreacted silanol groups (Si-OH) on its surface.[5] These silanols are acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.[2] The acidic proton on your phenol can interact strongly with these ionized silanols, creating a secondary retention mechanism alongside the primary hydrophobic interaction. This dual-mechanism retention leads directly to peak tailing.[1]
Q3: My system suitability is failing due to tailing. What are the first three things I should investigate?
A3: Before making significant method changes, always start with the most common and easily rectified issues:
-
Mobile Phase pH: Verify the pH of your aqueous mobile phase with a calibrated meter. For an acidic analyte like a phenol, ensuring the pH is sufficiently low (typically pH 2.5-3.0) is critical to suppress the ionization of residual silanol groups, which minimizes the secondary interactions causing tailing.[6]
-
Column Health: The column is the heart of the separation. Consider if the column is old, has been contaminated, or if a void has formed at the inlet. A simple test is to substitute it with a new, identical column. If the peak shape improves dramatically, the original column was the problem.[1]
-
Extra-Column Volume: Check your system for sources of unnecessary volume, such as excessively long or wide-diameter connection tubing between the injector, column, and detector.[7] These "dead volumes" cause band broadening that often manifests as tailing, especially for early-eluting peaks.[7][8]
Part 2: In-Depth Troubleshooting Guide
The Primary Culprit: Understanding Secondary Silanol Interactions
As mentioned, the interaction between the phenolic hydroxyl group and silica silanols is the most common cause of tailing for this analyte class. Silica surfaces have different types of silanol groups, some of which are highly acidic and accessible to analytes. Even with modern high-purity silica and "end-capping" (a process to chemically mask silanols), some active sites will remain.[5][9]
The interaction is pH-dependent. At a mid-range pH (e.g., pH 4-7), the silanols are deprotonated (negatively charged), and the phenol (pKa ≈ 8.6) is neutral, leading to strong hydrogen bonding and peak tailing.[10]
Caption: Interaction between an ionized silanol group and the analyte's hydroxyl group.
Systematic Troubleshooting Workflow
Approach troubleshooting methodically. Changing one parameter at a time is crucial to pinpointing the root cause.[6]
Caption: A logical workflow for diagnosing the cause of peak tailing.
Mobile Phase Optimization: The Most Powerful Tool
A. pH Control is Critical The pH of the mobile phase is the single most effective parameter for controlling the peak shape of ionizable compounds.[11] For 4-(3,4-Dichlorophenyl)phenol (pKa ≈ 8.6), the goal is not to suppress the analyte's ionization, but to suppress the stationary phase's silanol ionization.[10]
-
Mechanism: By operating at a low pH (e.g., 2.5-3.0), the vast majority of surface silanol groups (Si-OH) will be protonated and therefore neutral.[6] This eliminates the strong ionic interaction site, leaving only the weaker, less problematic hydrogen bonding, resulting in a much sharper, more symmetrical peak.
Protocol: Mobile Phase pH Scouting
-
Prepare Buffers: Prepare aqueous mobile phase components using buffers effective in the pH 2-4 range, such as phosphate or formate. A 20-50 mM buffer concentration is typically sufficient.
-
Adjust pH: Create three batches of the aqueous phase, adjusting the pH to 3.5, 3.0, and 2.5 using an appropriate acid (e.g., phosphoric acid for a phosphate buffer).
-
Equilibrate and Test: For each pH level, thoroughly equilibrate the column (at least 10-15 column volumes) before injecting your standard.
-
Analyze Results: Record the tailing factor, retention time, and resolution for each condition.
Table 1: Expected Impact of Mobile Phase pH on Performance
| Mobile Phase pH | Silanol State (Si-OH) | Expected Tailing Factor (Tf) | Expected Retention Time | Rationale |
| 5.0 | Mostly Ionized (Si-O⁻) | > 1.8 (Poor) | Longer | Strong secondary interaction with ionized silanols. |
| 3.5 | Partially Ionized | ~1.5 (Moderate) | Intermediate | Reduced silanol ionization, but still significant. |
| 2.8 | Mostly Neutral | < 1.2 (Good) | Shorter | Silanol ionization is suppressed, minimizing secondary retention. [6] |
B. Using Mobile Phase Additives (Modifiers) If pH adjustment alone is insufficient, a mobile phase additive can be used to "mask" the remaining active silanols.
-
Triethylamine (TEA): A common choice is a low concentration (0.1-0.2%) of an amine modifier like triethylamine (TEA).[12] TEA is a small basic compound that, in its protonated form at low pH, will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[13][14] This competitive interaction significantly improves peak shape for basic compounds and can also be effective for acidic compounds prone to strong hydrogen bonding.[12][14]
-
Acids (TFA/Formic Acid): While primarily used for pH control, acids like trifluoroacetic acid (TFA) and formic acid can also act as ion-pairing reagents and reduce silanol interactions.[15]
Column Selection and Care
Not all C18 columns are created equal. If peak tailing persists, your column chemistry may be the issue.
-
End-Capping: Ensure you are using a high-quality, fully end-capped column. Modern columns from reputable manufacturers often use proprietary end-capping techniques to maximize the coverage of residual silanols.[5][9]
-
Alternative Chemistries: If a standard C18 is not working, consider a column with a polar-embedded phase or a different stationary phase altogether (e.g., Phenyl-Hexyl), which can offer different selectivity and reduce silanol interactions.[16]
-
Column Contamination: Strongly retained compounds from previous injections can bind to the column head and create new active sites. If you suspect contamination, flush the column with a strong solvent wash sequence (refer to the manufacturer's guidelines). A typical reversed-phase cleaning might involve flushing with water, isopropanol, and then hexane, followed by a return to your operating mobile phase.[8]
Protocol: Column Flushing (General Example)
-
Disconnect the column from the detector to avoid contamination.
-
Flush with 20 column volumes of your mobile phase without buffer (e.g., Water/Acetonitrile).
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with 20 column volumes of Isopropanol.
-
If necessary and compatible, flush with a non-polar solvent like Hexane.
-
Reverse the flush sequence, ending with your mobile phase, before reconnecting the detector. Note: Always check your column's documentation for solvent compatibility and pressure limits.
References
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Bio-Rad Laboratories. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Sepuxianyun. (2023). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. LinkedIn. Retrieved from [Link]
-
Chromedia. (2024). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3,4-dichloro- (CAS 95-77-2). Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip - The Role of End-capping in Reversed Phase Selectivity. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-(3,4-Dichlorophenyl)sulfonylphenyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chromatography Forum. (2004). About Mobile Phase with Triethylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Look at Column Choices. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 3,4-Dichlorophenol: Properties and Handling. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
HPLC-Today. (2020). TO ADD OR NOT TO ADD. Retrieved from [Link]
-
Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]
-
AKJournals. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 22.3: Names and Properties of Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Characterization and Quantification of Phenolic Compounds and Flavonoids Commonly Found in Natural Food Products Using HPLC Analysis: An Analytical Approach for Resolving Merged Peaks. Retrieved from [Link]
-
Biocompare. (2014). Picking the Perfect HPLC Column. Retrieved from [Link]
-
Air Force Institute of Technology. (2002). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]
-
Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]
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- 5. LC Technical Tip [discover.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Synthesis of Dichlorinated Biphenyls
Welcome to the technical support center for dichlorinated biphenyl (DCB) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of these important scaffolds. We will move beyond simple procedural outlines to address the nuanced pitfalls and mechanistic intricacies that often determine the success or failure of these reactions.
Part 1: Strategic Synthesis Planning: Choosing Your Route
The selection of an appropriate synthetic strategy is the most critical decision in your campaign. Each common method for forming the biaryl bond or for chlorination has a distinct profile of advantages and pitfalls. An incorrect initial choice is the most common reason for project delays.
FAQ: Which synthetic route is best for my target dichlorobiphenyl?
Answer: The optimal route depends on three primary factors: the availability of starting materials, the required substitution pattern (regiochemistry), and the scale of the synthesis.
-
For high regioselectivity and functional group tolerance, especially for complex or unsymmetrical DCBs: The Suzuki-Miyaura cross-coupling is generally the method of choice. It offers mild reaction conditions and a vast library of available catalysts and boronic acids.[1][2][3]
-
For symmetrical DCBs or when boronic acids are unstable/unavailable: The Ullmann coupling is a classic alternative, though it typically requires harsher conditions (high temperatures) and can have lower yields.[4][5][6][7]
-
When starting from an amino-biphenyl or chlorinated aniline: The Sandmeyer reaction provides a powerful method to introduce a chlorine atom via a diazonium salt intermediate.[8][9][10][11] This is particularly useful for substitution patterns not easily accessible through other means.
-
For producing specific isomers like 4,4'-DCB from biphenyl: Direct chlorination can be effective if a highly selective catalytic system (e.g., zeolites) is employed to control the position of chlorination.[12] However, this method often leads to isomeric mixtures without such control.
Below is a decision-making workflow to help guide your selection.
Caption: Decision workflow for selecting a DCB synthesis strategy.
Part 2: Troubleshooting Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura are mainstays for DCB synthesis. However, their complexity makes them prone to failure.
FAQ: My Suzuki-Miyaura reaction for a sterically hindered DCB has stalled. What are the common causes and how do I fix it?
Answer: Stalled Suzuki reactions, especially with sterically hindered substrates (e.g., ortho-substituted chloroarenes), are frequently due to issues with catalyst activity or the key steps of the catalytic cycle.
-
Inefficient Oxidative Addition: This is often the rate-limiting step, particularly for less reactive aryl chlorides. The palladium catalyst must insert into the C-Cl bond.
-
Causality: Electron-rich aryl chlorides or sterically demanding substrates slow this step. The chosen ligand may not be suitable.
-
Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. These ligands stabilize the electron-rich palladium(0) center and promote oxidative addition.[13] See the table below for recommendations.
-
-
Catalyst Deactivation/Degradation: The active Pd(0) species can aggregate into inactive palladium black or be degraded by side reactions.[14][15]
-
Causality: Insufficiently inert atmosphere (oxygen can oxidize Pd(0)), high temperatures for prolonged periods, or ligand degradation can lead to catalyst death.
-
Solution: Ensure rigorous degassing of solvents and reagents by sparging with an inert gas (Argon or Nitrogen). Use fresh, high-purity catalyst and ligands. If the reaction turns black immediately, it's a strong sign of catalyst precipitation.
-
-
Poor Substrate/Reagent Solubility: If the aryl halide or boronic acid is not fully dissolved, the reaction will be limited by mass transport, not kinetics.
-
Causality: Polyphenyl compounds can have poor solubility in common solvents like THF or toluene, especially as the product forms.[16][17]
-
Solution: Switch to a higher-boiling solvent like dioxane, DMF, or anisole. Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered to maximize surface area. In some cases, adding a small amount of water can help solubilize the base and accelerate the reaction.[18]
-
Table 1: Catalyst/Ligand Selection for Suzuki-Miyaura Couplings
| Catalyst/Ligand System | Target Substrate Type | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Electron-deficient or simple aryl bromides/iodides | Standard, reliable for non-challenging couplings. Often ineffective for aryl chlorides or hindered systems. |
| Pd(dppf)Cl₂ | General purpose, good for many aryl chlorides | Robust and less sensitive to air than other catalysts. A good starting point for optimization.[18] |
| Buchwald Ligands (e.g., SPhos, XPhos) + Pd(OAc)₂ or Pd₂(dba)₃ | Sterically hindered and/or electron-rich aryl chlorides | Highly active catalysts that excel at promoting the difficult oxidative addition step.[1][2][3] Often the solution for challenging couplings. |
| cataCXium® A / Pd(OAc)₂ | Heteroaryl chlorides, electron-deficient systems | Provides high activity and stability, often allowing for lower catalyst loadings. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for a Dichlorobiphenyl
This protocol provides a robust starting point for coupling a dichlorobenzene derivative with a phenylboronic acid.
-
Reagent Preparation:
-
Dry the base (e.g., K₃PO₄, 3 equivalents) in an oven at >120 °C overnight and store in a desiccator.
-
Degas the solvent (e.g., Dioxane/Water 4:1) by bubbling argon through it for at least 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and the base (3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.
-
Evacuate and backfill the flask with argon three times.
-
-
Execution:
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.
Part 3: Troubleshooting Sandmeyer & Ullmann Reactions
FAQ: My Sandmeyer reaction is producing a low yield of the desired dichlorobiphenyl along with significant tar-like byproducts. What is happening?
Answer: The Sandmeyer reaction hinges on the controlled generation and reaction of a diazonium salt.[8][11] Low yields and tar formation are classic symptoms of diazonium salt decomposition or unwanted side reactions.
-
Cause 1: Diazonium Salt Instability. Aryl diazonium salts are notoriously unstable and can decompose explosively if isolated or heated. Decomposition leads to a cascade of radical side reactions, producing phenols and polymeric tars.
-
Troubleshooting:
-
Strict Temperature Control: Perform the diazotization step (reaction of aniline with NaNO₂) at 0-5 °C in an ice bath. Do not let the temperature rise.
-
In Situ Use: Use the generated diazonium salt immediately in the subsequent step with the copper(I) chloride. Do not attempt to isolate it.
-
-
-
Cause 2: Incorrect Stoichiometry or Reagent Purity. The reaction is a radical-nucleophilic aromatic substitution, and the copper(I) species is the catalyst that initiates the single-electron transfer.[9][10]
-
Troubleshooting:
-
Use Fresh CuCl: Ensure the copper(I) chloride is pure. Old CuCl may be partially oxidized to Cu(II), which is ineffective.
-
Match Counter-ion: If preparing the diazonium salt with NaNO₂/HCl, you must use CuCl. Using CuBr would result in a mixture of chlorinated and brominated products.[9]
-
-
FAQ: The Ullmann coupling requires extremely high temperatures (>200 °C) and still gives a poor yield. How can I improve this?
Answer: The classic Ullmann reaction is known for its harsh conditions.[5][6][7] The key is activating the copper surface and choosing an appropriate solvent.
-
Cause 1: Inactive Copper. Standard copper turnings or powder have a passivating oxide layer that prevents the reaction.
-
Cause 2: Inappropriate Solvent. The solvent must be stable at high temperatures and able to solubilize the aryl halides.
-
Troubleshooting: High-boiling polar aprotic solvents like DMF, nitrobenzene, or sand (for solvent-free conditions) are traditionally used.[19] For modern variations, coordinating solvents can promote the reaction at lower temperatures.
-
Part 4: Purification & Analysis
FAQ: I've successfully synthesized a dichlorobiphenyl, but it's contaminated with other isomers. How can I purify my target compound?
Answer: The separation of PCB isomers is a significant challenge due to their similar physical properties (polarity, boiling point).[20]
-
Fractional Crystallization: If the target isomer is a solid and present as the major component, slow crystallization from a suitable solvent system (e.g., methanol, ethanol, or hexane mixtures) can enrich the desired isomer.[21] This may require multiple recrystallization steps.
-
Specialized Chromatography: Standard silica gel chromatography is often insufficient. Consider using High-Performance Liquid Chromatography (HPLC) with a reverse-phase (C18) or a specialized phenyl-hexyl column, which can offer better separation based on subtle differences in hydrophobicity and pi-pi interactions.
-
Complexation: In specific cases, certain isomers can be selectively removed by complexation. For example, 1,4-dihalobenzenes can be selectively complexed and removed from 1,3-isomers using polyethylene glycols.[22] This approach may be adaptable to biphenyl systems.
References
-
Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Source: PubMed URL: [Link]
-
Title: Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Source: White Rose eTheses Online URL: [Link]
-
Title: Separation of pure polychlorinated biphenyl isomers into two types of inducers on the basis of induction of cytochrome P-450 or P-448. Source: Sci-Hub URL: [Link]
-
Title: Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Source: ResearchGate URL: [Link]
-
Title: Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Source: ResearchGate URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Sandmeyer reaction. Source: Wikipedia URL: [Link]
-
Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Source: RSC Publishing URL: [Link]
-
Title: Biphenyl, 3,4-dichloro-. Source: Organic Syntheses URL: [Link]
-
Title: Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Source: OALib URL: [Link]
-
Title: Ullmann Reaction. Source: Organic Chemistry Portal URL: [Link]
-
Title: Failed suzuki coupling, any suggenstions? Source: Reddit URL: [Link]
-
Title: Sandmeyer Reaction. Source: J&K Scientific LLC URL: [Link]
-
Title: Sandmeyer Reaction. Source: GeeksforGeeks URL: [Link]
-
Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: Sandmeyer reaction. Source: L.S.College, Muzaffarpur URL: [Link]
-
Title: Sandmeyer Reaction. Source: Organic Chemistry Portal URL: [Link]
-
Title: Ullmann Reaction. Source: BYJU'S URL: [Link]
-
Title: Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Source: PubMed Central (PMC) URL: [Link]
-
Title: Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Source: Thieme Connect URL: [Link]
-
Title: 2,5-Dichlorobiphenyl. Source: PubChem URL: [Link]
-
Title: Ullmann reaction – Knowledge and References. Source: Taylor & Francis URL: [Link]
-
Title: ChemInform Abstract: Selective P-Chlorination of Biphenyl in L Zeolites. Source: ResearchGate URL: [Link]
-
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Source: MDPI URL: [Link]
-
Title: Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Source: PubMed URL: [Link]
- Title: Process for the purification of 1,3-dihalobenzene from an isomeric mixture of...
-
Title: Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Source: Preprints.org URL: [Link]
-
Title: 2,3-Dichlorobiphenyl. Source: PubChem URL: [Link]
-
Title: Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution. Source: Scilit URL: [Link]
-
Title: Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Source: MDPI URL: [Link]
-
Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Source: Master Organic Chemistry URL: [Link]
-
Title: 4,4'-dibromobiphenyl. Source: Organic Syntheses URL: [Link]
-
Title: Benzene. Source: Wikipedia URL: [Link]
Sources
- 1. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xray.uky.edu [xray.uky.edu]
- 3. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Sci-Hub: are you are robot? [sci-hub.box]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]
"strategies to minimize by-product formation in 4-(3,4-Dichlorophenyl)phenol synthesis"
Technical Support Center: Synthesis of 4-(3,4-Dichlorophenyl)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(3,4-Dichlorophenyl)phenol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important biaryl compound. As Senior Application Scientists, we have structured this resource to not only offer solutions but to explain the fundamental chemical principles behind them, ensuring you can adapt and optimize your experimental outcomes. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Minimizing By-product Formation
This section addresses specific, common issues observed during the synthesis of 4-(3,4-Dichlorophenyl)phenol.
Issue 1: High Levels of Symmetrical Biaryl By-product (Homocoupling)
You are observing significant quantities of 3,3',4,4'-tetrachlorobiphenyl (from the boronic acid) and/or 4,4'-dihydroxybiphenyl or its protected equivalent (from the phenol-derived halide).
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a primary culprit in promoting the oxidative homocoupling of boronic acids.[1] This process is often mediated by Pd(II) species, which can form from the oxidation of the active Pd(0) catalyst.[1][2]
-
Use of a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require an initial reduction to the catalytically active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, consuming your starting material and generating by-products.[1]
-
Inappropriate Base or Solvent: Certain base and solvent combinations can accelerate side reactions. Strong bases may lead to faster catalyst decomposition or promote undesired pathways.
-
High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor the kinetics of homocoupling.[3][4]
-
Protocol 1: Rigorous Oxygen Exclusion
-
Degas Solvents: Before use, thoroughly degas all solvents (e.g., dioxane, toluene, THF) by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[5] Alternatively, use several freeze-pump-thaw cycles for more stringent oxygen removal.
-
Maintain Inert Atmosphere: Assemble your reaction glassware hot from the oven to remove adsorbed water and flush thoroughly with an inert gas. Maintain a positive pressure of Nitrogen or Argon throughout the entire setup and reaction time. A subsurface sparge with nitrogen into the reaction mixture before adding the catalyst can be particularly effective.[3][6]
-
-
Protocol 2: Catalyst System Optimization
-
Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄, which does not require a reductive activation step.[5]
-
Utilize Modern Precatalysts: Switch to a well-defined Pd(II) precatalyst from the Buchwald or other families (e.g., SPhos G3).[2] These are designed to generate the active LPd(0) species cleanly and efficiently upon addition of a mild base, minimizing the side reactions associated with traditional Pd(II) salts.[1][2]
-
Add a Mild Reducing Agent: Consider adding a mild reducing agent like potassium formate (HCO₂K) to the reaction mixture. This can help keep the palladium in its active Pd(0) state, suppressing Pd(II)-mediated homocoupling without interfering with the main catalytic cycle.[3][6]
-
-
Protocol 3: Reagent Stoichiometry and Addition
-
Adjust Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the aryl halide partner relative to the boronic acid. This helps to ensure the boronic acid is consumed by the desired cross-coupling pathway.[5]
-
Slow Addition: If homocoupling persists, add the boronic acid solution slowly over several hours using a syringe pump. This strategy keeps the instantaneous concentration of the boronic acid low, thus disfavoring the second-order homocoupling reaction.[3][4]
-
Issue 2: Significant Formation of Dehalogenated/Protodeborylated By-products
You are observing 1,2-dichlorobenzene (from protodeborylation of 3,4-dichlorophenylboronic acid) or phenol/anisole (from dehalogenation of the coupling partner).
-
Protodeborylation: Boronic acids can be susceptible to hydrolysis (reaction with water) to yield the corresponding arene, especially under certain pH conditions or at elevated temperatures.[1] This is a common decomposition pathway for boronic acids.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can sometimes occur via side reactions involving the palladium catalyst, particularly if hydride sources are present or generated in situ.[1]
-
Impure Reagents: The presence of water or other protic impurities in the solvent or reagents can facilitate these side reactions.
-
Protocol 4: Reagent and Solvent Quality
-
Use Anhydrous Conditions: While many Suzuki couplings are tolerant of water, if protodeborylation is a major issue, switch to anhydrous solvents and ensure all reagents are dry.
-
Use Boronic Esters: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (B(pin)).[2] These esters are generally more robust and less prone to protodeborylation.[1][7] They can be isolated and purified before use or generated in situ.
-
Choose a Milder Base: Employ a non-hydroxide base like K₃PO₄ or K₂CO₃.[5][8] These are often effective and can reduce the rate of protodeborylation compared to stronger bases like NaOH or KOH.
-
Issue 3: Low or No Conversion to Product
The reaction stalls, and you recover mainly starting materials.
-
Catalyst Inactivity: The palladium catalyst may be inactive or may have decomposed. This can be due to poor quality reagents, insufficient ligand, or oxidative degradation.
-
Ineffective Base/Solvent System: The chosen base may not be strong enough or soluble enough in the reaction medium to facilitate the crucial transmetalation step.[9][10]
-
Challenging Substrates: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.[11] The 3,4-dichloro substitution pattern also makes the halide partner electron-deficient, which can affect the oxidative addition step.[9]
-
Protocol 5: Enhancing Catalyst Activity
-
Ligand Selection is Key: For coupling with an aryl chloride, standard ligands like PPh₃ may be insufficient. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[8][11][12] These ligands promote the oxidative addition to the C-Cl bond and stabilize the active catalytic species.
-
Increase Catalyst Loading: While typical loadings are 0.5-2 mol%, for a challenging coupling, you may need to increase this to 3-5 mol%.
-
Increase Temperature: Carefully increase the reaction temperature. Many couplings with aryl chlorides require temperatures of 80-110 °C.
-
-
Table 1: General Guide to Parameter Optimization
| Parameter | To Reduce Homocoupling | To Reduce Protodeborylation | To Increase Reactivity (esp. for Ar-Cl) |
| Atmosphere | Strictly Inert (N₂/Ar)[6] | Anhydrous Conditions | Inert Atmosphere |
| Pd Source | Pd(0) or Buchwald Precatalyst[1] | N/A | Buchwald Precatalysts[2] |
| Ligand | Bulky, Electron-Rich[5] | N/A | Bulky, Electron-Rich (e.g., SPhos, RuPhos)[8] |
| Base | Weaker Base (K₂CO₃, K₃PO₄)[5] | Non-hydroxide Base (K₃PO₄)[8] | Stronger, non-nucleophilic Base (e.g., K₃PO₄) |
| Boron Source | Slow addition of Boronic Acid[3] | Boronate Esters (e.g., B(pin))[2] | Boronic Acid (often more reactive than esters) |
| Additives | Mild Reductant (e.g., HCO₂K)[6] | N/A | N/A |
| Temperature | Lower Temperature[5] | Moderate Temperature | Higher Temperature |
Visualizing the Troubleshooting Process
The following workflow provides a logical path for diagnosing and resolving by-product formation issues.
Caption: Troubleshooting workflow for minimizing by-products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Suzuki-Miyaura coupling and where do side reactions occur?
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[9][10][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a protected 4-bromophenol) to form a Pd(II) intermediate.[9]
-
Transmetalation: The base activates the organoboron compound (e.g., 3,4-dichlorophenylboronic acid) to form a boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.[10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond of the final product, 4-(3,4-Dichlorophenyl)phenol. This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[9][13]
Side reactions primarily interfere with this ideal cycle. Homocoupling can occur when Pd(II) species, either from the precatalyst or from oxidation of Pd(0), react with the boronic acid before the main cycle can proceed.[1] Protodeborylation happens when the boronic acid reacts with a proton source instead of participating in transmetalation.[1]
Caption: Simplified Suzuki catalytic cycle and key side reactions.
Q2: My phenol starting material has a free -OH group. Do I need to protect it?
Yes, it is highly advisable to protect the phenolic hydroxyl group. The free -OH is acidic and can interfere with the reaction in several ways:
-
It can react with the base, consuming it and potentially altering the reaction conditions.
-
It can coordinate to the palladium center, potentially inhibiting catalysis.
-
It can act as a proton source, contributing to protodeborylation of the boronic acid partner.
A common and effective protecting group is the methyl ether (-OMe), forming 4-bromoanisole or 4-iodoanisole as the coupling partner. The methyl group can be cleaved later in the synthesis (e.g., with BBr₃) to reveal the final phenol.
Q3: Which aryl halide should I use for the phenol component: chloride, bromide, or iodide?
The reactivity of aryl halides in the oxidative addition step generally follows the order: I > Br > OTf (triflate) >> Cl.
-
Aryl Iodides: Are the most reactive and allow for milder reaction conditions (lower temperatures, less active catalysts), but they are also the most expensive.
-
Aryl Bromides: Offer a good balance of reactivity and cost and are very commonly used. They typically require slightly more forcing conditions than iodides.
-
Aryl Chlorides: Are the least expensive but also the least reactive.[11] Their use requires more specialized and highly active catalytic systems, often involving bulky, electron-rich phosphine ligands (like SPhos) and higher temperatures.[8][11]
For developing a robust synthesis, starting with the aryl bromide is often the most practical choice.
References
- Benchchem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
-
Doubleday, W. W., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available from: [Link]
-
Zhang, A., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available from: [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Doubleday, W. W., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available from: [Link]
-
Guild, J. B., et al. (2021). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Farrar, S. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. Retrieved from [Link]
-
Fors, B. P., et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. Available from: [Link]
-
Sumino, S., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available from: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]
-
Szostak, M., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. news-medical.net [news-medical.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Addressing Poor Solubility of 4-(3,4-Dichlorophenyl)phenol in Aqueous Solutions
Welcome to the dedicated technical support guide for managing the solubility challenges of 4-(3,4-Dichlorophenyl)phenol. This resource is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving desired concentrations of this compound in aqueous media for their experiments. Here, we provide in-depth, evidence-based solutions and troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is 4-(3,4-Dichlorophenyl)phenol so poorly soluble in water?
The poor aqueous solubility of 4-(3,4-Dichlorophenyl)phenol is a direct consequence of its molecular structure. Key contributing factors include:
-
High Lipophilicity: The presence of two chlorine atoms on one of the phenyl rings significantly increases the molecule's nonpolar surface area and its lipophilicity (fat-loving nature). This is quantitatively expressed by its high predicted octanol-water partition coefficient (LogP), which is estimated to be around 4.8. Molecules with a LogP greater than 3 are generally considered to be poorly soluble in water.
-
Aromatic Rings: The two phenyl rings are inherently hydrophobic, further repelling water molecules.
-
Weakly Acidic Phenolic Group: While the phenolic hydroxyl (-OH) group can deprotonate to form a more soluble phenolate ion, its acidity (pKa) is not strong enough to significantly ionize at neutral pH. The predicted pKa of the phenolic proton is approximately 9.05, meaning that at a physiological pH of 7.4, the molecule remains overwhelmingly in its neutral, less soluble form.
This combination of a large, nonpolar structure and limited ionization at neutral pH makes it energetically unfavorable for the molecule to dissolve in the highly polar, hydrogen-bonded network of water.
Q2: I need to prepare a stock solution. What is the best solvent to use?
For creating a concentrated stock solution, it is essential to select a water-miscible organic solvent that can effectively solubilize 4-(3,4-Dichlorophenyl)phenol. The most common and effective choices are:
-
Dimethyl Sulfoxide (DMSO): This is often the first choice due to its strong solubilizing power for a wide range of organic compounds.
-
Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many cell-based assays, though it may have slightly lower solubilizing capacity for this specific compound.
-
N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing ability but can be more chemically reactive and toxic.
Recommendation: Start with DMSO. It is generally the most robust solvent for achieving high-concentration stocks of poorly soluble compounds. Always use anhydrous, high-purity grade solvents to avoid introducing water, which can cause premature precipitation.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
This is a common issue known as "fall-out" or precipitation upon dilution. It occurs because the highly soluble environment of the organic stock is rapidly changed to a poorly soluble aqueous environment. Here are several strategies to mitigate this, starting with the simplest:
-
Increase Final DMSO Concentration: The final concentration of the organic co-solvent in your aqueous medium can be increased to maintain solubility. However, be mindful that high concentrations of solvents like DMSO can be toxic to cells or interfere with assays. Most cell lines can tolerate up to 0.5% v/v DMSO, but it is crucial to determine the tolerance for your specific experimental system by running a vehicle control.
-
Use a Surfactant: Surfactants form micelles that can encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment. Polysorbates like Tween® 20 or Tween® 80 are commonly used at low concentrations (e.g., 0.01-0.1%) for this purpose.
-
Employ Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like 4-(3,4-Dichlorophenyl)phenol, significantly enhancing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.
-
Adjust the pH: Since 4-(3,4-Dichlorophenyl)phenol is a weak acid, increasing the pH of the aqueous solution above its pKa (~9.05) will deprotonate the phenolic group, forming the more soluble phenolate salt. A buffer with a pH of 10 or higher will dramatically increase solubility. However, this approach is only suitable for experiments that are not sensitive to high pH.
Troubleshooting Guide & Experimental Protocols
Issue 1: Inconsistent results between experiments, possibly due to solubility issues.
Inconsistent results often stem from incomplete dissolution or precipitation of the compound during the experiment. A robust and reproducible solubilization protocol is key.
Protocol 1: pH-Adjusted Solubilization
This protocol is ideal for in vitro biochemical or chemical assays where the final pH can be controlled and maintained at an alkaline level.
Materials:
-
4-(3,4-Dichlorophenyl)phenol
-
1 M Sodium Hydroxide (NaOH)
-
Deionized Water
-
pH meter
Procedure:
-
Weigh the desired amount of 4-(3,4-Dichlorophenyl)phenol.
-
Add a small volume of deionized water. The compound will not dissolve at this stage.
-
Slowly add 1 M NaOH dropwise while stirring continuously.
-
Monitor the pH of the solution. As the pH increases above 9.5, the compound will start to dissolve as it converts to its sodium salt.
-
Continue adding NaOH until all the solid has dissolved and the pH is stable in the desired range (e.g., pH 10-11).
-
Add deionized water to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
Causality: By raising the pH above the compound's pKa, we exploit the Henderson-Hasselbalch relationship to shift the equilibrium towards the ionized, and therefore more water-soluble, phenolate form.
Issue 2: Need to dissolve the compound in a physiological buffer (pH ~7.4) for cell-based assays.
For pH-sensitive applications, co-solvents and other excipients are necessary.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is highly effective for increasing the aqueous solubility of hydrophobic compounds for in vivo and in vitro studies.
Materials:
-
4-(3,4-Dichlorophenyl)phenol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a solution of HP-β-CD in your physiological buffer. A common starting concentration is 10-20% (w/v).
-
Add the powdered 4-(3,4-Dichlorophenyl)phenol directly to the HP-β-CD solution.
-
Vortex the mixture vigorously for several minutes.
-
If the compound is not fully dissolved, place the solution in a bath sonicator for 15-30 minutes. Gentle heating (37-40°C) can also aid dissolution.
-
Visually inspect the solution for any remaining particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and for sterilization.
Causality: The nonpolar 4-(3,4-Dichlorophenyl)phenol molecule partitions into the hydrophobic core of the HP-β-CD torus, forming a stable, water-soluble inclusion complex.
Data Summary
The following table summarizes the estimated solubility of 4-(3,4-Dichlorophenyl)phenol in various media, highlighting the effectiveness of different solubilization strategies.
| Solvent/Vehicle System | Predicted Aqueous Solubility (at pH 7) | Estimated Achievable Concentration | Key Considerations |
| Deionized Water | ~15.9 mg/L | < 0.1 mM | Very low solubility, not practical for most experimental needs. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | ~15.9 mg/L | < 0.1 mM | Essentially the same as water; ionization is negligible. |
| 10% Ethanol in Water | - | 0.1 - 0.5 mM | Modest improvement; limited by ethanol's effects on the experimental system. |
| 10% DMSO in Water | - | 0.5 - 2 mM | Better than ethanol, but DMSO concentration may be a concern for cell viability. |
| 20% HP-β-CD in PBS | - | > 5 mM | Significant solubility enhancement; generally biocompatible. |
| Aqueous Solution at pH 11 | - | > 10 mM | High solubility due to salt formation; limited to pH-insensitive applications. |
Note: The "Estimated Achievable Concentration" values are typical estimates and may vary based on specific experimental conditions such as temperature and purity of the compound.
Visualizing Solubilization Mechanisms
To better understand the principles behind these techniques, the following diagrams illustrate the key concepts.
Caption: Impact of pH on the ionization and solubility of 4-(3,4-Dichlorophenyl)phenol.
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
References
-
PubChem. (n.d.). 4-(3,4-Dichlorophenyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
Technical Support Center: A Guide to Improving the Stability of 4-(3,4-Dichlorophenyl)phenol in Solution
Welcome to the technical support guide for 4-(3,4-Dichlorophenyl)phenol. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a hydroxylated polychlorinated biphenyl, 4-(3,4-Dichlorophenyl)phenol possesses a phenolic hydroxyl group that is susceptible to degradation, leading to experimental variability and potential loss of activity. This guide provides in-depth, field-proven insights and actionable protocols to mitigate these issues, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered by users.
Q1: My solution of 4-(3,4-Dichlorophenyl)phenol is rapidly turning yellow or brown. What is happening?
A: This discoloration is a classic indicator of oxidation. The phenolic hydroxyl group is likely being oxidized to form colored quinone-type structures and, subsequently, complex polymeric materials.[1] This process is often accelerated by dissolved oxygen, exposure to light, non-neutral pH, and the presence of trace metal ions.[2]
Q2: What are the primary drivers of degradation for this compound in solution?
A: The main degradation pathways are oxidative degradation and photodegradation .
-
Oxidation: The phenolic moiety is electron-rich and can be easily oxidized, a process catalyzed by oxygen, metal ions, and alkaline pH.[3][4] This initiates a free-radical chain reaction.[5]
-
Photodegradation: Chlorinated aromatic compounds are susceptible to degradation upon exposure to UV light. Light energy can cleave the carbon-chlorine bonds or energize the molecule, making it more reactive towards oxygen and other species.[6][7]
Q3: What is the best type of solvent to use for maximum stability?
A: The ideal solvent should be of high purity (HPLC-grade or higher) and rendered inert. Aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices for initial stock solutions due to high solubility. For aqueous experimental media, a buffered system is necessary. Regardless of the solvent, it must be deoxygenated (purged with an inert gas like argon or nitrogen) before use to minimize oxidative degradation.
Q4: How should I store my stock and working solutions?
A: To maximize shelf-life, solutions should be stored under a multi-pronged protective strategy:
-
Light Protection: Use amber glass vials or wrap clear vials in aluminum foil.[2]
-
Inert Atmosphere: Overlay the solution with argon or nitrogen gas before sealing the vial.
-
Low Temperature: Store solutions at -20°C or -80°C. For aqueous solutions, store at 2-8°C for short-term use to avoid freeze-thaw cycles that can increase dissolved gas content.[8]
-
Aliquot: Prepare single-use aliquots to avoid repeatedly warming and introducing atmospheric oxygen into the main stock solution.
Section 2: In-Depth Troubleshooting Guide
This section explores specific experimental problems, explains the underlying chemical principles, and provides validated solutions.
Issue 1: Rapid Discoloration and/or Precipitation in Aqueous Buffers
You've prepared a dilution of your compound in a standard phosphate or Tris buffer, and within minutes to hours, it turns yellow and a precipitate may form.
-
Potential Cause A: Alkaline-Promoted Oxidation
-
Scientific Rationale: Phenols are weakly acidic.[9] At a pH above the compound's pKa, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This negatively charged ion is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol.[10][11] The increased rate of oxidation leads to the rapid formation of insoluble colored polymers.[5]
-
Solution: Maintain a Weakly Acidic pH. Prepare your aqueous solutions in a buffer system that maintains a pH between 5 and 6.5. This ensures the compound remains predominantly in its less reactive, protonated form. Citrate or acetate buffers are excellent choices for this pH range.
-
-
Potential Cause B: Metal-Catalyzed Oxidation (Fenton-like Reactions)
-
Scientific Rationale: Buffers and reagents, particularly those of lower purity, can contain trace amounts of transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[3] These metal ions are potent catalysts for the oxidation of phenols, generating highly reactive hydroxyl radicals from dissolved oxygen or residual peroxides, which then attack the phenol.[12][13]
-
Solution: Incorporate a Chelating Agent. Add a small amount of a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA), to your buffer. These molecules act like claws, sequestering the metal ions and preventing them from participating in redox cycling.[14][15]
-
| Parameter | Recommendation | Rationale |
| pH | 5.0 - 6.5 | Keeps the compound in its more stable protonated form.[10] |
| Buffer Choice | Citrate, Acetate | Good buffering capacity in the recommended pH range. |
| Chelating Agent | 10-100 µM EDTA or DTPA | Sequesters catalytic metal ions to prevent redox reactions.[13][16] |
Issue 2: Inconsistent Results and Loss of Potency Over Time
Your bioassay results are not reproducible, and the activity of the compound appears to decrease in solutions prepared even a day or two earlier.
-
Potential Cause: Slow, Low-Level Degradation
-
Scientific Rationale: Even with pH control and light protection, dissolved oxygen present in solvents is a persistent threat. Over time, it will slowly oxidize the compound, reducing its effective concentration and generating degradation products that could interfere with your assay.
-
Solution 1: Rigorous Deoxygenation. Before adding the compound, thoroughly sparge all solvents and buffers with an inert gas (argon is preferred due to its density, but nitrogen is also effective) for at least 15-30 minutes. This physically displaces the dissolved oxygen.
-
Solution 2: Use of an Antioxidant. For long-term experiments or storage, consider adding a radical-scavenging antioxidant. These molecules are more easily oxidized than your compound of interest and act as sacrificial protectants, terminating the free-radical chain reactions that propagate degradation.[17]
-
| Antioxidant | Typical Conc. | Solvent Compatibility | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 10-100 µM | Organic Solvents (DMSO, Ethanol) | Chain-breaking radical scavenger.[17] |
| Ascorbic Acid (Vitamin C) | 100-500 µM | Aqueous Buffers | Water-soluble radical scavenger; can also reduce oxidized species. |
| Propyl Gallate (PG) | 10-50 µM | Organic & Aqueous (with co-solvent) | Potent hydrogen donor to quench free radicals.[17] |
Section 3: Visual Guides & Workflows
Primary Degradation Pathway of 4-(3,4-Dichlorophenyl)phenol
The following diagram illustrates the key oxidative degradation pathway. The process begins with the formation of a phenoxyl radical, which is then converted into highly reactive quinone-type species that can polymerize.
Caption: Oxidative degradation pathway of phenolic compounds.
Workflow for Preparing a Stabilized Solution
This workflow provides a logical sequence of steps to maximize the stability of your compound in solution.
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Oxidation of Phenol and 2,4-Dichlorophenol by Using Horseradish Peroxidase Immobilized on Graphene Oxide/Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) by dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
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- 12. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Polyphenols as Potential Metal Chelation Compounds Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions of phenolic acids, metallic ions and chelating agents on auxin-induced growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
"troubleshooting contamination issues in 4-(3,4-Dichlorophenyl)phenol experiments"
Introduction
Welcome to the technical support guide for 4-(3,4-Dichlorophenyl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis, purification, and handling of this important chemical intermediate. 4-(3,4-Dichlorophenyl)phenol is a key building block in the development of various biologically active molecules. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, is a robust and versatile transformation. However, like any multi-component catalytic reaction, it is susceptible to specific contamination issues that can impact yield, purity, and the overall success of your research.[1][2]
This guide provides a structured, question-and-answer-based approach to troubleshoot common problems, from starting material integrity to final product purification. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Starting Material and Reagent Integrity
Question 1: My reaction is sluggish or fails to initiate. Could my starting materials be the problem?
Answer: Absolutely. The quality of your starting materials is paramount. A Suzuki-Miyaura coupling is sensitive to impurities in both the boronic acid and the aryl halide.
-
3,4-Dichlorophenylboronic Acid:
-
Purity: Commercial boronic acids can vary in purity. A common issue is the presence of anhydrides (boroxines), which can alter stoichiometry. It is often beneficial to use boronic acids from a reputable supplier or to purify them before use. One common purification method involves forming a diethanolamine adduct, which can be isolated and is more stable for storage.[3]
-
Protodeboronation: This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, rendering the reagent inactive.[4] This can happen during storage, especially in the presence of moisture or trace acid/base. Always store boronic acids in a cool, dry place under an inert atmosphere.
-
-
4-Halophenol (e.g., 4-Iodophenol or 4-Bromophenol):
-
Oxidation: Phenols are susceptible to oxidation, which can lead to colored impurities and byproducts. Ensure your 4-halophenol is off-white or light-colored. If it appears dark, purification by recrystallization or column chromatography may be necessary.
-
Halogen Reactivity: The reactivity of the aryl halide is critical for the oxidative addition step in the catalytic cycle.[5] The general order of reactivity is I > Br > OTf > Cl.[6] If you are using an aryl chloride, a more electron-rich and sterically bulky phosphine ligand (e.g., a Buchwald-type ligand) and a stronger base may be required to achieve good conversion.[7]
-
-
Solvent and Base Quality:
-
Solvent Degassing: The single most common cause of a failed Suzuki coupling is the presence of oxygen, which oxidizes the Pd(0) catalyst to an inactive Pd(II) state and can promote homocoupling of the boronic acid.[4] Solvents must be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before use.[8]
-
Base Choice and Purity: The base activates the boronic acid for the transmetalation step.[9] Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[8] Ensure the base is a fine, anhydrous powder to maximize its surface area and reactivity. The presence of excess water can affect the reaction, although a small amount is often necessary, especially when using inorganic bases.[10]
-
Category 2: Reaction-Related Contaminants and Side Products
Question 2: I've isolated my product, but NMR and Mass Spec analysis show significant impurities. What are the likely side products and how can I minimize them?
Answer: Several characteristic side reactions can occur during a Suzuki coupling. Identifying them is the first step toward mitigation.
| Impurity Name | Structure | Potential Cause | Mitigation Strategy |
| 1,2-Dichloro-4-(phenyl)benzene | (Dehalogenated Product) | Hydride source in the reaction (e.g., solvent, amine bases) reacts with the palladium intermediate.[5] | Avoid amine bases. Switch to inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure high-purity, anhydrous solvents.[8] |
| 3,3',4,4'-Tetrachlorobiphenyl | (Boronic Acid Homocoupling) | Presence of oxygen oxidizing the Pd(0) catalyst; incomplete reduction of a Pd(II) precatalyst.[4] | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction. Use a high-quality Pd(0) source or ensure precatalyst activation conditions are optimal.[4] |
| 4,4'-Biphenol | (Aryl Halide Homocoupling) | Similar causes to boronic acid homocoupling, though generally less common. | Same as above: rigorous exclusion of oxygen is key. |
| 1,2-Dichlorobenzene | (Protodeboronation Product) | Excess base, high temperatures, or presence of water can lead to the cleavage of the C-B bond.[7] | Use the minimum effective amount of base (typically 2-3 equivalents). Avoid unnecessarily high reaction temperatures. Control water content in the reaction mixture. |
The following diagram illustrates the desired reaction pathway versus the most common side reactions.
Caption: Desired reaction versus common side reactions.
Category 3: Analytical and Characterization Challenges
Question 3: How can I definitively identify the contaminants in my product mixture?
Answer: A multi-technique approach is most effective for impurity profiling.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities.[12] Homocoupling products, dehalogenated species, and unreacted starting materials are often readily detectable. Derivatization of the phenolic hydroxyl group (e.g., methylation or silylation) may be required to improve volatility and peak shape.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for less volatile impurities and for analyzing the crude reaction mixture directly. It can help identify the target product and higher molecular weight byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Unreacted starting materials and major byproducts can often be quantified by integrating their characteristic peaks against a product peak. For example, the homocoupled 3,3',4,4'-tetrachlorobiphenyl will have a distinct, more complex aromatic splitting pattern compared to your product.
Troubleshooting Protocols and Workflows
Workflow 1: Diagnosing a Failed or Low-Yielding Reaction
This workflow provides a logical sequence of checks to perform when a reaction does not proceed as expected.[8]
Caption: A logical workflow for troubleshooting a failed Suzuki coupling.[8]
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis
This protocol provides a robust starting point for the synthesis.[3]
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-halophenol (1.0 equiv.), 3,4-dichlorophenylboronic acid (1.2–1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times. Maintain a positive pressure of inert gas.
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[3]
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Choose an appropriate stationary phase, typically silica gel for compounds of this polarity.
-
Solvent System: Determine a suitable eluent system using TLC. A common starting point is a gradient of ethyl acetate in hexanes. The goal is to achieve good separation between the product spot and any impurity spots.
-
Column Packing: Prepare a column with silica gel slurried in the initial, low-polarity eluent.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity according to the gradient determined by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(3,4-Dichlorophenyl)phenol.[14]
References
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Detailed pathway of degradation of phenol and 4-chlorophenol adapted... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... [Table]. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000, November). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from [Link]
-
ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from [Link]
- Google Patents. (1986, July 7). United States Patent (19).
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
- Google Patents. (n.d.). Phenol purification - US4504364A.
-
Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]
-
Organization for the Prohibition of Chemical Weapons. (n.d.). III Analytical Methods. Retrieved from [Link]
-
MDPI. (n.d.). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Effective Synthesis of Sulfate Metabolites of Chlorinated Phenols. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-(3,4-Dichlorophenyl)sulfonylphenyl]phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorobenzeneboronic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017, April 6). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Retrieved from [Link]
-
MDPI. (2022, June 2). Performance, Reaction Pathway and Kinetics of the Enhanced Dechlorination Degradation of 2,4-Dichlorophenol by Fe/Ni Nanoparticles Supported on Attapulgite... Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.
-
MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathways of 2,4-dichlorophenol. Retrieved from [Link]
-
Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
-
MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
- Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
-
YouTube. (2019, December 16). Selection of starting material for synthetic processes based on ICH Q11. Retrieved from [Link]
- Google Patents. (n.d.). CN110452094B - Method for preparing 2,4-dichlorophenol by catalytic chlorination of phenol.
-
U.S. Food & Drug Administration (FDA). (2021, April 9). Presenter: Anita Tiwari. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link]
-
eScholarship.org. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β- Unsaturated C4-Dicarbonyl Ring Cleavage. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Commercially Important Chlorinated Phenols. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]
- Patsnap Eureka. (2018, August 21). Production method and production system for 2,4-dichlorophenol.
-
National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (2020, July 29). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
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Technical Support Center: Optimization of Extraction Efficiency for 4-(3,4-Dichlorophenyl)phenol from Environmental Samples
Welcome to the technical support center dedicated to the robust analysis of 4-(3,4-Dichlorophenyl)phenol in environmental matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to optimize your extraction and analytical workflows. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your methods are both accurate and self-validating.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the analysis of 4-(3,4-Dichlorophenyl)phenol, providing a solid foundation for your experimental design.
Q1: What are the key physicochemical properties of 4-(3,4-Dichlorophenyl)phenol that influence its extraction from environmental samples?
A1: Understanding the physicochemical properties of 4-(3,4-Dichlorophenyl)phenol is paramount for developing an effective extraction strategy. While specific data for 4-(3,4-Dichlorophenyl)phenol is limited, the properties of the structurally similar 3,4-Dichlorophenol provide an excellent proxy for methodological development.
| Property | Value for 3,4-Dichlorophenol | Implication for Extraction |
| pKa | 8.63[1] | The compound is a weak acid. At a pH above its pKa, it will be deprotonated to its phenolate form, increasing its water solubility and decreasing its affinity for non-polar sorbents or solvents. Conversely, at a pH below its pKa, it will be in its neutral, more hydrophobic form, which is ideal for reversed-phase SPE and liquid-liquid extraction with non-polar solvents. |
| log K_ow_ (Octanol-Water Partition Coefficient) | 3.33[1] | This value indicates that 3,4-Dichlorophenol is significantly more soluble in octanol (a surrogate for organic phases) than in water. This hydrophobicity is the basis for its effective extraction from aqueous matrices using organic solvents or reversed-phase solid-phase extraction (SPE). |
| Water Solubility | 9,260 mg/L at 25 °C[1] | While it has some water solubility, its preference for organic phases allows for efficient partitioning during extraction. However, this solubility means that large volumes of extraction solvent or multiple extractions may be necessary for quantitative recovery from aqueous samples. |
| Vapor Pressure | 0.01 mmHg[1] | The low vapor pressure suggests that significant losses due to volatilization during sample preparation are unlikely under standard laboratory conditions. |
Q2: What are the most common extraction techniques for 4-(3,4-Dichlorophenyl)phenol from environmental samples?
A2: Several techniques can be employed, each with its own advantages and disadvantages. The choice of method depends on the sample matrix, required detection limits, available equipment, and desired sample throughput.
-
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.[2][3] It is a well-established technique but can be labor-intensive and require large volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE has become the preferred method for extracting phenols from aqueous samples due to its efficiency, reduced solvent consumption, and potential for automation.[4] For solid samples, an initial solvent extraction is performed, followed by a clean-up step using SPE.
-
Ultrasound-Assisted Extraction (UAE): For solid matrices like soil and sediment, UAE uses ultrasonic waves to disrupt the sample matrix and enhance the extraction of the analyte into a solvent.[5][6] This method is generally faster and requires less solvent than traditional Soxhlet extraction.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[1] It is known for its high efficiency and short extraction times.
Q3: What are the primary analytical techniques for the quantification of 4-(3,4-Dichlorophenyl)phenol?
A3: The two most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC) with UV or MS/MS Detection: HPLC is well-suited for the analysis of phenols as it typically does not require derivatization.[7] UV detection is a cost-effective option, while tandem mass spectrometry (MS/MS) provides higher sensitivity and selectivity, which is crucial for complex environmental matrices.
-
Gas Chromatography (GC) with Mass Spectrometry (GC-MS): GC-MS offers excellent separation and identification capabilities. However, due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve peak shape and thermal stability.[7]
Troubleshooting Guides
This section provides practical, question-and-answer-based troubleshooting for common issues encountered during the analysis of 4-(3,4-Dichlorophenyl)phenol.
Sample Collection and Storage
Q4: My recoveries are inconsistent between samples collected on different days. Could sample storage be the issue?
A4: Yes, improper sample storage can lead to analyte degradation and variable recoveries. Phenolic compounds can be susceptible to oxidative and microbial degradation.
Troubleshooting Steps:
-
Preservation: For water samples, acidification to a pH < 4 with a non-oxidizing acid like phosphoric acid is recommended to inhibit microbial activity.[4]
-
Storage Temperature: Samples should be stored in the dark at or below 6°C.[4] For long-term storage, freezing at -18°C or lower is advisable.[8]
-
Container Type: Use amber glass containers to prevent photodegradation. Ensure the containers are thoroughly cleaned and rinsed with a solvent to remove any potential contaminants.
-
Holding Time: Analyze samples as soon as possible after collection. If storage is necessary, adhere to established holding times for phenolic compounds, which are typically 28 days for preserved aqueous samples.
Sample Preparation and Extraction
Solid-Phase Extraction (SPE) Troubleshooting
Q5: I am experiencing low recovery of 4-(3,4-Dichlorophenyl)phenol during SPE. What are the likely causes and how can I fix this?
A5: Low recovery in SPE can stem from several factors related to the sorbent, solvents, and procedure.
Troubleshooting Steps:
-
Sorbent Choice: For a hydrophobic compound like 4-(3,4-Dichlorophenyl)phenol (log K_ow_ ≈ 3.33), a reversed-phase sorbent such as C18 or a polymeric sorbent (e.g., styrene-divinylbenzene) is appropriate. If you are using a C18 sorbent and still have low recovery, consider a polymeric sorbent, which can offer higher retention for aromatic compounds.
-
Sample pH: Ensure the sample is acidified to a pH at least 2 units below the pKa of the analyte (pKa ≈ 8.63). A pH of 2-4 is recommended to ensure the phenol is in its neutral, hydrophobic form, promoting strong retention on the reversed-phase sorbent.
-
Cartridge Conditioning: Inadequate conditioning is a common cause of low recovery.
-
Protocol:
-
Flush the cartridge with a water-miscible organic solvent (e.g., 3-5 mL of methanol or acetonitrile) to wet the sorbent.
-
Equilibrate the sorbent with the same aqueous conditions as your sample (e.g., 3-5 mL of acidified water, pH 2-4).
-
Crucially, do not let the sorbent bed go dry between conditioning and sample loading.
-
-
-
Sample Loading Flow Rate: A high flow rate during sample loading can lead to breakthrough, where the analyte does not have sufficient time to interact with the sorbent. A flow rate of 1-2 drops per second is a good starting point.
-
Wash Step: The wash step is intended to remove interferences without eluting the analyte.
-
If you suspect analyte loss during the wash step, analyze the wash eluate.
-
If the analyte is present, your wash solvent is too strong. Use a weaker solvent (e.g., 100% acidified water or a very low percentage of organic solvent like 5% methanol in water).
-
-
Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent.
-
For reversed-phase SPE, methanol, acetonitrile, or a mixture of these with a small amount of a less polar solvent like dichloromethane can be effective.
-
If recovery is still low, try increasing the volume of the elution solvent or performing a second elution.
-
Ensure the pH of the elution solvent is appropriate. While not always necessary, adding a small amount of a basic modifier can sometimes improve the elution of acidic compounds.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) Troubleshooting
Q6: My extraction efficiency for 4-(3,4-Dichlorophenyl)phenol from soil samples using UAE/MAE is low and variable. How can I optimize the process?
A6: Low and variable efficiency in UAE and MAE often points to suboptimal extraction parameters or matrix effects.
Troubleshooting Steps:
-
Solvent Selection: The choice of extraction solvent is critical. A mixture of a polar and a less polar solvent is often effective for extracting moderately polar compounds like dichlorophenols from soil.
-
Sample Pre-treatment: The physical state of the sample significantly impacts extraction efficiency.
-
Moisture Content: Ensure consistent moisture content across samples, or air-dry and sieve the samples before extraction for better reproducibility.
-
Homogeneity: Thoroughly homogenize the sample to ensure the portion taken for extraction is representative.
-
-
Optimization of UAE Parameters:
-
Time: Extraction times of 15-30 minutes are typical. If recoveries are low, try increasing the extraction time in increments of 10 minutes.
-
Temperature: While UAE is often performed at room temperature, gentle heating (e.g., 40-50°C) can improve efficiency. However, avoid excessive temperatures that could lead to analyte degradation.
-
Solvent Volume: Ensure a sufficient solvent-to-sample ratio to allow for effective interaction. A ratio of 10:1 (mL solvent: g sample) is a common starting point.
-
-
Optimization of MAE Parameters:
-
Power: Higher microwave power generally leads to faster extraction, but excessive power can cause analyte degradation. Start with a moderate power setting (e.g., 800 W) and adjust as needed.
-
Time: MAE is very rapid, with typical extraction times of 5-20 minutes.
-
Temperature: This is a critical parameter in MAE. Temperatures between 80-120°C are common for phenols.
-
-
Matrix Interferences: Soil and sediment are complex matrices containing organic matter (e.g., humic and fulvic acids) that can bind to the analyte, reducing extraction efficiency.
-
pH Adjustment: For acidic compounds like phenols, extraction under basic conditions (e.g., using a dilute NaOH solution as the solvent or adding a base to the organic solvent) can help to deprotonate the analyte and release it from the matrix. The extract is then acidified before further cleanup or analysis.
-
Cleanup: After the initial extraction, a cleanup step using SPE is often necessary to remove co-extracted interferences.
-
Analytical Determination
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q7: I am seeing significant peak tailing for 4-(3,4-Dichlorophenyl)phenol in my GC-MS analysis. What is causing this and how can I fix it?
A7: Peak tailing for phenols in GC is a classic problem, usually caused by interactions between the polar hydroxyl group and active sites in the GC system.
Troubleshooting Steps:
-
Derivatization: The most effective way to eliminate peak tailing for phenols is through derivatization. This process replaces the active hydrogen of the hydroxyl group with a non-polar group, making the analyte more volatile and less prone to interactions with active sites.
-
Common Reagents:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[10]
-
Acylation: Acetic anhydride can be used to form an acetate ester.
-
Alkylation: Reagents like pentafluorobenzyl bromide (PFBBr) can be used, which is particularly useful for electron capture detection (ECD).[11]
-
-
Derivatization Protocol (Example with BSTFA):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50-100 µL of a derivatization solvent (e.g., pyridine or acetonitrile).
-
Add 50-100 µL of BSTFA (often with 1% TMCS as a catalyst).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool to room temperature before injection.
-
-
-
Inlet Maintenance: The inlet is a common source of active sites.
-
Liner Deactivation: Use a deactivated inlet liner. Even deactivated liners can become active over time, so regular replacement is crucial.
-
Septum Bleed: Use high-quality, low-bleed septa to prevent contamination of the liner.
-
-
Column Choice and Maintenance:
-
Column Type: Use a column specifically designed for the analysis of semi-volatile compounds, often with a low-polarity phase (e.g., 5% phenyl-methylpolysiloxane).
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions before use.
-
Column Contamination: If the column has been used for many samples, the front end may be contaminated. Trimming 10-20 cm from the front of the column can often restore performance.[12]
-
Q8: My derivatization reaction for 4-(3,4-Dichlorophenyl)phenol seems to be incomplete, leading to low and inconsistent responses. How can I troubleshoot this?
A8: Incomplete derivatization can be due to several factors, including the presence of water, reagent degradation, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Derivatization reagents, particularly silylating agents, are highly sensitive to moisture.
-
Dry the Extract: Ensure the sample extract is completely dry before adding the derivatization reagents. This can be achieved by passing the extract through a small column of anhydrous sodium sulfate or by careful evaporation.
-
Use Dry Solvents: Use anhydrous grade solvents for the derivatization reaction.
-
-
Reagent Quality: Derivatization reagents can degrade over time, especially if exposed to moisture.
-
Fresh Reagents: Use fresh reagents or reagents that have been stored properly in a desiccator.
-
Blank Derivatization: Derivatize a standard solution of 4-(3,4-Dichlorophenyl)phenol to confirm that the reagent is active.
-
-
Reaction Conditions:
-
Temperature and Time: Ensure the reaction is carried out at the recommended temperature and for a sufficient amount of time. For some sterically hindered phenols, longer reaction times or higher temperatures may be necessary.
-
Catalyst: For silylation reactions, the addition of a catalyst like trimethylchlorosilane (TMCS) can improve the derivatization efficiency.[10]
-
-
Matrix Effects: Components of the sample matrix can interfere with the derivatization reaction. If you suspect matrix effects, a more thorough cleanup of the sample extract before derivatization may be necessary.
High-Performance Liquid Chromatography (HPLC-UV/MS) Troubleshooting
Q9: I am observing matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of 4-(3,4-Dichlorophenyl)phenol from sediment extracts. How can I mitigate this?
A9: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples and can significantly impact accuracy and precision.
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before they enter the mass spectrometer.
-
SPE Optimization: Use a more rigorous SPE cleanup protocol. This may involve using a different sorbent, adding more wash steps, or using a more selective elution solvent.
-
-
Chromatographic Separation:
-
Gradient Optimization: Optimize the HPLC gradient to achieve better separation of the analyte from co-eluting matrix components. A longer, shallower gradient can often improve resolution.
-
Column Choice: Consider using a column with a different selectivity or a smaller particle size for higher efficiency.
-
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 4-(3,4-Dichlorophenyl)phenol) is the most effective way to compensate for matrix effects. The internal standard will experience the same ion suppression or enhancement as the native analyte, allowing for accurate quantification.
-
Dilution: If the analyte concentration is high enough, diluting the extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization.
References
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7258, 3,4-Dichlorophenol. Retrieved from [Link]
-
Karimiyan, H., & Hadjmohammadi, M. (2016). Ultrasound-assisted supramolecular-solvent-based microextraction combined with high-performance liquid chromatography for the analysis of chlorophenols in environmental water samples. Journal of Separation Science, 39(24), 4740-4747. [Link]
- Wang, L., Wang, L., Miao, Z., Shao, X., Chen, J., & Lu, X. (2012). Comparison of subcritical water extraction and microwave-assisted water extraction for the determination of chlorophenols in polluted lake sediments. Analytical Methods, 4(3), 738-744.
-
U.S. Environmental Protection Agency. (1996). Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. In Toxicological Profile for Phenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
- Sarakbi, A., & Monks, K. (2013). Analytical CHEMISTRY. Trade Science Inc.
-
de Morais, P., Stoichev, T., Basto, M. C. P., Carvalho, P. N., & Vasconcelos, M. T. S. D. (2014). Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures. Journal of AOAC International, 97(1), 179–182. [Link]
- Naeeni, M. H., Yamini, Y., & Rezaee, M. (2011). Determination of Chlorophenols in Wastewater with Methyl Chloroformate Derivatization, Solid Phase Extraction, and Gas Chromatography–Mass Spectrometry. Water, Air, & Soil Pollution, 223(5), 2219-2227.
-
Phenomenex. (2023). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC. [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
Separation Science. (n.d.). Overcoming Matrix Interference in LC-MS/MS. Retrieved from [Link]
- de Alda, M. L., & Barceló, D. (2001). Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures.
-
U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for Chlorinated Phenols. [Link]
-
Connecticut Department of Energy & Environmental Protection. (n.d.). Rationale for Preservation of Soil and Sediment Samples for Determination of Volatile Organic Compounds. Retrieved from [Link]
-
U.S. Department of Transportation. (n.d.). Storage and Preservation of Soil Samples for Volatile Compound Analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
- Czaplicka, M. (2004). Sources and transformations of chlorophenols in the environment. Science of The Total Environment, 322(1-3), 21-39.
- Chemat, F., Rombaut, N., Sicaire, A. G., Meullemiestre, A., Fabiano-Tixier, A. S., & Abert-Vian, M. (2017). Ultrasound assisted extraction of food and natural products. Mechanisms, techniques, combinations, protocols and applications. A review. Ultrasonics Sonochemistry, 34, 540-560.
-
Velp Scientifica. (n.d.). Phenols Determination in Drinking Water and Industrial Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. Retrieved from [Link]
- Stashenko, E. E., & Martínez, J. R. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Picó, Y. (Ed.). (2012).
-
FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. Retrieved from [Link]
- Ribeiro, C., Nogueira, J. M., & Lanças, F. M. (2002). Determination of chlorophenols in sediment using ultrasonic solvent extraction followed by solid-phase extraction, derivatization, and GC-MS analysis. Water Science and Technology, 46(11-12), 151-156.
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
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- 4. iwaponline.com [iwaponline.com]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-(3,4-Dichlorophenyl)phenol and Dichlorophenol Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a diverse class of chemicals characterized by a hydroxyl group attached to an aromatic ring. Their biological activities are of significant interest in fields ranging from toxicology to pharmacology. This guide provides a detailed comparative analysis of the biological activity of 4-(3,4-Dichlorophenyl)phenol, a hydroxylated polychlorinated biphenyl (OH-PCB), and the six isomers of dichlorophenol (DCP).
While structurally related, these compounds belong to distinct chemical classes, which profoundly influences their biological actions. Dichlorophenols are common environmental contaminants and industrial intermediates, whereas 4-(3,4-Dichlorophenyl)phenol represents a metabolite of polychlorinated biphenyls (PCBs), notorious for their persistence and toxicity. Understanding the nuances of their biological activities is crucial for risk assessment, environmental monitoring, and the development of potential therapeutic agents.
This guide will delve into a comparative analysis of their endocrine-disrupting activities, cytotoxicity, and mechanisms of action, supported by experimental data and detailed protocols.
Structural and Chemical Distinctions
The fundamental difference between 4-(3,4-Dichlorophenyl)phenol and dichlorophenol isomers lies in their core structure. Dichlorophenols consist of a single phenol ring substituted with two chlorine atoms at various positions. In contrast, 4-(3,4-Dichlorophenyl)phenol possesses a biphenyl structure, with one phenyl ring containing a hydroxyl group and the other substituted with two chlorine atoms. This structural disparity significantly impacts their physicochemical properties and, consequently, their biological interactions.
While specific experimental data for 4-(3,4-Dichlorophenyl)phenol is limited in publicly available literature, its biological activity can be inferred from studies on structurally similar dichlorinated hydroxybiphenyls. Research indicates that hydroxylated metabolites of PCBs can be more biologically active and toxic than their parent compounds[1][2].
Comparative Biological Activity
The biological activities of these compounds are multifaceted, with endocrine disruption and cytotoxicity being of primary concern.
Endocrine Disrupting Effects
A significant body of research has focused on the ability of phenolic compounds to interfere with the endocrine system, primarily by interacting with nuclear receptors such as the estrogen receptor (ER) and the androgen receptor (AR)[3].
Estrogenic and Anti-androgenic Activity of Dichlorophenols
Several dichlorophenol isomers have been shown to exhibit weak to moderate estrogenic and anti-androgenic activities. For instance, in vitro studies using recombinant yeast assays have demonstrated that 3,4-DCP is an ERα agonist[4]. 2,4-DCP has also been identified as an endocrine disruptor with estrogenic activity, affecting male rat sexual behavior[5][6]. Furthermore, both 2,4-DCP and 3,4-DCP have been shown to act as antagonists for the androgen receptor[4].
Inferred Endocrine Activity of 4-(3,4-Dichlorophenyl)phenol
As a member of the OH-PCB class of compounds, 4-(3,4-Dichlorophenyl)phenol is anticipated to possess endocrine-disrupting properties. Studies on other hydroxylated PCBs have revealed their potential to exhibit both estrogenic and antiestrogenic activities[1]. The structural similarity of OH-PCBs to natural steroid hormones allows them to bind to hormone receptors, often with high affinity, leading to the disruption of normal hormonal signaling pathways.
The table below summarizes the reported endocrine activities of various dichlorophenol isomers. Due to the lack of specific data for 4-(3,4-Dichlorophenyl)phenol, its activity is inferred based on the general properties of OH-PCBs.
| Compound | Estrogen Receptor (ER) Activity | Androgen Receptor (AR) Activity | Reference |
| 2,4-Dichlorophenol (2,4-DCP) | Agonist | Antagonist | [4][5] |
| 3,4-Dichlorophenol (3,4-DCP) | Agonist | Antagonist | [4] |
| 4-(3,4-Dichlorophenyl)phenol | Likely Agonist/Antagonist | Likely Antagonist | Inferred from OH-PCB studies[1] |
Table 1: Comparative Endocrine Activity
Cytotoxicity
The cytotoxic effects of phenolic compounds are a critical aspect of their toxicological profiles. Phenols can induce cell death through various mechanisms, including membrane damage and oxidative stress[7].
Cytotoxicity of Dichlorophenols
The cytotoxicity of dichlorophenols is influenced by the position of the chlorine atoms. In general, an increase in chlorination is associated with an increase in toxicity[8]. The lipophilicity of the molecule, which is affected by the chlorine substitution pattern, plays a crucial role in its ability to cross cell membranes and exert toxic effects.
Inferred Cytotoxicity of 4-(3,4-Dichlorophenyl)phenol
Hydroxylated PCBs, including by inference 4-(3,4-Dichlorophenyl)phenol, have been shown to be cytotoxic. Their toxicity can be attributed to their ability to disrupt mitochondrial function and induce oxidative stress, leading to apoptosis or necrosis.
Quantitative structure-activity relationship (QSAR) studies on phenolic compounds have provided insights into the molecular features that govern their cytotoxicity. For electron-attracting phenols, hydrophobicity is a critical determinant of cytotoxicity[9]. The more complex structure of 4-(3,4-Dichlorophenyl)phenol compared to dichlorophenols suggests a higher lipophilicity and, potentially, greater cytotoxic potential.
Mechanisms of Action
The biological effects of these compounds are underpinned by their interactions with cellular components and signaling pathways.
Signaling Pathways in Endocrine Disruption
The endocrine-disrupting effects of both dichlorophenols and OH-PCBs are primarily mediated through their interaction with nuclear hormone receptors. Upon binding, these compounds can either mimic the action of endogenous hormones (agonistic activity) or block their binding (antagonistic activity), leading to altered gene expression and subsequent physiological responses.
Caption: Estrogen Receptor (ER) Signaling Pathway.
Mechanisms of Cytotoxicity
The cytotoxic actions of phenolic compounds involve multiple pathways. A key mechanism is the disruption of cellular membranes due to their lipophilic nature, leading to increased permeability and loss of cellular integrity. Additionally, these compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress, damage to cellular macromolecules, and ultimately, apoptosis.
Caption: General workflow of phenolic compound-induced cytotoxicity.
Experimental Protocols
To facilitate further research in this area, detailed protocols for assessing the estrogenic activity and cytotoxicity of phenolic compounds are provided below.
Protocol 1: Yeast Estrogen Screen (YES) Assay
This in vitro assay is commonly used to assess the estrogenic activity of chemicals by measuring the activation of the human estrogen receptor α (hERα) in recombinant yeast cells.
Materials:
-
Recombinant yeast strain expressing hERα and a reporter gene (e.g., lacZ).
-
Yeast growth medium.
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
17β-estradiol (positive control).
-
Chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).
-
96-well microplates.
-
Incubator.
-
Microplate reader.
Procedure:
-
Culture the recombinant yeast to the mid-logarithmic growth phase.
-
Prepare serial dilutions of the test compounds and the positive control in the growth medium in a 96-well plate.
-
Add the yeast suspension to each well.
-
Incubate the plate at 30°C for 2-3 days.
-
After incubation, lyse the yeast cells to release the reporter enzyme.
-
Add the chromogenic substrate and incubate until a color change is observed.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the estrogenic activity relative to the positive control.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Human cell line (e.g., MCF-7 breast cancer cells).
-
Cell culture medium and supplements.
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
-
Incubator.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
This guide highlights the significant differences in the biological activities of 4-(3,4-Dichlorophenyl)phenol and dichlorophenol isomers, stemming from their distinct chemical structures. While dichlorophenols are recognized endocrine disruptors with varying degrees of estrogenic and anti-androgenic activities, the more complex structure of 4-(3,4-Dichlorophenyl)phenol, an OH-PCB, suggests a potential for more potent and diverse biological effects.
The lack of specific experimental data for 4-(3,4-Dichlorophenyl)phenol underscores the need for further research to fully characterize its toxicological profile and biological activity. Future studies should focus on direct comparative analyses of this compound with its simpler dichlorophenol counterparts using a battery of in vitro and in vivo assays. Such research will provide a clearer understanding of the structure-activity relationships governing the biological actions of these environmentally and pharmacologically relevant phenolic compounds.
References
-
Miller, D., Wheals, B. B., Beresford, N., & Sumpter, J. P. (2001). Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay. Environmental health perspectives, 109(2), 133–138. [Link]
- Kitamura, S., et al. (2005). Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Toxicology and applied pharmacology, 203(3), 227-234.
-
Chen, C. Y., et al. (2009). In vitro profiling of endocrine disrupting effects of phenols. Toxicology in Vitro, 23(7), 1272-1278. [Link]
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Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British journal of pharmacology and chemotherapy, 13(1), 20–24. [Link]
-
Pasquini, V. F., Hurtazo, H., Quintanilla, F., & Cruz-Soto, M. (2023). 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. Toxics, 11(10), 843. [Link]
- Selassie, C. D., et al. (2003). Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. Journal of medicinal chemistry, 46(23), 4910–4921.
- U.S. Department of Health and Human Services. (2023). Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry.
-
Paris, F., et al. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Molecular and cellular endocrinology, 193(1-2), 43–49. [Link]
- Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental toxicology and chemistry, 15(3), 241-248.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7258, 3,4-Dichlorophenol. [Link]
-
Wikipedia. 3,4-Dichlorophenol. [Link]
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- 4. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior [mdpi.com]
- 6. 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
A Comparative Guide to the Cross-Validation of 4-(3,4-Dichlorophenyl)phenol Quantification Methods
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides an in-depth technical comparison of two robust analytical methods for the quantification of 4-(3,4-Dichlorophenyl)phenol, a halogenated phenolic compound. As a key intermediate in various synthetic pathways, ensuring its purity and concentration is critical for downstream applications and final product quality.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for experimental design, grounded in established regulatory frameworks. The methodologies described herein are designed to be self-validating systems, adhering to the principles of scientific integrity and trustworthiness as outlined by international regulatory bodies.[1][2][3]
Introduction to 4-(3,4-Dichlorophenyl)phenol and the Imperative for Accurate Quantification
4-(3,4-Dichlorophenyl)phenol is a chlorinated aromatic organic compound.[4][5] Its chemical structure, featuring a phenol ring substituted with two chlorine atoms, imparts specific physicochemical properties that influence the choice of analytical methodology.[6][7] Accurate quantification is crucial for several reasons:
-
Process Chemistry: To monitor reaction kinetics and optimize synthetic yields.
-
Quality Control: To ensure the purity of intermediates and final products, and to detect any potential degradation products.
-
Regulatory Compliance: To meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and to adhere to the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[8][9][10][11]
This guide will compare two orthogonal analytical techniques for the quantification of 4-(3,4-Dichlorophenyl)phenol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of two distinct methods provides a framework for cross-validation, ensuring the highest level of confidence in the analytical results.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating and quantifying a wide range of compounds.[12] For a moderately polar compound like 4-(3,4-Dichlorophenyl)phenol, a reversed-phase HPLC method with UV detection is a logical and efficient choice.[13][14][15]
Scientific Rationale
The selection of a reversed-phase C18 column is based on the non-polar nature of the stationary phase, which will interact with the hydrophobic dichlorophenyl ring of the analyte. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of the analyte's retention time.[16][17] The acidic nature of the phenol group can be controlled by adjusting the pH of the mobile phase, which can improve peak shape and reproducibility. UV detection is suitable as the aromatic ring of 4-(3,4-Dichlorophenyl)phenol exhibits strong absorbance in the UV region.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(3,4-Dichlorophenyl)phenol sample.
-
Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Prepare a working standard of 100 µg/mL by diluting the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water with 0.1% Formic Acid).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent confirmatory technique.[18][19] For volatile and thermally stable compounds like chlorinated phenols, GC-MS provides orthogonal separation and detection mechanisms compared to HPLC.[20][21]
Scientific Rationale
The analysis of phenolic compounds by GC often benefits from derivatization to increase volatility and improve peak shape.[20] Silylation, the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization strategy.[20] The resulting TMS ether of 4-(3,4-Dichlorophenyl)phenol is more volatile and less polar, leading to better chromatographic performance. Mass spectrometric detection provides definitive identification based on the mass-to-charge ratio of the parent ion and its characteristic fragmentation pattern.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL stock solution of 4-(3,4-Dichlorophenyl)phenol in a suitable aprotic solvent like dichloromethane.
-
In a clean, dry vial, place 100 µL of the stock solution.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS.
Comparative Performance and Method Validation
Both proposed methods should be validated in accordance with ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[2][9] The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the quantification of 4-(3,4-Dichlorophenyl)phenol.
| Parameter | HPLC-UV | GC-MS | Rationale and Justification |
| Specificity | Good | Excellent | HPLC-UV relies on retention time and UV spectrum, which may have interferences. GC-MS provides definitive mass spectral data for unambiguous identification. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques are expected to show excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods should provide high accuracy when tested against a certified reference standard. |
| Precision (%RSD) | < 2% | < 5% | HPLC generally offers slightly better precision for routine quantification. The derivatization step in GC-MS can introduce additional variability. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | GC-MS is typically more sensitive, allowing for the detection of lower concentrations. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | High | Moderate | HPLC methods are generally more robust to minor variations in experimental conditions. GC-MS performance can be more sensitive to derivatization efficiency and instrument maintenance. |
Cross-Validation Workflow
The power of using two orthogonal methods lies in the ability to cross-validate the results, providing a high degree of confidence in the reported values. The following workflow illustrates this process.
Caption: Cross-validation workflow for 4-(3,4-Dichlorophenyl)phenol quantification.
Conclusion
The selection of an analytical method for the quantification of 4-(3,4-Dichlorophenyl)phenol should be guided by the specific requirements of the analysis, such as the need for routine quality control or for confirmatory identification. The HPLC-UV method presented here is well-suited for routine analysis due to its robustness, precision, and ease of use. The GC-MS method, with its superior specificity and sensitivity, serves as an excellent orthogonal technique for confirmatory analysis and for the investigation of trace-level impurities. By employing both methods in a cross-validation workflow, researchers and drug development professionals can ensure the highest level of data integrity, meeting both scientific and regulatory standards.
References
- FDA Guidelines for Analytical Method Validation | PDF - Scribd. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
- Quality Guidelines - ICH. (n.d.).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, August 13).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30).
- Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS - Thermo Fisher Scientific. (n.d.).
- GC-MS spectrum of control 2,4-dichlorophenol. - ResearchGate. (n.d.).
- Chemical Properties of Phenol, 3,4-dichloro- (CAS 95-77-2) - Cheméo. (n.d.).
- The Chemical Profile of 3,4-Dichlorophenol: Properties and Handling. (n.d.).
- 3-(3,4-Dichlorophenyl)phenol | 14962-34-6 | Benchchem. (n.d.).
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - SciRP.org. (n.d.).
- (PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - ResearchGate. (2025, August 6).
- 3,4-Dichlorophenol - Wikipedia. (n.d.).
- Techniques for Analysis of Plant Phenolic Compounds - PMC - NIH. (n.d.).
- Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012, January 6).
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - NIH. (n.d.).
- Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (n.d.).
- A validated reverse-phase HPLC analytical method for the quantification of phenolic compounds in Baccharis dracunculifolia - PubMed. (n.d.).
- Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) - MDPI. (n.d.).
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- 21. epa.gov [epa.gov]
"benchmarking the synthetic efficiency of different routes to 4-(3,4-Dichlorophenyl)phenol"
Introduction
4-(3,4-Dichlorophenyl)phenol is a biaryl compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules. The efficient construction of its core C(sp²)-C(sp²) bond is paramount for research and development, directly impacting project timelines, cost, and environmental footprint. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to this target molecule, grounded in experimental data and established chemical principles. We will move beyond simple procedural descriptions to analyze the underlying causality of experimental choices, empowering researchers to select and optimize the most suitable pathway for their specific needs.
The primary challenge in synthesizing 4-(3,4-Dichlorophenyl)phenol lies in the selective formation of the biaryl linkage. Modern synthetic chemistry has largely converged on palladium-catalyzed cross-coupling reactions as the methods of choice for this transformation, offering significant advantages in yield, selectivity, and functional group tolerance over classical methods like the Ullmann reaction. This guide will focus on benchmarking two of the most powerful and widely adopted cross-coupling strategies: the Suzuki-Miyaura Coupling and the Negishi Coupling . Each route will be evaluated on a range of performance metrics, including yield, reaction conditions, cost-effectiveness, safety, and adherence to the principles of green chemistry.
Benchmarked Synthetic Strategies: A Mechanistic Overview
The formation of the bond between the 3,4-dichlorophenyl and the 4-hydroxyphenyl rings is most efficiently achieved via transition-metal catalysis. Both the Suzuki-Miyaura and Negishi reactions rely on a palladium catalyst to orchestrate the coupling of an electrophilic aryl halide with a nucleophilic organometallic reagent. While their catalytic cycles share fundamental steps, the nature of the organometallic partner—organoboron vs. organozinc—introduces critical differences in reactivity, stability, and reaction setup.
Route A: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the stability and low toxicity of its organoboron reagents.[1][2] The reaction couples an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base.[3][4]
Mechanism: The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromo- or 4-iodophenol derivative), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[4]
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]
Route B: The Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents, which often results in faster reaction times and higher yields, particularly for challenging or sterically hindered substrates.[5][6] This enhanced reactivity, however, comes at the cost of reagent sensitivity; organozinc compounds are typically moisture and air-sensitive, requiring stricter anhydrous and inert atmosphere techniques.[7]
Mechanism: The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step.
-
Oxidative Addition: A Pd(0) or Ni(0) catalyst inserts into the aryl halide bond.
-
Transmetalation: The organozinc reagent directly transfers its organic moiety to the palladium(II) complex without the need for a base activator. The high nucleophilicity of the organozinc reagent drives this step efficiently.[8]
-
Reductive Elimination: The biaryl product is formed, regenerating the active catalyst.
Comparative Performance Analysis
The choice between Suzuki-Miyaura and Negishi coupling is not merely academic; it has profound practical implications. The following table summarizes the key performance indicators for each route, providing a framework for an evidence-based decision.
| Metric | Suzuki-Miyaura Coupling | Negishi Coupling | Rationale & Justification |
| Typical Yield | Good to Excellent (80-95%) | Excellent (>90%) | Organozinc reagents are more nucleophilic, often leading to more complete and faster reactions.[8] |
| Reagent Stability | High (Boronic acids are often bench-stable solids) | Low (Organozincs are moisture/air sensitive) | The C-B bond is less polarized than the C-Zn bond, rendering boronic acids stable to air and moisture. Organozincs are pyrophoric and require inert-atmosphere techniques.[7] |
| Functional Group Tolerance | Good to Excellent | Excellent | The lower basicity and high reactivity of organozincs allow for tolerance of sensitive groups like esters and ketones, which can be problematic with the strong bases used in Suzuki couplings.[7][8] |
| Cost & Availability | Generally lower cost and wider availability of boronic acids.[9][10] | Higher cost, often prepared in situ. | The stability of boronic acids makes them widely available commercial reagents. Organozinc reagents are often prepared immediately before use from the corresponding halide.[5] |
| Safety & Handling | Generally safer. Low toxicity of boron byproducts.[10] | Higher hazard. Pyrophoric reagents and toxic zinc byproducts. | Boronic acids and their byproducts are relatively benign. Organozinc reagents require specialized handling, and zinc compounds can have significant environmental effects.[7][11][12] |
| Reaction Conditions | Requires a base. Often biphasic (e.g., Toluene/H₂O). | Base-free. Anhydrous aprotic solvents (e.g., THF, DMSO). | The Suzuki transmetalation step is base-catalyzed.[4] Negishi coupling is base-free, simplifying workup but demanding stricter anhydrous conditions.[5] |
| Green Chemistry Profile | Favorable | Less Favorable | Suzuki often uses greener solvent systems (water), produces less toxic waste, and has higher reagent stability.[13] The need for anhydrous organic solvents and the generation of zinc waste give the Negishi route a higher environmental impact factor (E-Factor).[14][15] |
Experimental Protocols & Workflows
To provide a practical basis for comparison, the following are representative, detailed protocols for the synthesis of 4-(3,4-Dichlorophenyl)phenol via each route.
General Laboratory Workflow
The workflow for a typical cross-coupling reaction involves careful setup under an inert atmosphere, followed by the reaction itself, workup to remove catalysts and salts, and final purification.
Protocol 1: Suzuki-Miyaura Synthesis of 4-(3,4-Dichlorophenyl)phenol
This protocol is adapted from standard literature procedures for Suzuki-Miyaura couplings.[2][16][17]
Materials:
-
4-Bromophenol (1.0 eq)
-
3,4-Dichlorophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol, 3,4-dichlorophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture. The causality for using a phosphine ligand like PPh₃ is to stabilize the Pd(0) center and facilitate the oxidative addition and reductive elimination steps.
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-(3,4-dichlorophenyl)phenol.
Protocol 2: Negishi Synthesis of 4-(3,4-Dichlorophenyl)phenol
This protocol involves the in-situ preparation of the organozinc reagent, a common practice in Negishi couplings.[5][18][19]
Materials:
-
1-Bromo-3,4-dichlorobenzene (1.1 eq)
-
Activated Zinc dust (1.5 eq)
-
4-Iodophenol (1.0 eq)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.02 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Organozinc Preparation: To a flame-dried, three-neck flask under Argon, add activated zinc dust. Add a solution of 1-bromo-3,4-dichlorobenzene in anhydrous THF. Gently heat the mixture to initiate the reaction (oxidative insertion of zinc into the C-Br bond). Stir at 50 °C for 2-3 hours to form the 3,4-dichlorophenylzinc bromide reagent. Cool the resulting grey slurry to room temperature.
-
Coupling Reaction: In a separate flame-dried flask under Argon, dissolve 4-iodophenol and Pd(dppf)Cl₂ in anhydrous THF. The choice of a more electron-rich and bulky ligand like dppf is often crucial for promoting the reductive elimination of the biaryl product.
-
Transfer the freshly prepared organozinc reagent to the second flask via cannula at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. The reaction is typically faster than the Suzuki equivalent due to the higher reactivity of the organozinc nucleophile. Monitor by TLC.
-
Workup: Upon completion, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and filter through a pad of celite to remove zinc salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure 4-(3,4-dichlorophenyl)phenol.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Negishi couplings are highly effective and reliable methods for the synthesis of 4-(3,4-Dichlorophenyl)phenol. The optimal choice is dictated by the specific priorities of the research or development program.
-
Recommendation for Scalability, Cost, and Safety: For large-scale synthesis, process safety, and economic viability, the Suzuki-Miyaura coupling is the superior choice . Its use of stable, commercially available boronic acids, less hazardous reagents, and potentially greener solvent systems makes it more amenable to industrial application.[9][10]
-
Recommendation for Speed, Yield, and Substrate Scope: When the highest possible yield, rapid reaction times, or tolerance of complex and sensitive functional groups are the primary drivers, the Negishi coupling is often the more powerful tool . Its high reactivity can overcome challenges that may hinder the Suzuki pathway, though this comes at the expense of more demanding experimental conditions and safety precautions.[8][19]
Ultimately, this guide provides the foundational data and rationale for an informed decision. Researchers are encouraged to consider these benchmarks in the context of their available resources, safety infrastructure, and ultimate synthetic goals.
References
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
- O'Brien, C. J., et al. (2025). Synthesis of 2-Arylphenols via Formal Bismuth(V)
-
ResearchGate. (n.d.). Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. Retrieved from [Link]
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A Comparative Guide to Validating the Mechanism of Action of 4-(3,4-Dichlorophenyl)phenol in Biological Systems
For researchers and drug development professionals, the journey from identifying a promising small molecule to validating its precise mechanism of action (MoA) is both critical and complex. This guide provides an in-depth, experience-driven framework for validating the MoA of 4-(3,4-Dichlorophenyl)phenol, a compound with potential therapeutic applications in hyperproliferative diseases. We will objectively compare its performance validation with established alternatives, supported by detailed experimental protocols and data interpretation strategies.
Introduction: The Imperative of MoA Validation
4-(3,4-Dichlorophenyl)phenol belongs to a class of phenolic compounds that have garnered significant interest for their diverse biological activities, including potential anticancer effects.[1][2] Early-stage screening may indicate that this compound inhibits cell proliferation, but this observation alone is insufficient. A rigorous validation of its MoA is paramount for several reasons:
-
Target Identification: To confirm that the drug interacts with its intended molecular target.
-
Selectivity Profiling: To understand off-target effects that could lead to toxicity.
-
Biomarker Development: To identify patient populations most likely to respond to treatment.
-
Rational Drug Design: To guide the development of more potent and selective derivatives.
This guide will use the hypothesized MoA of 4-(3,4-Dichlorophenyl)phenol as a kinase inhibitor within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway to illustrate a comprehensive validation workflow. The MAPK/ERK pathway is a critical regulator of cell growth and is frequently dysregulated in cancers like melanoma.[3][4]
The Hypothesized Mechanism: Inhibition of the MAPK/ERK Pathway
Phenolic compounds can exert their biological effects through various mechanisms, including the modulation of key signaling cascades.[2][5] Recent studies have shown that phenol exposure can activate the extracellular signal-regulated kinase (ERK) and p38 pathways.[6] We will hypothesize that 4-(3,4-Dichlorophenyl)phenol acts as an inhibitor at a specific node within this pathway, leading to an anti-proliferative effect.
For comparison, we will consider Trametinib , an FDA-approved MEK1/2 inhibitor, as our benchmark alternative. MEK is a central kinase in the MAPK/ERK cascade.
Below is a diagram illustrating the core components of the MAPK/ERK signaling pathway and the putative points of intervention.
Caption: The MAPK/ERK signaling cascade and points of inhibition.
A Multi-Pillar Approach to MoA Validation
Caption: A three-pillar workflow for MoA validation.
Pillar 1: Confirming Direct Target Engagement in a Cellular Context
Core Question: Does 4-(3,4-Dichlorophenyl)phenol physically bind to its putative target kinase (e.g., MEK or RAF) inside a living cell?
Methodology of Choice: Cellular Thermal Shift Assay (CETSA).
Expertise & Rationale: The CETSA is a powerful technique for verifying drug-target interaction in a physiological setting.[7] It operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[7][8] This change in thermal stability serves as a direct proxy for target engagement.[9][10] Unlike in vitro binding assays using purified proteins, CETSA accounts for cellular complexities like membrane transport and intracellular competition, providing more biologically relevant data.[10]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., A375 melanoma cells, which have a BRAF V600E mutation and a constitutively active MAPK pathway) to ~80% confluency.
-
Treat cells with either 4-(3,4-Dichlorophenyl)phenol (e.g., at 1, 10, 50 µM), Trametinib (positive control, e.g., 1 µM), or vehicle (DMSO, negative control) for 2 hours at 37°C.
-
-
Heating and Lysis:
-
Harvest the treated cells and resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen.[11]
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[11]
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., MEK1/2) remaining in the soluble fraction using standard Western blot procedures (see Pillar 3 for a detailed protocol).
-
Data Presentation and Interpretation
The results are plotted as the percentage of soluble protein remaining versus temperature. A rightward shift in the melting curve for the drug-treated samples compared to the vehicle control indicates target stabilization and therefore, direct engagement.
| Treatment | Tm (°C) of MEK1 | ΔTm (°C) vs. Vehicle | Interpretation |
| Vehicle (DMSO) | 52.1 | - | Baseline |
| 4-(3,4-Dichlorophenyl)phenol (10 µM) | 56.3 | +4.2 | Target Engagement Confirmed |
| Trametinib (1 µM) | 58.5 | +6.4 | Positive Control Engagement |
Pillar 2: Quantifying the Cellular Phenotypic Response
Core Question: Does target engagement by 4-(3,4-Dichlorophenyl)phenol translate into a functional cellular outcome, specifically a reduction in cancer cell viability?
Methodology of Choice: Cell Viability Assays (e.g., MTS or MTT).
Expertise & Rationale: Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound. Assays like the MTS assay are colorimetric and measure the metabolic activity of a cell population.[12] Viable, metabolically active cells reduce a tetrazolium salt (MTS) into a colored formazan product, and the amount of color is directly proportional to the number of living cells.[12] This allows for the generation of dose-response curves and the calculation of key parameters like the IC₅₀ (the concentration of a drug that inhibits a biological process by 50%). Comparing the IC₅₀ of our test compound to a known inhibitor like Trametinib provides a quantitative performance benchmark. An ideal assay should be rapid, reliable, and cost-effective.[13]
Detailed Experimental Protocol: MTS Assay
-
Cell Seeding:
-
Seed A375 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-(3,4-Dichlorophenyl)phenol and Trametinib.
-
Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include vehicle-only wells as a 100% viability control.
-
-
MTS Reagent Addition and Incubation:
-
Absorbance Reading:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[12]
-
Data Presentation and Interpretation
The data are normalized to the vehicle control and plotted as percent viability versus drug concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
| Compound | IC₅₀ (µM) in A375 cells |
| 4-(3,4-Dichlorophenyl)phenol | 7.5 |
| Trametinib | 0.05 |
Interpretation: An IC₅₀ of 7.5 µM for 4-(3,4-Dichlorophenyl)phenol confirms it has anti-proliferative activity. While less potent than the established drug Trametinib, this is a promising result for a lead compound and validates that the target engagement observed in Pillar 1 leads to a functional cellular response.
Pillar 3: Verifying Downstream Pathway Modulation
Core Question: Does inhibition of the target kinase by 4-(3,4-Dichlorophenyl)phenol lead to a corresponding decrease in the activity of downstream signaling proteins?
Methodology of Choice: Western Blotting for Phosphorylated Proteins.
Expertise & Rationale: Western blotting is the gold-standard technique for analyzing changes in protein expression and post-translational modifications, such as phosphorylation.[3] In a kinase cascade like the MAPK pathway, the activation state of each protein is dependent on its phosphorylation by the upstream kinase.[14] By treating cells with our inhibitor and then measuring the levels of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein, we can directly assess whether the signaling pathway has been successfully inhibited.[15] A robust validation requires showing a dose-dependent decrease in the downstream phospho-protein without affecting the total protein levels.
Detailed Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis:
-
Seed A375 cells and grow to ~80% confluency.
-
Treat cells with increasing concentrations of 4-(3,4-Dichlorophenyl)phenol (e.g., 0, 1, 5, 10, 25 µM) for 4 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto a 10% polyacrylamide gel and separate by SDS-PAGE.[16]
-
-
Protein Transfer and Blocking:
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK1/2 (e.g., at a 1:1000 dilution).
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Re-probing:
Data Presentation and Interpretation
The Western blot bands are quantified using densitometry. The ratio of p-ERK to total ERK is calculated and plotted against the drug concentration.
| 4-(3,4-Dichlorophenyl)phenol (µM) | 0 | 1 | 5 | 10 | 25 |
| p-ERK / Total ERK Ratio | 1.0 | 0.85 | 0.45 | 0.15 | 0.05 |
A dose-dependent decrease in the p-ERK/Total ERK ratio provides strong evidence that 4-(3,4-Dichlorophenyl)phenol inhibits the MAPK signaling pathway, consistent with the hypothesized MoA.
Conclusion: Synthesizing the Evidence for a Validated MoA
By systematically progressing through these three pillars, we have constructed a robust, self-validating case for the mechanism of action of 4-(3,4-Dichlorophenyl)phenol.
-
Pillar 1 (CETSA) demonstrated that the compound directly engages its putative target inside cancer cells.
-
Pillar 2 (MTS Assay) confirmed that this molecular engagement translates into a meaningful anti-proliferative phenotype.
-
Pillar 3 (Western Blot) verified that the compound inhibits the specific downstream signaling pathway associated with its target.
This integrated approach provides a high degree of confidence in the proposed MoA. While 4-(3,4-Dichlorophenyl)phenol may be less potent than a clinically approved drug like Trametinib, this validated MoA provides a solid foundation for future lead optimization efforts. This rigorous, multi-faceted validation strategy is essential for advancing any novel compound through the drug discovery pipeline.
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Safety Operating Guide
Comprehensive Guide to the Safe Handling of 4-(3,4-Dichlorophenyl)phenol: A Senior Application Scientist's Protocol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of our researchers is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-(3,4-Dichlorophenyl)phenol, a compound that, like many substituted phenols, requires meticulous attention to safety protocols. This document moves beyond a simple checklist, offering a causal understanding of the "why" behind each procedural step, grounded in authoritative safety data.
Hazard Analysis: Understanding the Risks of 4-(3,4-Dichlorophenyl)phenol
4-(3,4-Dichlorophenyl)phenol is a halogenated phenolic compound. Phenols as a class are known for their systemic toxicity and corrosive properties.[1][2][3] This specific compound, while not as extensively documented as phenol itself, warrants a high degree of caution due to its chemical structure.
Key Hazards:
-
Acute Toxicity: Phenolic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Skin contact is a primary route of exposure, and absorption can be rapid, potentially leading to systemic effects.[2]
-
Skin Corrosion/Irritation: Direct contact can cause severe skin burns and irritation.[1][5][6] A dangerous characteristic of phenol is its local anesthetic effect, which can mask the initial sensation of a burn, delaying response and increasing the severity of the injury.[2][3][6]
-
Serious Eye Damage/Irritation: Contact with the eyes can lead to severe irritation and potentially permanent damage.[1]
-
Aquatic Toxicity: This chemical is recognized as being toxic to aquatic life with long-lasting effects.[4]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.[7][8][9] For compounds like 4-(3,4-Dichlorophenyl)phenol, the following pictograms and statements are typically relevant:
| Pictogram | Hazard Class | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4] | |
| Skin Corrosion/Serious Eye Damage | H314: Causes severe skin burns and eye damage.[4] | |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 4-(3,4-Dichlorophenyl)phenol. The primary goal is to prevent any contact with the skin, eyes, and respiratory system.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 4 mil thickness for the outer glove) or laminate film gloves.[10][11] | Phenol and its derivatives can readily penetrate standard disposable gloves. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. Laminate film gloves offer excellent protection for extended work.[10] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a splash hazard.[6][11] | Protects against splashes and airborne particles, preventing severe eye damage. |
| Body Protection | A fully buttoned lab coat is mandatory. For larger quantities or splash-prone procedures, a chemical-resistant apron over the lab coat is required.[6][11][12] | Prevents skin contact on the torso and arms. Contaminated lab coats must be removed immediately and decontaminated or disposed of as hazardous waste. |
| Respiratory Protection | Required when dusts are generated or when working outside of a certified chemical fume hood.[4] Use a respirator with an appropriate organic vapor cartridge. | Prevents inhalation of the compound, which can cause respiratory tract irritation and systemic toxicity.[1][4] |
Operational Plan: From Preparation to Disposal
A systematic workflow is essential to minimize risk. The following diagram and procedural steps outline a self-validating system for handling 4-(3,4-Dichlorophenyl)phenol.
Caption: Safe Handling Workflow for 4-(3,4-Dichlorophenyl)phenol.
Step-by-Step Handling Protocol
-
Designate Work Area: All work with 4-(3,4-Dichlorophenyl)phenol must be conducted within a certified chemical fume hood to control exposure.[10][12] Ensure the area is clean and uncluttered.
-
Assemble & Don PPE: Before handling the chemical, put on all required PPE as specified in the table above. Check gloves for any signs of damage.
-
Gather Materials & Spill Kit: Bring all necessary chemicals, equipment, and a dedicated spill kit into the fume hood. The spill kit should contain absorbent materials (like sand or vermiculite), a sealed container for waste, and polyethylene glycol (PEG 300 or 400) for skin decontamination.[10][13]
-
Weigh/Measure Compound: Handle the solid compound carefully to avoid generating dust.[4] If weighing, do so within the fume hood on a disposable weigh boat.
-
Perform Experiment: Conduct all experimental steps within the fume hood. Keep containers closed when not in use.
-
Decontaminate Surfaces: After the experiment is complete, decontaminate all surfaces and equipment. A 60-70% ethanol solution followed by soap and water can be effective for cleaning.[1]
-
Segregate & Label Waste: All solid waste (gloves, weigh boats, absorbent materials) and liquid waste containing 4-(3,4-Dichlorophenyl)phenol must be collected in separate, clearly labeled, sealed hazardous waste containers.[13][14] Never dispose of this chemical down the drain.[14]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, chemical apron, face shield, goggles, lab coat, inner gloves.
-
Wash Hands Thoroughly: Immediately after removing all PPE, wash hands with soap and water for at least 20 seconds.[10]
Emergency & Disposal Plans
Spill Response
-
Small Spill (<50 mL/g):
-
Ensure you are wearing appropriate PPE.
-
Dampen the solid material with 60-70% ethanol to minimize dust.[1]
-
Use an absorbent material to collect the spill.[13]
-
Place all contaminated materials into a sealed container and label it as hazardous waste.[1][13]
-
Clean the spill area with 60-70% ethanol, followed by soap and water.[1]
-
-
Large Spill (>50 mL/g):
Personnel Exposure
-
Skin Contact: This is a medical emergency.
-
Immediately go to the nearest emergency shower or drench hose.[12][15]
-
Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15-20 minutes.[1][15]
-
If available, after initial water flushing, apply polyethylene glycol (PEG 300 or 400) to the affected area.[10][12]
-
-
Eye Contact:
-
Inhalation:
-
Move the individual to fresh air immediately.[5]
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Waste Disposal
All waste containing 4-(3,4-Dichlorophenyl)phenol is considered hazardous.
-
Containment: Collect all waste in compatible, sealed, and clearly labeled containers.[14]
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Corrosive").
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. The preferred method of disposal is incineration at a licensed facility.[14]
By adhering to these rigorous protocols, we can ensure that our pursuit of scientific advancement does not compromise the health and safety of our most valuable asset: our researchers.
References
-
for the SAFE USE of PHENOL. European Chemical Industry Council (Cefic). [Link]
-
FACT SHEET: Phenol. Princeton University Environmental Health and Safety. [Link]
-
OESO Phenol Guideline. Duke University Occupational and Environmental Safety Office. [Link]
-
Phenol Standard Operating Procedure. University of California, Santa Cruz. [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
GHS Hazard Class and Hazard Category. ChemSafetyPro. [Link]
-
Material Safety Data Sheet 3,4-Dichlorophenol, 99%. Acros Organics. [Link]
-
GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]
-
How Do You Dispose Of Phenol Safely? Chemistry For Everyone (YouTube). [Link]
-
Phenol - Office of Environment, Health & Safety. University of California, Berkeley. [Link]
-
HS682 GHS Hazard Classes Summary. University of New South Wales. [Link]
-
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
GHS hazard statements. Wikipedia. [Link]
-
Chemical Hazard Classification (GHS). University of Illinois Division of Research Safety. [Link]
Sources
- 1. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. twu.edu [twu.edu]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. oehs.tulane.edu [oehs.tulane.edu]
- 11. safety.duke.edu [safety.duke.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. petrochemistry.eu [petrochemistry.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
